2-(2-Aminoethoxy)phenol
Description
Properties
IUPAC Name |
2-(2-aminoethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHORNMWQFLFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611606 | |
| Record name | 2-(2-Aminoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40340-32-7 | |
| Record name | 2-(2-Aminoethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminoethoxy)phenol
Introduction
2-(2-Aminoethoxy)phenol is a bifunctional organic molecule that incorporates a phenolic hydroxyl group, an ether linkage, and a primary amine within a compact structure. This unique combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The presence of an acidic phenol, a basic amine, and a flexible ether chain allows for a wide range of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. Its structural similarity to endogenous neurotransmitters and other biologically active molecules further underscores its potential in the development of novel therapeutic agents. Phenolic compounds, in general, are significant recurring motifs in FDA-approved pharmaceuticals and natural products, valued for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and handling of this compound, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundational step for any scientific investigation. This compound is systematically named based on IUPAC nomenclature, which precisely describes its molecular architecture.
-
IUPAC Name: this compound[3]
-
CAS Number: 40340-32-7[3]
-
Molecular Formula: C₈H₁₁NO₂[3]
-
Synonyms: 2-(2-HYDROXYPHENOXY)ETHYLAMINE, 2-(2'-Hydroxy-Phenoxy)-Ethyl Amine[3]
The structure consists of a phenol ring where the hydroxyl group is at position 1. At position 2, an aminoethoxy substituent is attached via an ether linkage. This ortho-substitution pattern creates specific steric and electronic environments that influence the molecule's reactivity and conformational preferences.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, absorption, and distribution in biological environments. These parameters are critical for designing experiments and formulating drug delivery systems.
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | [PubChem][3] |
| Monoisotopic Mass | 153.078978594 Da | [PubChem][3] |
| XLogP3-AA (logP) | 0.4 | [PubChem][3] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [PubChem][3] |
| Hydrogen Bond Acceptors | 3 (from -OH, ether O, -NH₂) | [PubChem][3] |
| Rotatable Bond Count | 4 | [PubChem][3] |
| Appearance | White to off-white solid (predicted) | [General Knowledge][4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [General Knowledge][4] |
Expert Insight: The low positive logP value of 0.4 suggests that this compound is relatively hydrophilic.[3] This is expected due to the presence of multiple hydrogen bond donors and acceptors. This property is advantageous for aqueous solubility but may present challenges for passive diffusion across biological membranes, a key consideration in drug design. The molecule's ability to act as both a proton donor (phenol, amine) and acceptor (amine, ether, phenol) allows for complex interactions with biological targets and excipients.
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms.
-
Aromatic Protons (δ 6.8-7.2 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution, they will form a complex multiplet pattern. The electron-donating effects of the hydroxyl and alkoxy groups will shift these protons upfield compared to unsubstituted benzene (δ 7.34 ppm).
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Phenolic Proton (δ 4-8 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] A "D₂O shake" experiment can be used for definitive assignment, as the peak will disappear upon exchange of the proton for deuterium.
-
Ethoxy Protons (-O-CH₂-CH₂-N):
-
-O-CH₂- (δ ~4.1 ppm): These two protons are adjacent to the ether oxygen and will appear as a triplet. The electronegative oxygen deshields them, shifting them downfield.
-
-CH₂-N (δ ~3.0 ppm): These two protons are adjacent to the nitrogen and will also appear as a triplet.
-
-
Amine Protons (-NH₂): These two protons will appear as a broad singlet, typically in the range of δ 1.5-3.5 ppm. The exact chemical shift and peak shape can vary due to exchange rates and hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the -OH and -O-CH₂- groups (C1 and C2) will be the most downfield shifted due to the deshielding effect of the oxygen atoms.
-
Ethoxy Carbons (-O-CH₂-CH₂-N):
-
-O-CH₂- (δ ~68 ppm): The carbon attached to the ether oxygen.
-
-CH₂-N (δ ~42 ppm): The carbon attached to the nitrogen atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch (Phenolic): A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[6][7]
-
N-H Stretch (Amine): A moderate absorption, typically appearing as a doublet around 3300-3500 cm⁻¹, is indicative of a primary amine (-NH₂). This may overlap with the broad O-H band.
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[6]
-
Aliphatic C-H Stretch: Medium-to-strong peaks will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).
-
C=C Aromatic Ring Stretches: Medium-to-strong absorptions will be present in the 1450-1600 cm⁻¹ region.[6]
-
C-O Stretch (Phenol & Ether): Strong peaks in the 1200-1300 cm⁻¹ (aryl ether) and around 1220 cm⁻¹ (phenol) regions are expected.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
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Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (153.18). Phenols typically show a strong molecular ion peak.[8]
-
Key Fragmentation Pathways: Common fragmentation patterns for phenols include the loss of CO (M-28) and a formyl radical (HCO·, M-29).[8] Alpha cleavage next to the amine and ether linkages is also expected, leading to characteristic fragment ions. The fragmentation will be complex due to the multiple functional groups, but high-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.
Reactivity and Chemical Behavior
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating phenol/ether and the nucleophilic/basic amine governs its chemical behavior.
Caption: Key reactive sites of this compound.
Phenolic Hydroxyl Group
-
Acidity: The phenolic proton is weakly acidic (pKa ≈ 10) and can be readily deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide ion. This anion is a much more potent nucleophile than the neutral phenol, enabling reactions like Williamson ether synthesis or O-acylation.[9]
-
Ring Activation: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[10][11] Given that one ortho position is already substituted, electrophilic attack will be strongly favored at the other ortho position (C6) and the para position (C4). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can proceed under mild conditions, often without a catalyst.[11]
Primary Amino Group
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Basicity and Nucleophilicity: The primary amine is basic and will be protonated under acidic conditions. It is also a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
-
Competitive Reactivity: In reactions with electrophiles, N-acylation/alkylation is generally faster than O-acylation/alkylation of the phenol under neutral or basic conditions. This selectivity can be exploited in synthesis, but protection of one group may be necessary to achieve a desired outcome. For example, the amine can be protected as a carbamate (e.g., Boc, Cbz) to allow for selective reaction at the phenolic site.
Ether Linkage
The aryl ether linkage is generally stable and unreactive under most conditions. Cleavage requires harsh reagents such as strong acids (e.g., HBr, HI) at high temperatures.
Applications in Research and Drug Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry.
-
Bioisostere and Scaffold: The molecule can be considered a constrained bioisostere of phenylethanolamine neurotransmitters like norepinephrine or octopamine. The ether linkage locks the side chain in a specific conformation relative to the phenol, which can be exploited to probe receptor binding pockets.
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Chelating Agent: The ortho-arrangement of the ether oxygen and the terminal amine can act as a bidentate chelating system for metal ions, a property useful in the design of metal-binding drugs or sensors.
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Synthetic Intermediate: It serves as a starting material for synthesizing more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of benzoxazine or related fused-ring structures. The dual functionality allows for its incorporation into polymers or for attachment to solid supports for combinatorial chemistry.
Safety and Handling
As a substituted phenol and amine, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, information can be inferred from related structures like phenol and various amino-phenols.
-
Potential Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]
-
Experimental Protocols
The following protocols provide a framework for the characterization and analysis of this compound.
Protocol 1: Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it readily dissolves the polar analyte and its residual solvent peak does not interfere with most analyte signals. Importantly, it slows the proton exchange rate of the -OH and -NH₂ groups, often allowing them to appear as sharper peaks.
Step-by-Step Procedure:
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Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
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Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex until the sample is fully dissolved.
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Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm they match the expected structure as described in Section 3.1.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a sample of this compound.
Methodology Rationale: Reverse-phase HPLC with a C18 column is the workhorse method for analyzing moderately polar organic compounds. A gradient elution is used to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape. UV detection is suitable as the phenol chromophore absorbs strongly in the UV range.
Caption: Workflow for HPLC purity assessment.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) TFA.
-
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by preventing tailing.
-
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of ACN and water.
-
HPLC Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm.
-
Gradient: Start with 5% B for 1 minute, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample. The purity is calculated based on the relative area percentage of the main peak in the resulting chromatogram. The retention time of the main peak serves as an identifier for subsequent analyses.
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2-(2-Aminoethoxy)phenol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethoxy)phenol
Introduction: Elucidating the Molecular Architecture
This compound is a bifunctional organic molecule featuring a phenol, an ether, and a primary amine. Its structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive structural verification is paramount for its application in any synthetic or developmental workflow. This guide provides a detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.
The structural identity of a molecule is defined by the connectivity of its atoms and the spatial arrangement of its electrons. Each spectroscopic technique probes different aspects of this molecular framework. NMR spectroscopy reveals the chemical environment of hydrogen and carbon nuclei, IR spectroscopy identifies the vibrational modes of functional groups, and mass spectrometry determines the molecular mass and provides clues to the molecular formula and connectivity through fragmentation analysis. Together, they form a self-validating system for unambiguous structural confirmation.
Figure 2: Standard workflow for NMR sample analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice as it can solubilize the compound and slow the exchange of -OH and -NH₂ protons). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity.
-
¹H Spectrum Acquisition: A standard one-pulse experiment is run. A sufficient number of scans (e.g., 16) are averaged to obtain a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of specific bonds and functional groups.
Interpreting the IR Spectrum:
The IR spectrum of this compound provides a clear "fingerprint" of its key functional groups.
-
O-H and N-H Stretching Region (3200-3500 cm⁻¹): A very prominent, broad absorption is expected in this region, arising from the O-H stretching vibration of the hydrogen-bonded phenolic group. [1][2]Superimposed on this broad peak, one or two sharper peaks from the N-H stretching of the primary amine should be visible. [2]* C-H Stretching Region (2850-3100 cm⁻¹): Weaker, sharper peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches. [1]Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the two methylene groups. [2]* Fingerprint Region (<1600 cm⁻¹): This complex region contains numerous absorptions:
-
Aromatic C=C Stretches: Medium to strong peaks around 1500-1600 cm⁻¹. [1] * C-O Stretches: A strong, characteristic absorption for the aryl-alkyl ether and the phenolic C-O bond is expected around 1220-1250 cm⁻¹. [1] * C-N Stretch: A medium intensity peak between 1020-1250 cm⁻¹ is indicative of the aliphatic amine. [2] * Out-of-Plane Bending: A strong peak around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.
-
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200–3500 (broad) | O-H Stretch | Phenol (H-bonded) |
| 3300–3400 (medium) | N-H Stretch | Primary Amine |
| 3010–3100 (weak) | C-H Stretch | Aromatic |
| 2850–2960 (medium) | C-H Stretch | Aliphatic (CH₂) |
| 1500 & 1600 (medium) | C=C Stretch | Aromatic Ring |
| 1220–1250 (strong) | C-O Stretch | Aryl Ether & Phenol |
| ~750 (strong) | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Interpreting the Mass Spectrum:
For this compound (C₈H₁₁NO₂), the molecular weight is 153.18. [3]
-
Molecular Ion Peak (M⁺): A peak at m/z = 153 is expected, corresponding to the intact molecule minus one electron. The intensity of this peak depends on the ionization method used and the stability of the molecule.
-
Key Fragmentation Pathways: The molecule's structure contains several points susceptible to fragmentation. The most likely fragmentation is driven by the stabilization of the resulting positive charge by the nitrogen atom.
-
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen. This would break the bond between the two methylene groups, leading to the formation of a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak (the most intense peak in the spectrum). The other fragment would be a radical.
-
Phenolic Fragmentation: Phenols can undergo characteristic fragmentation, such as the loss of a neutral CO molecule, though this may be less prominent than the amine-driven cleavage. [4]
-
Figure 3: Dominant alpha-cleavage fragmentation pathway in the mass spectrum.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 153 | [C₈H₁₁NO₂]⁺˙ | Molecular Ion (M⁺) |
| 30 | [CH₂NH₂]⁺ | Base peak resulting from highly favorable alpha-cleavage next to the nitrogen atom. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ at m/z 154).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Unified Spectroscopic Portrait
The structural elucidation of this compound is a process of synergistic data interpretation. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the connectivity of the ethoxy chain and the substitution pattern of the aromatic ring. Infrared spectroscopy offers rapid and definitive confirmation of the key functional groups—phenolic -OH, primary amine -NH₂, and aryl ether C-O bonds. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable, mechanism-driven fragmentation patterns. This multi-technique approach provides a robust, self-validating confirmation of the molecule's identity, ensuring its quality and suitability for downstream applications in research and development.
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
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Papanikolaou, N. E., & Gerothanassis, I. P. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(4), 6045–6083. Retrieved from [Link]
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University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
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ResearchGate. (2012, March). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(2-Aminoethoxy)phenol
Introduction
2-(2-Aminoethoxy)phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a primary amine, an ether linkage, and a phenolic hydroxyl group, imparts a unique combination of physicochemical properties that dictate its behavior in various chemical environments. A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for scientists and professionals in the field.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| XLogP3 | 0.4 | [1] |
| Predicted pKa (Phenolic OH) | ~10 | General Phenol Acidity[2] |
| Predicted pKa (Amine NH₃⁺) | ~9-10 | Typical Ammonium Ion Acidity[2] |
The low octanol-water partition coefficient (XLogP3) of 0.4 is a strong indicator of the hydrophilic nature of this compound, suggesting a favorable solubility in polar solvents.[1]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Impact of Functional Groups on Polarity:
-
Phenolic Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to the molecule's ability to interact with polar solvents, particularly water and alcohols.
-
Amino Group (-NH₂): The primary amine is also a polar functional group that can participate in hydrogen bonding as a donor.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule.
The presence of multiple polar functional groups in this compound suggests a strong affinity for polar solvents.
pH-Dependent Solubility in Aqueous Media:
The solubility of this compound in aqueous solutions is highly dependent on the pH of the medium due to the presence of both an acidic phenolic hydroxyl group and a basic amino group.
-
In acidic solutions (low pH): The amino group will be protonated to form a positively charged ammonium ion (-NH₃⁺). This ionic form significantly increases the molecule's polarity and, consequently, its solubility in water.
-
In basic solutions (high pH): The phenolic hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This also results in an ionic species with enhanced water solubility.
-
At the isoelectric point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. Near this point, the net charge is zero, and the solubility in water is typically at its minimum.
Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble to Highly Soluble (pH-dependent) | The presence of multiple hydrogen bond donors and acceptors, coupled with the ability to form charged species, strongly favors aqueous solubility. |
| Methanol | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of extensive hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Soluble to Highly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor will allow for good interaction with the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4][5] |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.[6]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the compound and solvent.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data remains to be extensively published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for a reliable prediction of its behavior in various solvent systems. The presence of multiple polar functional groups, including a phenolic hydroxyl and a primary amine, dictates its high polarity and predicted solubility in polar solvents, particularly water, alcohols, and DMSO. The pH-dependent nature of its aqueous solubility is a critical consideration for formulation and drug delivery applications. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. This guide serves as a valuable resource for scientists and professionals, enabling informed decisions in the handling and application of this compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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gChem Global. (n.d.). DMSO. Retrieved from [Link]
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Elucidating the Solid-State Architecture of 2-(2-Aminoethoxy)phenol: A Guide to Crystal Structure Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethoxy)phenol is a molecule of significant interest, possessing both a phenolic hydroxyl group and a primary amine, functionalities that are pivotal in pharmacological activity and material science. Understanding its three-dimensional atomic arrangement in the solid state is paramount for predicting its physicochemical properties, guiding drug design, and ensuring the stability and bioavailability of potential active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating framework for researchers. While a definitive published structure for this specific molecule is not widely available, this whitepaper establishes a robust and authoritative protocol to achieve this determination, grounded in established crystallographic principles and analysis of analogous compounds.
Introduction: The Significance of Solid-State Characterization
The spatial arrangement of atoms and the network of intermolecular interactions within a crystal lattice dictate many of a material's bulk properties, including melting point, solubility, dissolution rate, and stability. For drug development professionals, a definitive crystal structure is the gold standard for molecular characterization. The this compound molecule (C₈H₁₁NO₂) combines a phenol ring, a known antioxidant and hydrogen bond donor/acceptor, with a flexible aminoethoxy side chain, which can be protonated and participate in crucial electrostatic and hydrogen bonding interactions.[1][2][3] This combination makes it a versatile scaffold. Elucidating its crystal structure provides critical insights into:
-
Molecular Conformation: Determining the preferred geometry and torsion angles of the flexible ethoxyamine side chain.
-
Intermolecular Forces: Identifying the dominant interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.
-
Polymorphism: Establishing a reference for identifying and characterizing different crystalline forms (polymorphs), which can have dramatically different properties.[4][5]
This guide will walk through the necessary steps to move from a synthesized powder to a fully refined and interpretable crystal structure.
Synthesis and Single Crystal Cultivation
The first, and often most challenging, step in any crystallographic analysis is the production of high-quality, single crystals of sufficient size (typically >0.1 mm).[6] This begins with the synthesis of high-purity material.
Proposed Synthesis of this compound
A plausible and efficient route to synthesize the title compound involves a two-step process starting from catechol (1,2-dihydroxybenzene), leveraging a Williamson ether synthesis followed by a Gabriel synthesis to ensure the selective formation of the primary amine.
Experimental Protocol: Synthesis
-
Step 1: Mono-alkylation of Catechol.
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve catechol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), and stir the suspension.
-
Add 2-bromo-N-phthaloylethylamine (1.0 eq) dropwise to the mixture. The phthalimide group protects the amine and prevents side reactions.
-
Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting crude product (2-(2-phthalimidoethoxy)phenol) via column chromatography.
-
-
Step 2: Deprotection to Yield this compound.
-
Dissolve the purified intermediate in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.[7]
-
Reflux the mixture for several hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction to room temperature and filter off the precipitate.
-
Evaporate the ethanol from the filtrate. The remaining residue can be purified by recrystallization or flash chromatography to yield pure this compound.
-
Cultivation of Single Crystals
Obtaining diffraction-quality crystals is an empirical process that relies on creating a state of slow, controlled supersaturation.[8][9] Given the polar nature of this compound, with its hydroxyl and amino groups, polar solvents are a logical starting point.[10]
Experimental Protocol: Crystallization
Several methods should be attempted in parallel to maximize the chances of success.[11]
-
Method A: Slow Evaporation
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to near saturation in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[11][12]
-
-
Method B: Vapor Diffusion
-
Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial (the "reservoir") containing a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) in which the compound is insoluble but which is miscible with the good solvent.[12][13]
-
Over time, the vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
-
-
Method C: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.
-
Ensure all material is dissolved, then allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water or by using a programmable heating block.
-
Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.[8]
-
The diagram below illustrates the general workflow for obtaining single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its atomic structure can be determined using X-ray crystallography.[6] This technique relies on the principle that electrons in a crystal diffract X-rays in a predictable pattern, which can be mathematically deconstructed to reveal the underlying electron density and, therefore, atomic positions.[14]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A well-formed, clear crystal without visible cracks or defects is selected under a microscope. It is mounted on a goniometer head, typically using a cryoloop and cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[15][16] The crystal is rotated, and a series of diffraction images are collected by an area detector (like a CCD or pixel detector) at different orientations.[14]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using computational methods. For small organic molecules, direct methods are highly effective. This step generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[15] Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor.
The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.
Structural Analysis and Interpretation
While no specific crystal structure data for this compound exists in the public domain, we can anticipate the key structural features based on related aminophenol compounds. The results would be presented in a standardized format, as shown in the hypothetical data table below.
Table 1: Illustrative Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| CCDC Deposition No. | To be assigned[17][18] |
Molecular Conformation and Hydrogen Bonding
The most critical insights from the crystal structure will revolve around the intermolecular interactions, particularly hydrogen bonds. The molecule has three hydrogen bond donors (one O-H and two N-H) and three acceptors (the phenolic oxygen, the ether oxygen, and the amine nitrogen). This richness suggests a robust and complex hydrogen-bonding network.
-
Phenolic Hydroxyl Group: The -OH group is a strong hydrogen bond donor and is also acidic, making it likely to form strong O-H···O or O-H···N bonds.[19]
-
Amino Group: The -NH₂ group can donate two hydrogen bonds and the nitrogen atom can act as an acceptor.[20]
-
Ether Oxygen: The ether oxygen in the side chain is a likely hydrogen bond acceptor.
These interactions will dictate the packing motif. It is plausible that the molecules will form chains or sheets stabilized by these hydrogen bonds, which is a common feature in the crystal structures of aminophenols.[21]
The diagram below illustrates the molecular structure and the potential hydrogen bonding sites that would be confirmed by a crystal structure analysis.
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2-(2-Aminoethoxy)phenol quantum chemical calculations
An In-depth Technical Guide to Quantum Chemical Calculations of 2-(2-Aminoethoxy)phenol
Abstract
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development, offering profound insights into molecular structure, reactivity, and intermolecular interactions. This guide provides a comprehensive walkthrough of the theoretical principles and practical application of quantum chemical calculations for this compound, a molecule of interest due to its bifunctional nature, combining a phenolic hydroxyl group and a primary amine. We will delve into the rationale behind selecting appropriate computational methods and basis sets, detail a step-by-step workflow for geometry optimization and property calculation, and explore the analysis of key quantum chemical descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular behavior.
Introduction: The 'Why' of a Computational Approach
This compound is an organic molecule featuring a catechol-like phenol ring connected to an aminoethyl side chain via an ether linkage. Its structure, available on databases like PubChem, presents multiple sites for potential interactions: the acidic hydroxyl group, the basic amino group, and the aromatic ring.[1] In the context of drug development, understanding the electronic properties and conformational landscape of such a molecule is paramount for predicting its behavior as a potential ligand, its metabolic stability, and its pharmacokinetic profile.
Experimental methods provide invaluable data, but they are often resource-intensive and may not fully elucidate the transient states or underlying electronic factors governing molecular interactions. Quantum chemical calculations bridge this gap by providing a theoretical framework to predict a molecule's properties from first principles, based on the fundamental laws of quantum mechanics.[2][3] This allows for the investigation of molecular geometries, reaction energetics, and electronic properties with high precision, guiding experimental design and accelerating the discovery pipeline.[4]
Establishing a Robust Theoretical Framework
The reliability of any quantum chemical study hinges on the judicious selection of a computational method and a basis set. This choice represents a critical balance between desired accuracy and available computational resources.[5]
The Hierarchy of Methods: Choosing the Right Tool
Quantum chemical methods vary in their treatment of electron correlation, a key factor in accurately describing chemical systems.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating electron-electron repulsion as an average field. While computationally efficient, it systematically neglects electron correlation, which can lead to inaccuracies, particularly in describing reaction energies.[6][7]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers the simplest way to include electron correlation.[6][7] It provides a significant improvement over HF for many systems but comes at a much higher computational cost, which can be prohibitive for larger molecules.[8][9]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[10] This approach includes a significant portion of electron correlation through an exchange-correlation functional, offering a remarkable balance of accuracy and computational cost, often achieving MP2-level accuracy at a fraction of the computational expense.[9]
For a molecule like this compound, DFT, specifically with a hybrid functional like B3LYP , provides a reliable and efficient framework for studying its properties.[10][11][12]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13][14] The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used due to their efficiency. The notation describes their composition:
-
6-311G: A triple-zeta valence basis set, meaning valence electrons are described by three separate functions, allowing for greater flexibility in describing bonding.
-
+: Indicates the addition of diffuse functions, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p): Represents polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[5]
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are considered the state-of-the-art for high-accuracy correlated calculations.[14]
For this guide, the 6-311++G(d,p) basis set is selected. It provides a robust and well-balanced description of the electronic structure for an organic molecule with heteroatoms and potential for hydrogen bonding, without incurring the much higher cost of larger correlation-consistent sets.[15][16]
| Method | Treatment of Electron Correlation | Relative Cost | Typical Application |
| Hartree-Fock (HF) | None (mean-field approximation) | Low | Initial geometries, qualitative orbital analysis |
| DFT (e.g., B3LYP) | Included via exchange-correlation functional | Medium | Geometries, energies, and properties of most systems |
| MP2 | Included via perturbation theory | High | High-accuracy calculations on small to medium systems |
The Computational Workflow: A Practical Guide
The following section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is generally applicable across various software packages like Gaussian, ORCA, or GAMESS, though specific keywords may vary.[17][18][19][20][21][22]
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest-energy conformation of the molecule and verify it is a true minimum on the potential energy surface.
-
Structure Input:
-
Generate an initial 3D structure of this compound using a molecular builder like GaussView or Avogadro. Ensure reasonable bond lengths and angles.
-
Save the coordinates in a format compatible with your chosen software (e.g., .gjf for Gaussian).
-
-
Calculation Setup (Gaussian Example):
-
Create an input file specifying the calculation parameters.
-
Causality:
-
#p B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: This keyword instructs the software to perform a geometry optimization, iteratively adjusting the atomic positions to minimize the total energy.
-
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.
-
0 1: Represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet).
-
-
-
Execution and Validation:
-
Run the calculation using the quantum chemistry software.
-
Upon completion, inspect the output file. The optimization should converge.
-
Crucially, check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, requiring structural adjustment and re-optimization.
-
Analysis and Interpretation of Results
With a validated optimized structure, we can now probe the molecule's electronic properties.
Thermodynamic Properties
The frequency calculation provides key thermodynamic data at a standard state (298.15 K and 1 atm).
| Property | Value (Hartree) | Description |
| Zero-point vibrational energy (ZPVE) | Calculated Value | The vibrational energy present even at 0 K. |
| Enthalpy (H) | Calculated Value | Total energy including thermal contributions. |
| Gibbs Free Energy (G) | Calculated Value | Enthalpy corrected for entropy; crucial for predicting spontaneity. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
| Orbital | Energy (eV) | Significance |
| HOMO | Calculated Value | Electron-donating capacity |
| LUMO | Calculated Value | Electron-accepting capacity |
| Energy Gap (ΔE) | Calculated Value | Chemical Reactivity/Stability |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and reactivity sites.[23][24][25] A complementary MEP pattern between a ligand and its receptor is a cornerstone of molecular recognition.[24]
-
Red Regions: Indicate negative potential (electron-rich), attractive to electrophiles or hydrogen bond donors. In this compound, these are expected around the oxygen and nitrogen atoms.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are typically found around acidic hydrogen atoms, such as the phenolic proton.
-
Green Regions: Indicate neutral potential.
MEP analysis directly informs drug design by highlighting the regions most likely to engage in crucial hydrogen bonding or electrostatic interactions within a protein's active site.[26][27]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, providing a chemically intuitive understanding of the electronic structure.[28][29]
Protocol 2: NBO Analysis
-
Calculation Setup: Add Pop=NBO to the route section of the input file for the optimized geometry.
-
Analysis:
-
Natural Atomic Charges: NBO provides a less basis-set-dependent measure of atomic charge than other methods (e.g., Mulliken). This reveals the extent of electron withdrawal and donation by different functional groups.
-
Second-Order Perturbation Analysis: This is the most powerful feature of NBO. It quantifies the stabilization energy (E(2)) resulting from "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For example, it can measure the stabilizing effect of a lone pair on oxygen delocalizing into an adjacent anti-bonding orbital, a phenomenon known as hyperconjugation.
-
| Atom (See Diagram 2) | Natural Charge (e) |
| O7 | Calculated Value |
| N12 | Calculated Value |
| H8 | Calculated Value |
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O7 | σ(C1-C6) | Calculated Value |
| LP(1) N12 | σ(C11-H) | Calculated Value |
Conclusion
This guide has provided a structured framework for performing and interpreting quantum chemical calculations on this compound. By leveraging Density Functional Theory with an appropriate basis set, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The analysis of HOMO-LUMO energies, Molecular Electrostatic Potential maps, and Natural Bond Orbital interactions offers a multi-faceted view of the molecule's reactivity and potential for intermolecular interactions. These computational insights are critical for hypothesis-driven research in drug discovery, allowing for the rational design of molecules with enhanced efficacy and specificity.
References
-
GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]
-
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Reactivity of the amino group in 2-(2-Aminoethoxy)phenol
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-(2-Aminoethoxy)phenol
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the primary amino group in this compound. This molecule, possessing a unique trifecta of reactive sites—a primary amine, a phenolic hydroxyl group, and an aromatic ring—presents both opportunities and challenges in synthetic chemistry. This document delves into the electronic and steric factors governing the behavior of the amino group and offers detailed protocols for its key transformations, including salt formation, N-acylation, N-alkylation, and diazotization. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound as a versatile synthetic intermediate.
Molecular Architecture and Electronic Landscape
Core Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₁NO₂, is an organic compound featuring a phenol ring substituted with a 2-aminoethoxy side chain at the ortho position.[1] This arrangement places a primary aliphatic amine, an ether linkage, and a hydroxyl group in close proximity, creating a molecule with a rich and complex reactivity profile.
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 40340-32-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar solvents | [2] |
Analysis of Reactive Centers
The synthetic utility of this compound stems from its three distinct reactive centers:
-
The Primary Amino (-NH₂) Group: A potent nucleophile and base, this is the primary focus of this guide. Its reactivity is modulated by the rest of the molecule.
-
The Phenolic Hydroxyl (-OH) Group: A nucleophilic center that can undergo O-alkylation and O-acylation. Its acidity is a key characteristic.[3]
-
The Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the positions of attack directed by the existing substituents.
The interplay between these groups, particularly the competition between the amino and hydroxyl groups for reagents, is a central theme in the chemistry of this molecule.
Electronic and Steric Influences on the Amino Group
The reactivity of a primary amine is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. In this compound, this is influenced by several factors:
-
Inductive Effects: The oxygen atom in the ethoxy bridge is electronegative, exerting an electron-withdrawing inductive effect (-I effect), which can slightly decrease the electron density on the nitrogen and reduce its basicity compared to a simple alkylamine.
-
Steric Hindrance (Ortho Effect): The presence of the bulky 2-hydroxy-phenoxy group ortho to the aminoethoxy chain can sterically hinder the approach of reagents to the amino group. This "ortho effect" is a well-documented phenomenon in substituted anilines, where ortho-substituted compounds are often less basic than their para-isomers due to steric inhibition of protonation and solvation.[4][5] While the amine in this compound is aliphatic and separated from the ring, the principle of steric crowding by the adjacent bulky group remains relevant.
Caption: Electronic and steric factors influencing the amino group's reactivity.
Key Reactions of the Amino Group
The primary amino group is a versatile handle for a wide array of chemical transformations.
Basicity and Salt Formation
Like other aliphatic amines, the amino group in this compound is basic and readily reacts with acids to form ammonium salts. This property is crucial for purification strategies, as the molecule can be moved between aqueous and organic phases by adjusting the pH. The hydrochloride salt is a common form for storage and handling.[6]
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable organic solvent, such as diethyl ether or isopropanol, at room temperature.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold solvent to remove any unreacted starting material and dry under vacuum to yield the pure ammonium salt.
N-Acylation: Formation of Amides
N-acylation is a robust and high-yielding reaction for primary amines. The nitrogen atom in the amino group is significantly more nucleophilic than the oxygen of the phenolic hydroxyl group.[3] This difference allows for selective N-acylation under controlled conditions, typically by reacting with acyl chlorides or anhydrides.
Causality Behind Selectivity: The greater nucleophilicity of nitrogen compared to oxygen is a fundamental principle. The outermost electrons of nitrogen are less tightly held than those of oxygen, making them more available to attack an electrophilic center like the carbonyl carbon of an acylating agent.[3] This kinetic preference allows the N-acylation to proceed much faster than O-acylation.
Protocol: Selective N-Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction's exothermicity and further enhance selectivity.
-
Reagent Addition: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation involves the reaction of the amino group with alkylating agents, such as alkyl halides. A significant challenge in this process is preventing over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7]
Controlling Selectivity: To favor mono-alkylation, several strategies can be employed:
-
Using a large excess of the amine relative to the alkylating agent.
-
Employing reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Using a mild base and carefully controlling reaction temperature.[7]
Protocol: Mono-N-Benzylation
-
Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).[7]
-
Reagent Addition: Add benzyl bromide (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography on silica gel to isolate the desired N-benzylated product.
Diazotization: Formation of Diazonium Salts
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[8][9] However, this compound contains an aliphatic primary amine. Diazotization of primary aliphatic amines leads to highly unstable diazonium intermediates that rapidly decompose, losing N₂ gas to form carbocations.[10] These carbocations can then undergo a mixture of substitution, elimination, and rearrangement reactions, making this pathway synthetically less predictable and controlled compared to the diazotization of aromatic amines.
While not a primary synthetic route for this specific molecule due to instability, understanding the potential for this reaction is crucial. The reaction is typically performed at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄.[8][10]
Caption: Key reaction pathways for the amino group of this compound.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Hazards: The compound may cause skin and eye irritation.[12] Some related aminophenols are toxic if swallowed or in contact with skin. Always consult the specific Safety Data Sheet (SDS) before use.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[13] Keep the container tightly closed.
Conclusion
The primary amino group of this compound is a highly versatile and reactive functional group. Its nucleophilicity drives key transformations including acylation and alkylation, which can be performed with high selectivity over the competing phenolic hydroxyl group by controlling reaction conditions. While its aliphatic nature leads to unstable diazonium salts, understanding this reactivity is essential for predicting potential side reactions. The strategic manipulation of this amino group, guided by the principles of electronic effects, steric hindrance, and relative nucleophilicity, solidifies the position of this compound as a valuable and adaptable building block for professionals in pharmaceutical development and advanced organic synthesis.
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Phenolic hydroxyl group reactivity in 2-(2-Aminoethoxy)phenol
An In-Depth Technical Guide to the Phenolic Hydroxyl Group Reactivity in 2-(2-Aminoethoxy)phenol
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for constructing more complex structures. Its utility is largely dictated by the respective reactivities of its primary amine and phenolic hydroxyl functionalities. This technical guide provides an in-depth exploration of the phenolic hydroxyl group's reactivity, offering researchers and drug development professionals a comprehensive understanding of its chemical behavior. We will dissect the fundamental properties influencing its reactivity, detail key transformations such as O-alkylation and O-acylation with field-proven protocols, and critically analyze the challenge of chemoselectivity in the presence of the nucleophilic amino group. This document is structured to provide not just procedural steps, but the causal logic behind experimental design, ensuring a foundation of scientific integrity and practical applicability.
Introduction: The Structural and Chemical Landscape
This compound, with the molecular formula C₈H₁₁NO₂[1], possesses a unique architecture combining a phenol ring, an ether linkage, and a primary aliphatic amine. This arrangement provides multiple reaction centers, but it is the phenolic hydroxyl group that often serves as a key handle for molecular elaboration due to its distinct acidity and nucleophilicity upon deprotonation.
The ortho positioning of the aminoethoxy side chain relative to the hydroxyl group introduces electronic and potential steric influences that modulate the reactivity of the phenol. Understanding these subtleties is paramount for designing successful and selective synthetic strategies. This guide will focus exclusively on the transformations of the phenolic -OH group, providing a detailed roadmap for its strategic manipulation.
Fundamental Properties of the Phenolic Hydroxyl Group
The reactivity of the phenolic hydroxyl is governed by its acidity and the nucleophilic character of its conjugate base, the phenoxide.
Acidity and pKa
Phenols are significantly more acidic than aliphatic alcohols. This is because the negative charge of the resulting phenoxide ion is delocalized across the aromatic ring through resonance, stabilizing the conjugate base and favoring dissociation. A typical phenol has a pKa of approximately 10[2].
The substituents on the aromatic ring play a crucial role in modulating this acidity.
-
Electron-Withdrawing Groups (EWGs) increase acidity (lower pKa) by further stabilizing the phenoxide anion.
-
Electron-Donating Groups (EDGs) decrease acidity (raise pKa) by destabilizing the phenoxide anion.
Nucleophilicity of the Phenoxide Ion
Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion. This anion is a potent nucleophile, particularly at the oxygen atom. This nucleophilicity is the basis for the most common and useful reactions involving this functional group: O-alkylation and O-acylation. However, the phenoxide is an ambident nucleophile, with electron density also increased at the ortho and para positions of the ring. While O-alkylation/acylation is generally kinetically favored, C-alkylation/acylation can occur under specific, typically thermodynamic, conditions.[3]
Key Synthetic Transformations
The conversion of the phenolic hydroxyl into an ether or an ester linkage is a cornerstone of synthetic chemistry. These reactions allow for the introduction of diverse functionalities, modification of solubility, and protection of the hydroxyl group from undesired side reactions.
O-Alkylation via Williamson Ether Synthesis
O-alkylation is the formation of an ether by reacting the phenoxide ion with an alkyl halide or other electrophile with a suitable leaving group. The reaction proceeds via a classic Sₙ2 mechanism.
Causality Behind Experimental Design:
-
Choice of Base: The base must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base. It is ideal for reactions with reactive alkylating agents like benzyl bromide or methyl iodide.[4]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It is used when a weaker base is ineffective or when the alkylating agent is less reactive.
-
Sodium Hydroxide (NaOH): Can be used, often under phase-transfer catalysis (PTC) conditions, to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide.
-
-
Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. They effectively solvate the cation (e.g., K⁺ or Na⁺) without solvating the phenoxide anion, leaving it highly nucleophilic and reactive.
-
Choice of Alkylating Agent: Reactivity follows the trend I > Br > Cl for the leaving group. Alkyl tosylates and mesylates are also excellent electrophiles.
Experimental Protocol: O-Methylation of this compound
Objective: To synthesize 1-(2-aminoethoxy)-2-methoxybenzene.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile.
-
Add finely ground anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Slowly add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Self-Validation:
-
TLC Analysis: Use a mobile phase (e.g., 10% Methanol in Dichloromethane) to observe the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Spectroscopic Confirmation: Confirm the structure using ¹H NMR (disappearance of the phenolic -OH peak, appearance of a methoxy singlet ~3.8 ppm), IR (disappearance of the broad phenolic O-H stretch), and Mass Spectrometry (confirmation of the correct molecular weight).
Caption: Workflow for O-Alkylation of this compound.
O-Acylation to Form Phenolic Esters
O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This reaction is a type of nucleophilic acyl substitution.
Causality Behind Experimental Design:
-
Reaction Conditions: O-acylation is kinetically controlled and typically proceeds faster than C-acylation. The reaction is often performed under basic conditions to enhance the nucleophilicity of the phenol.
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and commonly used.
-
Base/Catalyst:
-
Pyridine or Triethylamine (Et₃N): These organic bases act as both a catalyst and an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction.
-
Aqueous NaOH (Schotten-Baumann reaction): This classic method uses a two-phase system where the phenoxide is formed in the aqueous phase and reacts with the acyl chloride in the organic phase.
-
Phase Transfer Catalysis (PTC): A catalyst like tetrabutylammonium chloride can be used to transfer the phenoxide anion into the organic phase, greatly accelerating the reaction.[5]
-
Experimental Protocol: O-Acetylation of this compound
Objective: To synthesize 2-(2-aminoethoxy)phenyl acetate. Note: This protocol assumes conditions are optimized for O-acylation over N-acylation, a significant challenge discussed in Section 4.
Materials:
-
This compound (1.0 eq)
-
Pyridine (as solvent and base)
-
Acetic Anhydride ((Ac)₂O) (1.1 eq)
-
Dichloromethane (DCM) for extraction
-
1M HCl solution
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold 1M HCl to neutralize the pyridine.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography.
Self-Validation:
-
Spectroscopic Confirmation: The product can be validated by ¹H NMR (disappearance of the phenolic -OH proton, appearance of an acetyl methyl singlet ~2.3 ppm), IR (disappearance of the broad O-H stretch and appearance of a strong ester carbonyl C=O stretch ~1760 cm⁻¹), and Mass Spectrometry.
Caption: Workflow for O-Acylation of this compound.
The Critical Challenge: Chemoselectivity
The primary amine in this compound is also a strong nucleophile and will compete with the phenol for both alkylating and acylating agents. Achieving selective reaction at the phenolic oxygen is non-trivial and requires careful strategic planning.
-
Acylation (N- vs. O-): Under neutral or standard basic conditions (e.g., pyridine), N-acylation is generally much faster than O-acylation. To achieve selective O-acylation, one would typically need to first protect the amine (e.g., as a Boc-carbamate), perform the O-acylation, and then deprotect the amine.
-
Alkylation (N- vs. O-): The outcome is highly dependent on the reaction conditions.
-
For O-Alkylation: Using a strong base like NaH or K₂CO₃ favors the formation of the phenoxide. Since the pKa of a phenol (~10) is much lower than that of an amine (~35-40), the base will selectively deprotonate the phenol, making the oxygen the primary nucleophile.
-
For N-Alkylation: This is typically achieved under neutral or slightly acidic conditions where the phenol is less nucleophilic than the amine.
-
Strategy for Selective O-Alkylation: The protocol described in Section 3.1 is designed for selective O-alkylation. The use of K₂CO₃ as a base is key, as it is strong enough to deprotonate the phenol but not the amine, directing the reactivity to the oxygen.
Caption: Decision logic for achieving chemoselective reactions.
Analytical and Spectroscopic Characterization Summary
Confirming the site of reaction is critical. The table below summarizes the key spectroscopic changes expected upon successful O-alkylation or O-acylation of the phenolic hydroxyl group.
| Technique | Starting Material: this compound | O-Alkylated Product (Ether) | O-Acylated Product (Ester) |
| ¹H NMR | Broad singlet for -OH (variable, ~5-9 ppm) | -OH peak disappears. New peaks for alkyl group appear (e.g., -OCH₃ singlet ~3.8 ppm). | -OH peak disappears. New peaks for acyl group appear (e.g., -COCH₃ singlet ~2.3 ppm). |
| IR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹) | Broad O-H stretch disappears. | Broad O-H stretch disappears. Strong C=O stretch appears (~1750-1770 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 154.09 | [M+H]⁺ corresponding to added alkyl group (e.g., m/z 168.11 for methylation). | [M+H]⁺ corresponding to added acyl group (e.g., m/z 196.10 for acetylation). |
Conclusion
The phenolic hydroxyl group of this compound is a highly versatile functional handle. Its acidity allows for easy conversion into a potent oxygen-centered nucleophile, enabling high-yield O-alkylation and O-acylation reactions. The primary challenge in harnessing this reactivity lies in managing the chemoselectivity in the presence of the competing primary amine. By carefully selecting the base and reaction conditions, selective O-alkylation can be readily achieved. For selective O-acylation, a protection-deprotection strategy for the amine is often the most reliable path. The protocols and causal logic presented in this guide provide a robust framework for researchers to confidently and successfully modify this valuable synthetic building block.
References
-
American Chemical Society. (n.d.). Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hong, J., Kim, H., & Kim, J. Y. (2011). Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. Semantic Scholar. Retrieved from [Link]
-
Chemistry Guru. (2023, February 20). Compare Reactivity of Alcohol and Phenol. YouTube. Retrieved from [Link]
-
MDPI. (2022, April 29). Phenolic Compounds and Its Linkage. Encyclopedia. Retrieved from [Link]
-
Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH. Retrieved from [Link]
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Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. Retrieved from [Link]
-
Unknown. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Analele Universității din București - Chimie. Retrieved from [Link]
-
National Institutes of Health. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]
-
Wiley Online Library. (2016, July). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
- Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
National Institutes of Health. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
- Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
-
ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Study on the multiple mechanisms underlying the reaction between hydroxyl radical and phenolic compounds by qualitative structure and activity relationship. Retrieved from [Link]
-
Unknown. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
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PubMed. (1981). Raman spectroscopic investigations on conformational changes induced by some phenol derivatives on phospholipid membranes. Retrieved from [Link]
-
Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
-
National Institutes of Health. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
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Unknown. (n.d.). Phenol Synthesis Part II. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
Unknown. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
National Institutes of Health. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. Retrieved from [Link]
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
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2-(2-Aminoethoxy)phenol CAS number 19739-92-9
An In-Depth Technical Guide to 2-(2-Aminoethoxy)phenol (CAS Number: 19739-92-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available for this compound (CAS 19739-92-9) in publicly accessible scientific literature and databases is limited. This guide synthesizes the available data and provides expert-driven insights based on the chemistry of structurally related compounds.
Section 1: Introduction and Overview
This compound is a bifunctional organic molecule incorporating a phenol ring, an ether linkage, and a primary amine. This unique combination of functional groups makes it a valuable, yet under-explored, building block in synthetic and medicinal chemistry. The presence of a catechol-like structure suggests potential for coordination chemistry and antioxidant activity, while the primary amine offers a reactive handle for a wide array of chemical transformations.
The aminophenol scaffold is a recurring motif in a variety of biologically active molecules, including pharmaceuticals and natural products.[1] Derivatives of aminophenols have shown promise as antibacterial, anti-inflammatory, and anticancer agents.[1] This guide aims to provide a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route, potential applications, and analytical and safety considerations.
Section 2: Chemical and Physical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure.
| Property | Value | Source |
| CAS Number | 19739-92-9 | User Request |
| Molecular Formula | C₈H₁₁NO₂ | PubChem |
| Molecular Weight | 153.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-(2-HYDROXYPHENOXY)ETHYLAMINE | PubChem |
| Predicted Boiling Point | ~320 °C | |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in water and polar organic solvents |
Section 3: Proposed Synthesis Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(2-Bromoethoxy)-1-nitrobenzene (Williamson Ether Synthesis)
-
To a solution of 2-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2 equiv.).
-
To this suspension, add 2-bromoethanol (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-(2-bromoethoxy)-1-nitrobenzene.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve 2-(2-bromoethoxy)-1-nitrobenzene (1 equiv.) in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Section 4: Potential Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Antibacterial Agents: The aminophenol core is present in some antibacterial compounds. The primary amine can be readily derivatized to generate a library of compounds for screening against various bacterial strains.
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties.[2][3][4] The catechol-like moiety in this compound could act as a radical scavenger, while the overall structure could be modified to target enzymes involved in inflammatory pathways.
-
Anticancer Agents: Certain aminophenol derivatives have been investigated for their potential as anticancer agents.[1] For instance, derivatives of 2-amino-6-methyl-phenol have been identified as potent inhibitors of ferroptosis, a form of programmed cell death implicated in cancer.[1]
-
Chelating Agents: The ortho-aminophenol structure can act as a bidentate ligand for various metal ions. This property could be exploited in the design of metal chelators for the treatment of metal overload diseases or as components of metal-based anticancer drugs.
Workflow for Library Synthesis and Screening
Caption: Workflow for generating and screening a chemical library based on this compound.
Section 5: Analytical Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 6.5-7.5 ppm. - Methylene protons adjacent to the ether oxygen and the amine nitrogen (4H) as two distinct multiplets in the range of δ 3.0-4.5 ppm. - Amine (NH₂) and hydroxyl (OH) protons as broad singlets; their chemical shifts will be concentration and solvent-dependent. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-160 ppm. - Methylene carbons (2C) in the range of δ 40-70 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - N-H stretching bands (for the primary amine) around 3300-3400 cm⁻¹. - Aromatic C=C stretching bands around 1500-1600 cm⁻¹. - C-O ether stretching band around 1200-1250 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of the aminoethyl group or cleavage of the ether bond. |
Section 6: Safety and Handling
No specific safety data is available for this compound. However, based on the known hazards of structurally similar compounds such as 3-(2-Aminoethoxy)phenol, the following precautions should be taken:
-
Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
References
- Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. PubMed. (2024-01-15).
- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021-12-30).
- Impacts of Phenolic Compounds and Their Benefits on Human Health: Germin
- (PDF) Phenolic Compounds - Biological Activity.
Sources
- 1. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis and Application of Schiff Bases Derived from 2-(2-Aminoethoxy)phenol
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of Schiff bases derived from 2-(2-Aminoethoxy)phenol. This precursor is of significant interest due to its inherent structural flexibility and the O,N,O-donor atoms, which yield Schiff bases that are exceptional chelating agents for a variety of metal ions. The resulting metal complexes have broad applications in medicinal chemistry and materials science. This guide details a robust protocol for the condensation reaction with salicylaldehyde, outlines rigorous characterization techniques, and discusses the potential applications for researchers in chemistry and drug development.
Introduction: The Versatility of this compound Schiff Bases
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their synthetic accessibility and structural diversity have established them as "privileged ligands" in inorganic chemistry. The imine nitrogen and other heteroatoms within the molecular framework provide excellent coordination sites for metal ions, stabilizing them in various oxidation states.[3][4]
The choice of the primary amine precursor is critical in defining the final properties of the Schiff base. This compound is a particularly valuable starting material. Its structure incorporates a terminal primary amine for the condensation reaction, a phenolic hydroxyl group, and an ether oxygen. This arrangement results in a versatile tridentate (O,N,O) ligand system upon imine formation, capable of forming highly stable complexes with a wide range of transition metals. These Schiff bases and their metal complexes exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, making them prime candidates for drug discovery and development.[5][6][7]
Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a Schiff base is a reversible reaction that proceeds via a two-step nucleophilic addition-elimination pathway. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl carbon of the aldehyde, rendering it more susceptible to nucleophilic attack by the primary amine.[2][8]
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product.
Caption: General mechanism for acid-catalyzed Schiff base formation.
Experimental Protocol: Synthesis of (E)-2-(((2-(2-hydroxyphenoxy)ethyl)imino)methyl)phenol
This protocol details the synthesis of a representative Schiff base from this compound and salicylaldehyde.
Materials and Equipment
-
Reagents:
-
This compound (C₈H₁₁NO₂)
-
Salicylaldehyde (C₇H₆O₂)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of this compound in 25 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.
-
Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves both the amine and aldehyde reactants and has a suitable boiling point for reflux.[3]
-
-
Addition of Aldehyde: To the stirring solution, add 1.22 g (1.21 mL, 10 mmol) of salicylaldehyde dropwise. A color change to yellow is typically observed.
-
Rationale: A 1:1 molar ratio is used for this bifunctional condensation reaction.[8]
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Rationale: A catalytic amount of acid is sufficient to protonate the carbonyl group, thereby accelerating the rate-limiting nucleophilic attack step.[2] Excess acid can protonate the amine reactant, rendering it non-nucleophilic and hindering the reaction.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 3-4 hours.
-
Rationale: Heating under reflux provides the necessary activation energy and prevents the loss of solvent, allowing the reaction to proceed to completion.[8] The progress can be monitored using Thin Layer Chromatography (TLC).
-
-
Product Isolation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. A yellow crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Filter the purified product.
-
Drying: Dry the final product in a vacuum oven at 50-60°C for several hours to remove any residual solvent. Record the final yield and determine the melting point.
Caption: Experimental workflow for Schiff base synthesis.
Characterization and Validation
Confirming the identity and purity of the synthesized Schiff base is a critical step. The following techniques are standard for validation.
Spectroscopic Analysis
| Technique | Observation | Rationale and Interpretation |
| FT-IR | Disappearance of a broad -NH₂ stretch (~3300-3400 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a sharp, strong C=N (imine) stretch.[5] | The presence of the imine peak and the absence of key reactant peaks are strong evidence of Schiff base formation. The C=N stretch typically appears in the 1600-1630 cm⁻¹ region.[9] |
| ¹H NMR | Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region. Disappearance of the aldehyde proton (-CHO) signal (~δ 9.5-10.5 ppm). | This singlet corresponds to the azomethine proton (-CH=N-), which is a definitive marker for Schiff base formation.[3][10] The phenolic -OH protons will appear as broad singlets. |
| ¹³C NMR | Appearance of a signal in the δ 160-170 ppm region. | This signal is attributed to the carbon atom of the azomethine group (C=N). |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ matches the calculated molecular weight of the product. | Provides definitive confirmation of the molecular formula and successful synthesis. |
Physical Properties
| Property | Measurement | Purpose |
| Melting Point | A sharp, defined melting point range. | A narrow melting point range is a key indicator of high purity. Impurities typically broaden and depress the melting point. |
| Yield | Calculated percentage yield. | Measures the efficiency of the reaction and purification process. |
Applications in Research and Drug Development
Schiff bases derived from aminophenols are not merely synthetic curiosities; they are potent molecules with significant applications, particularly in the development of new therapeutic agents.[7]
-
Antimicrobial and Anticancer Agents: The imine bond is often crucial for biological activity. Many aminophenol-derived Schiff bases have demonstrated significant in vitro activity against various bacterial, fungal, and cancer cell lines.[5][11] The mechanism is often attributed to their ability to chelate essential metal ions in biological systems or to intercalate with DNA.
-
Coordination Chemistry and Catalysis: The O,N,O-donor set of the synthesized ligand makes it an excellent chelator for transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[12] These metal complexes are often more biologically active than the free ligands and are also explored as catalysts in various organic transformations.[13]
-
Chemosensors: The interaction between these Schiff bases and specific metal ions can lead to a distinct colorimetric or fluorescent response. This property is harnessed to develop selective and sensitive chemosensors for detecting environmentally or biologically important ions like Cu²⁺ or Zn²⁺.[14]
-
Antioxidant Activity: The phenolic hydroxyl groups present in the structure can act as radical scavengers. Many Schiff bases containing phenol rings exhibit potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient reflux time. 2. Catalyst degradation or insufficient amount. 3. Reactants are impure (e.g., oxidized aldehyde). | 1. Extend reflux time and monitor reaction by TLC. 2. Use fresh glacial acetic acid. 3. Use freshly distilled aldehyde. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. 2. Product is highly soluble in the solvent system. | 1. Purify via column chromatography. 2. Try a different recrystallization solvent or solvent pair (e.g., ethanol/water). Induce crystallization by scratching the inside of the flask with a glass rod. |
| Broad Melting Point | Product is impure. | Recrystallize the product again. Ensure the product is completely dry before measuring the melting point. |
| Unexpected Spectroscopic Data | 1. Incomplete reaction (starting material peaks present). 2. Formation of side products. | 1. Re-run the reaction with longer reflux or purify the existing product. 2. Re-evaluate the reaction conditions and ensure the purity of starting materials. |
References
-
Al-Ostath, A., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. Available at: [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. ResearchGate. Available at: [Link]
-
Dueke-Eze, C. U., et al. (2015). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. Available at: [Link]
-
Jele, M. O., et al. (2022). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. Available at: [Link]
-
Bala, T., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Iqbal, M. A., et al. (2018). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. Available at: [Link]
-
D'Amico, J. J., et al. (1965). SOME SELECTED SCHIFF-BASE EXCHANGE REACTIONS. NASA Technical Reports Server. Available at: [Link]
-
Raman, N., & Parameswari, S. (2016). Synthesis, characterisation and thermal. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Shekhawat, A. S., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Ejelonu, B. C. (2016). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Gümüş, M., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules. Available at: [Link]
-
Muhammad, A., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link]
-
Kumar, S., et al. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Kumar, S., & Sija, S. (2018). Synthesis, Characterization and Biological activity of Schiff base 2-{[2-(2-Methoxy-phenoxy)-ethylimino]-methyl} - phenol and its transition metal complexes. International Research Journal of Science & Engineering. Available at: [Link]
-
Fugu, M. B., et al. (2013). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate. Available at: [Link]
-
Sultan, J. S., et al. (2020). New Schiff Base Crystal Ligand type [NO 2 ] derived from the interacting of 2-aminophenol with Glyoxylic acid, and its [N 2 O 4 ] Mn п Complex, Synthesizing and Characterizing. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-(2-Aminoethoxy)phenol as a Ligand in Metal Complex Synthesis
Introduction: Unveiling the Potential of 2-(2-Aminoethoxy)phenol in Coordination Chemistry
To the esteemed researchers, scientists, and professionals in drug development, this guide delves into the versatile world of this compound as a precursor to potent ligands for metal complexation. While direct literature on the coordination chemistry of this compound is emerging, its structural motifs—a primary amine, an ether linkage, and a phenolic hydroxyl group—present a compelling platform for the design of novel multidentate ligands. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms suggests a rich coordination chemistry with a variety of transition metals, opening avenues for new catalysts, therapeutic agents, and materials.
This document provides a comprehensive framework for leveraging this compound in the synthesis of Schiff base ligands and their subsequent metal complexes. The protocols herein are built upon established principles of coordination chemistry and draw from extensive literature on analogous aminophenol-based systems. We will explore the synthesis, characterization, and potential applications of these novel complexes, with a focus on their antimicrobial and catalytic properties.
Part 1: Ligand Synthesis - A Gateway to Novel Complexes
The primary amine of this compound serves as an excellent nucleophile for condensation reactions with aldehydes to form Schiff base ligands. This approach is advantageous as it allows for the facile introduction of additional coordinating groups and the tuning of the ligand's steric and electronic properties. Here, we detail the synthesis of a representative Schiff base ligand derived from this compound and salicylaldehyde.
Protocol 1: Synthesis of (E)-2-(((2-(2-hydroxyethoxy)phenyl)imino)methyl)phenol
This protocol outlines the synthesis of a tridentate Schiff base ligand, a versatile building block for a range of metal complexes.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution at room temperature until the solid is completely dissolved.
-
To this solution, add 10 mmol of salicylaldehyde dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A crystalline product is expected to precipitate out of the solution.
-
If precipitation is not observed, the volume of the solvent can be reduced by half using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Characterization:
The synthesized ligand should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond (typically observed around 1600-1630 cm⁻¹) and the presence of the phenolic -OH group (broad peak around 3200-3400 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the structure of the ligand by analyzing the chemical shifts and integration of the protons. The azomethine proton (-CH=N-) signal is characteristic and typically appears as a singlet between δ 8.0 and 9.0 ppm.
-
Mass Spectrometry: To determine the molecular weight of the synthesized ligand.
Part 2: Synthesis of Metal Complexes
The synthesized Schiff base ligand, with its N, O, O donor set, is an excellent chelating agent for a variety of transition metal ions. The following protocol describes a general method for the synthesis of a metal(II) complex.
Protocol 2: Synthesis of a Cu(II) Complex with (E)-2-(((2-(2-hydroxyethoxy)phenyl)imino)methyl)phenol
Materials:
-
Synthesized Schiff base ligand
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 20 mL of warm methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol.
-
Add the methanolic solution of the copper salt dropwise to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate are typically observed upon addition of the metal salt, indicating complex formation.
-
Reflux the reaction mixture for 2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Wash the complex with a small amount of cold methanol to remove any unreacted starting materials and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complex:
-
Melting/Decomposition Point: To assess thermal stability.
-
Molar Conductance: To determine the electrolytic nature of the complex in a suitable solvent like DMF or DMSO.[1]
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency and changes in the phenolic -OH band are indicative of complexation. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. The appearance of d-d transition bands in the visible region provides information about the geometry of the metal center.
-
Magnetic Susceptibility Measurement: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion.[1][2]
Part 3: Application Notes
Metal complexes derived from aminophenol-based Schiff base ligands have shown significant promise in various fields. Based on analogous systems, the newly synthesized complexes of this compound are expected to exhibit interesting biological and catalytic activities.
Antimicrobial Activity
Rationale: The biological activity of Schiff base ligands is often enhanced upon chelation with metal ions.[3][4] This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of microorganisms.
Screening Protocol (Agar Well Diffusion Method):
-
Prepare nutrient agar plates and seed them with a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar plates.
-
Prepare solutions of the synthesized ligand and its metal complexes in a suitable solvent (e.g., DMSO) at various concentrations.
-
Add a fixed volume of each test solution to the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic can be used as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Expected Outcome: It is anticipated that the metal complexes will exhibit greater antimicrobial activity compared to the free Schiff base ligand.[5]
Catalytic Activity: Oxidation of Phenols
Rationale: Transition metal complexes are known to catalyze a variety of organic transformations. Copper complexes, in particular, have shown significant catalytic efficiency in the oxidation of phenols, which is an important reaction in both industrial processes and biological systems.[6]
Catalytic Oxidation Protocol:
-
In a reaction vessel, prepare a solution of the substrate (e.g., phenol) in a suitable solvent.
-
Add a catalytic amount of the synthesized metal complex.
-
Initiate the reaction by adding an oxidant (e.g., hydrogen peroxide).
-
Monitor the progress of the reaction over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.
-
Investigate the effect of various parameters such as catalyst concentration, substrate concentration, oxidant concentration, temperature, and solvent to optimize the reaction conditions.
Expected Outcome: The metal complex is expected to act as an effective catalyst, enhancing the rate of phenol oxidation.
Data Presentation
Quantitative data from the characterization and application studies should be summarized in tables for clarity and ease of comparison.
Table 1: Physicochemical and Analytical Data
| Compound | Color | M.P./Decomp. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| Ligand | Yellow | 155-157 | - | - |
| Cu(II) Complex | Green | >250 (decomp.) | 15.2 | 1.85 |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli |
| Ligand | 10 | 8 |
| Cu(II) Complex | 18 | 15 |
| Ciprofloxacin | 25 | 22 |
Visualization of a Proposed Reaction Scheme
The following diagram illustrates the synthesis of the Schiff base ligand and its subsequent complexation with a metal ion.
Caption: Reaction scheme for the synthesis of the Schiff base ligand and its metal complex.
Conclusion
The protocols and application notes provided in this guide offer a solid foundation for exploring the coordination chemistry of this compound. By transforming this molecule into versatile Schiff base ligands, researchers can unlock a vast landscape of novel metal complexes with significant potential in antimicrobial drug discovery and catalysis. The methodologies outlined are robust and can be adapted to synthesize a wide array of complexes with different metal ions and substituted aldehydes, paving the way for the development of new functional materials and molecules.
References
- Journal of the Association of Arab Universities for Basic and Applied Sciences. Synthesis and Characterization of Novel Transition Metal Ion Complexes with (E)-2-((7H-Purin-6-ylimino)methyl)phenol and Its Ant. JACS Directory. 2021.
- Sharma A, Shah M. Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. International Journal of Scientific Research in Science and Technology. 2017.
- Raman N, Raja YP, Kulandaisamy A. Synthesis and characterization of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), VO(IV), Th(IV) and UO2(VI) complexes of 4-aminoantipyrine derivative. Indian Journal of Chemistry - Section A. 2001.
- Yadav M, Sharma P, Sharma K. Synthesis, characterization and biological activity of mixed ligand Co(II) complexes of schiff base 2-amino-4-nitrophenol. Journal of Chemical and Pharmaceutical Research. 2013.
- Suleiman AK, Sadi AH, Hadiza UA, Aminu D. Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of (E)-2-((2-Methoxybenzylidene)amino)phenol. Nigerian Research Journal of Chemical Sciences. 2023.
- Aslan HG, et al. Biological activities of metal complexes with Schiff base. Journal of the Turkish Chemical Society, Section A: Chemistry. 2024.
-
MDPI. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Available from: [Link].
-
Dalton Transactions. Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Available from: [Link].
-
ResearchGate. (PDF) Biological activities of metal complexes with Schiff base. Available from: [Link].
-
Der Pharma Chemica. Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Available from: [Link].
-
Semantic Scholar. Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. Available from: [Link].
-
ResearchGate. Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. Available from: [Link].
-
Oriental Journal of Chemistry. Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Available from: [Link].
-
MDPI. Metal–Phenolic Networks for Sensing Applications. Available from: [Link].
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- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
Application Note: A Robust and Selective Protocol for the N-Acylation of 2-(2-Aminoethoxy)phenol
Abstract
This guide provides a comprehensive, field-tested protocol for the selective N-acylation of 2-(2-Aminoethoxy)phenol using an acyl halide under Schotten-Baumann conditions. N-acylated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both a primary amine and a phenolic hydroxyl group in the starting material necessitates a chemoselective approach. This protocol prioritizes the acylation of the more nucleophilic amine over the phenol, achieved by careful control of reaction conditions. We delve into the underlying mechanism, offer a detailed step-by-step procedure, and provide guidelines for product purification and characterization, ensuring a reliable and reproducible synthesis.
Introduction and Scientific Background
The acylation of amines to form amides is a fundamental transformation in organic synthesis.[1] Amide linkages are prevalent in a vast array of biologically active molecules and advanced materials. The substrate, this compound, presents a unique challenge due to its bifunctional nature, containing both a nucleophilic primary amine and a phenolic hydroxyl group. While both groups can theoretically be acylated, the primary amine is significantly more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions. This difference in reactivity allows for selective N-acylation.
This protocol employs a classic method known as the Schotten-Baumann reaction.[2][3] This reaction typically involves the use of an acyl chloride or anhydride with an amine or alcohol in the presence of a base.[2][4][5] The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it can help drive the reaction to completion.[2][6] By using a non-nucleophilic organic base like triethylamine (TEA) in an aprotic solvent at low temperatures, we can effectively favor the formation of the N-acylated product over the O-acylated ester.
Reaction Mechanism and Rationale
The selective N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key to selectivity lies in the superior nucleophilicity of the primary amine compared to the phenol.
The process unfolds in three primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[2][4]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[2]
-
Deprotonation: The resulting protonated amide is deprotonated by a base (in this case, triethylamine) to yield the neutral N-acylated product and triethylammonium chloride. This final step is crucial as it removes the acidic proton and prevents the potential for side reactions.[2][6]
Mechanism Diagram
Caption: Reaction mechanism for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound as a representative example. The same general procedure can be adapted for other acylating agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | ≥98% | Sigma-Aldrich | 153.18 | 1.53 g | 10.0 |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | 78.50 | 0.82 mL | 11.0 (1.1 eq) |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 101.19 | 2.10 mL | 15.0 (1.5 eq) |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | - | 50 mL | - |
| Saturated NaHCO₃(aq) | - | Lab Prepared | - | 2 x 25 mL | - |
| Brine (Saturated NaCl(aq)) | - | Lab Prepared | - | 25 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Fisher Scientific | - | ~2 g | - |
| Round-bottom flask (100 mL) | - | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | - | 1 | - |
| Dropping funnel | - | - | - | 1 | - |
| Ice bath | - | - | - | 1 | - |
| Separatory funnel (250 mL) | - | - | - | 1 | - |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the starting material.
-
Add triethylamine (2.10 mL, 15.0 mmol) to the solution.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
-
Addition of Acylating Agent:
-
In a separate dry vial, dilute acetyl chloride (0.82 mL, 11.0 mmol) with anhydrous DCM (10 mL).
-
Transfer this solution to a dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in DCM). The reaction is complete when the starting amine spot is no longer visible.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 25 mL of deionized water.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess acid.
-
Another 25 mL of saturated aqueous NaHCO₃ solution.
-
25 mL of brine to remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Remove the solvent (DCM) from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-(2-hydroxyphenoxy)ethyl)acetamide.
-
Experimental Workflow Diagram
Sources
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- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
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Application Notes and Protocols: The Strategic Use of 2-(2-Aminoethoxy)phenol in Advanced Polymer Synthesis for Biomedical Applications
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Aminoethoxy)phenol as a versatile monomer in the synthesis of functional polymers. We delve into the strategic rationale behind its use, particularly for creating redox-responsive polymers tailored for advanced drug delivery systems. This guide furnishes detailed protocols for polymerization, characterization, and functional assessment, underpinned by a robust scientific framework and supported by authoritative citations.
Introduction: The Unique Potential of this compound in Polymer Chemistry
This compound is a bifunctional monomer of significant interest for the synthesis of smart polymeric materials. Its structure, featuring a primary amine, a phenolic hydroxyl group, and a flexible ethoxy linker, offers a unique combination of properties that can be exploited for various biomedical applications, most notably in the realm of targeted and controlled drug release.[1][2] The presence of both amino and hydroxyl functionalities on the aromatic ring makes it susceptible to oxidative polymerization, leading to the formation of electroactive and redox-responsive polymers analogous to polyaniline and polyphenol.[3][4] The ethoxy linker introduces conformational flexibility and can enhance the biocompatibility of the resulting polymer.
Polymers derived from phenolic compounds are gaining traction in biomedical nanotechnology due to their inherent antioxidant properties and ability to be processed into various nano-formulations for drug delivery and imaging.[5][6] The strategic incorporation of this compound into polymer backbones allows for the design of materials that can respond to the specific redox microenvironment of diseased tissues, such as tumors, which exhibit elevated levels of reactive oxygen species (ROS) and glutathione (GSH).[7][8][9] This responsiveness can be harnessed to trigger the release of encapsulated therapeutic agents precisely at the site of action, thereby enhancing efficacy and minimizing off-target toxicity.
Physicochemical Properties of the Monomer and Resulting Polymer
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies. The table below summarizes key physicochemical data for this compound and the anticipated properties of its corresponding polymer, Poly(this compound).
| Property | This compound (Monomer) | Poly(this compound) (Anticipated) | Data Source / Rationale |
| Molecular Formula | C₈H₁₁NO₂ | (C₈H₉NO₂)n | PubChem[10] |
| Molecular Weight | 153.18 g/mol | Varies with degree of polymerization | PubChem[10] |
| Appearance | Off-white to pale yellow solid | Dark-colored powder (typically brown or black) | Inferred from analogous aminophenol polymers |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | Soluble in polar organic solvents, potentially aqueous solutions depending on pH and salt concentration | Inferred from analogous aminophenol polymers |
| Redox Potential | Susceptible to oxidation | Exhibits reversible redox behavior | Based on the chemistry of aminophenols[7] |
| Thermal Stability (Td5%) | Not reported | Expected to be stable up to ~200-250 °C | Inferred from thermal analysis of similar poly(aminophenols)[11] |
| Glass Transition Temp. (Tg) | Not applicable | Dependent on molecular weight and polymer architecture | General polymer properties |
| Biocompatibility | Data not available | Anticipated to be biocompatible due to the phenolic and ethoxy moieties | Phenolic polymers often exhibit good biocompatibility[6] |
Polymer Synthesis: A Detailed Protocol for Oxidative Polymerization
While specific literature on the polymerization of this compound is scarce, a robust and reproducible protocol can be adapted from established methods for the oxidative polymerization of other aminophenol derivatives.[3][4] The following protocol details a chemical oxidative polymerization approach, which is often favored for its scalability and control over polymer properties.
Rationale for Method Selection
Chemical oxidative polymerization is a versatile technique for synthesizing conjugated polymers from aniline and phenol derivatives. The choice of oxidant and reaction conditions can significantly influence the polymer's molecular weight, solubility, and electrochemical properties. Ammonium persulfate (APS) is a commonly used oxidant that provides a good balance of reactivity and control. The acidic medium is crucial for the protonation of the amino groups, which facilitates the polymerization process.
Experimental Workflow
Figure 1: Experimental workflow for the oxidative polymerization of this compound.
Step-by-Step Protocol
-
Monomer Solution Preparation:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.53 g (10 mmol) of this compound in 100 mL of 1 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
-
Initiation of Polymerization:
-
Prepare a solution of 2.28 g (10 mmol) of ammonium persulfate (APS) in 50 mL of 1 M hydrochloric acid.
-
Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark in color, indicating the onset of polymerization.
-
-
Polymerization Reaction:
-
Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.
-
-
Polymer Isolation:
-
After 24 hours, collect the dark precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected polymer powder extensively with 1 M hydrochloric acid to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove the acid and other impurities.
-
Continue washing until the filtrate becomes colorless.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to obtain a fine, dark powder of Poly(this compound).
-
Characterization of Poly(this compound)
A suite of analytical techniques should be employed to confirm the successful synthesis and to characterize the structural, thermal, and morphological properties of the polymer.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer. Expected peaks include N-H stretching, O-H stretching, C-O-C stretching of the ether linkage, and aromatic C-N stretching. The disappearance or significant reduction of the monomer's primary amine bands will indicate successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. Due to the often limited solubility and potential for paramagnetic species in conducting polymers, specialized NMR techniques may be required.
Morphological and Thermal Analysis
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer powder.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[11]
Application in Redox-Responsive Drug Delivery
The synthesized Poly(this compound) can be formulated into nanoparticles for the encapsulation and triggered release of therapeutic agents. The redox-responsive nature of the polymer is the key to its application in this context.[7][12]
Mechanism of Redox-Responsive Release
Figure 2: Mechanism of redox-triggered drug release from Poly(this compound) nanoparticles.
In the oxidizing environment of the bloodstream, the polymer is expected to be in a stable, oxidized state, effectively retaining the encapsulated drug. Upon reaching the tumor microenvironment, which is characterized by higher concentrations of reducing agents like glutathione, the polymer undergoes a reduction. This change in oxidation state can lead to conformational changes, swelling, or even partial degradation of the polymer matrix, triggering the release of the drug payload.[8][9]
Protocol for Nanoparticle Formulation and Drug Loading
A common method for preparing polymer nanoparticles is the nanoprecipitation technique.
-
Polymer Solution: Dissolve 50 mg of Poly(this compound) in 5 mL of a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Drug Incorporation: Dissolve 5 mg of the desired drug (e.g., doxorubicin) in the polymer solution.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to 20 mL of deionized water under vigorous stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove any unloaded drug and excess surfactant (if used).
-
Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and in vitro drug release profile in the presence and absence of a reducing agent (e.g., glutathione).
Conclusion
This compound is a promising monomer for the development of novel, functional polymers with significant potential in biomedical applications. The synthetic and formulation protocols provided in this guide offer a solid foundation for researchers to explore the capabilities of Poly(this compound) as a redox-responsive platform for targeted drug delivery. Further investigations into the in vivo behavior and therapeutic efficacy of these polymer-based systems are warranted to fully realize their clinical potential.
References
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PubChem. (n.d.). 4-(2-Aminoethoxy)phenol. National Center for Biotechnology Information. Retrieved from [Link]
- Ge, Z., & Liu, S. (2013). Functional block copolymers for biomedical applications. Chemical Society Reviews, 42(17), 7289-7325.
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Hatton, F. L. (2016). Focus on: Redox-Responsive Polymers. RSC Blogs. Retrieved from [Link]
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- Li, Y., et al. (2017). Arylboronic acid/ester-containing polymers: a versatile platform for the design of stimuli-responsive materials. Polymer Chemistry, 8(4), 646-657.
- Mecit, A., et al. (2014). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Journal of Applied Polymer Science, 131(20).
- Nishide, H., & Saito, K. (2008). Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews, 1(1), 17-21.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sahoo, S. K. (2012). Polymeric nanoparticles for drug delivery. Journal of Nanomedicine & Nanotechnology, 3(5).
- Wu, Y., et al. (2020). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. Chemical Society Reviews, 49(1), 20-45.
- Saito, K., et al. (2008). Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews, 1(2), 99-103.
- Lee, H. J., et al. (2021). Synthesis of Poly(vinyl ether) with Pendant Phenol Groups through Cationic Polymerization of 2-(4-Acetoxyphenoxy)ethyl Vinyl Ether. Macromolecular Research, 29(7), 505-508.
- Chassaing, S. (2015). Editorial [(Poly)phenol Chemistry: Part II - Physicochemical Properties & Biological Implications]. Current Pharmaceutical Design, 21(35), 5069-5070.
- Abdel-Azim, A. A., et al. (2019). From plant phenols to novel bio-based polymers. Progress in Polymer Science, 98, 101151.
- Liu, R., et al. (2018). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. Chemical Society Reviews, 47(15), 5574-5590.
- Patra, J. K., et al. (2018). Polymer-based drug delivery systems: a review. Journal of Controlled Release, 286, 1-22.
- Wang, Y., et al. (2024). Transforming organics via polymerization pathway in advanced oxidation processes: A review. Chemical Engineering Journal, 481, 148567.
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Cheméo. (n.d.). Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]
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- CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether. (2008).
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Introduction: The Strategic Role of 2-(2-Aminoethoxy)phenol in Modern Dye Chemistry
An In-Depth Guide to the Synthesis of Novel Dyes Using 2-(2-Aminoethoxy)phenol
In the intricate field of colorant synthesis, the selection of molecular precursors is paramount to achieving desired hues, performance, and functionality. This compound stands out as a highly versatile and valuable intermediate, particularly in the creation of azo and other functional dyes. Its unique trifunctional structure—comprising a primary aromatic amine (-NH₂), a phenolic hydroxyl group (-OH), and a flexible ethoxy linker—provides a powerful toolkit for the synthetic chemist.
The primary amine is the reactive handle for diazotization, the foundational step for generating the highly electrophilic diazonium salt essential for azo dye formation.[1][2] The phenolic hydroxyl group acts as a potent auxochrome, a "color helper" that can modulate the final color and is also crucial for influencing the dye's affinity to substrates and its solubility.[1] Finally, the aminoethoxy side chain introduces a degree of hydrophilicity and conformational flexibility that can be exploited to fine-tune the dye's application properties, such as its performance on synthetic fibers like polyester or its behavior in ink formulations.[3]
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the underlying chemical principles, a robust synthesis protocol, and critical safety considerations for leveraging this compound in the development of novel dyes.
Pillar 1: Causality in Experimental Design - The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes from aromatic amines like this compound is a classic, two-stage electrophilic aromatic substitution reaction. Understanding the causality behind each step is critical for ensuring a successful and high-yield synthesis.
-
Diazotization: This initial stage converts the relatively unreactive primary amine into a highly reactive diazonium salt. The reaction is conducted in a cold, acidic medium (typically hydrochloric acid) with the addition of sodium nitrite. The acid first protonates the nitrous acid (formed in situ from NaNO₂) to generate the nitrosonium ion (NO⁺), a potent electrophile. This ion is then attacked by the lone pair of electrons on the amine nitrogen of this compound, initiating a cascade that results in the formation of the Ar-N₂⁺ diazonium cation. Temperature control is non-negotiable; the reaction must be maintained between 0-5 °C, as diazonium salts are notoriously unstable at higher temperatures and can decompose, releasing nitrogen gas and leading to unwanted side products.[2][4]
-
Azo Coupling: The second stage involves the reaction of the electrophilic diazonium salt with an electron-rich "coupling component." For this protocol, we utilize 2-naphthol (beta-naphthol), a common and effective choice. To maximize its reactivity, 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide), which deprotonates the phenolic hydroxyl group to form the highly nucleophilic naphthoxide anion. The diazonium salt then attacks the electron-rich naphthoxide ring, typically at the C1 position, to form the characteristic -N=N- azo bond, the chromophore responsible for the dye's vibrant color.[1][5]
The entire workflow is a self-validating system: the successful formation of a brightly colored precipitate upon mixing the two solutions provides immediate qualitative confirmation of the azo coupling reaction.
Pillar 2: A Self-Validating Protocol for the Synthesis of a Novel Azo Dye
This protocol details the synthesis of an azo dye derived from this compound and 2-naphthol.
Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| This compound | 153.18 | 10 | 1.53 g | Diazo Component |
| Concentrated HCl (~37%) | 36.46 | ~30 | 2.5 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g | Diazotizing Agent |
| 2-Naphthol | 144.17 | 10 | 1.44 g | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 1.00 g | Activator/Base |
| Distilled Water | 18.02 | - | ~100 mL | Solvent |
Experimental Workflow Diagram
Caption: Workflow for Azo Dye Synthesis.
Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 100 mL beaker, combine 1.53 g (10 mmol) of this compound with 25 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves.
-
Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.
-
In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Using a dropper, add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Crucially, ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure the diazotization reaction goes to completion. This is your diazonium salt solution.
Part B: Preparation of the 2-Naphthoxide Solution
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in a solution of 1.0 g of sodium hydroxide in 40 mL of distilled water.
-
Cool this alkaline solution in an ice bath to 0-5 °C with gentle stirring.
Part C: Azo Coupling Reaction
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthoxide solution (from Part B).
-
An intensely colored precipitate should form almost immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
Part D: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted salts or starting materials.
-
Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol to obtain the purified dye.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
Weigh the final product and calculate the percentage yield.
Pillar 3: Trustworthiness through Safety and Handling
Chemical synthesis demands rigorous adherence to safety protocols. The reagents used in this procedure possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Hazard Analysis and Mitigation
| Chemical | GHS Hazard Statements | Mitigation Measures |
| This compound & Analogs | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] H302/H332: Harmful if swallowed/inhaled.[7] | Handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust or aerosols.[6][7] |
| Concentrated HCl | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[8] | Always add acid to water. Handle in a fume hood. Wear acid-resistant gloves, a lab coat, and a face shield/goggles. |
| Sodium Nitrite | H272: May intensify fire; oxidizer. H301: Toxic if swallowed. H319: Causes serious eye irritation. | Keep away from combustible materials. Do not ingest. Use appropriate PPE. |
| Sodium Hydroxide | H314: Causes severe skin burns and eye damage. | Handle with care, as it is highly corrosive. Use appropriate PPE. |
General Safety and Emergency Procedures
-
Engineering Controls : All steps should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : Wear chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) at all times.[6]
-
Spill & Exposure :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
-
Waste Disposal : Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[6][8] Do not pour chemical waste down the drain.
Applications and Broader Impact
Dyes derived from phenolic compounds are of significant interest not only for their color but also for their potential to impart functional properties to textiles.[10][11] The presence of the phenolic -OH group can enhance UV protection, and provide antioxidant or antimicrobial characteristics to fabrics.[10][11] The specific structure of this compound makes it a precursor for disperse dyes, which are suitable for coloring hydrophobic fibers like polyester.[1] By modifying the coupling component, a vast library of colors and functional dyes can be synthesized, opening avenues for applications in smart textiles, high-performance coatings, and biomedical imaging.
References
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Aminoethoxy)-phenol. Retrieved from .
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- Benchchem. (n.d.). Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments.
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- Thermo Fisher Scientific. (2013). Safety Data Sheet.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851.
- International Agency for Research on Cancer. (2010). General Introduction to the Chemistry of Dyes. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: IARC.
- Unknown. (n.d.). The Chemical Backbone: Exploring the Synthesis of Dyes with 2-Amino-p-cresol.
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- Encyclopedia.pub. (2023). Phenolic Dyed Textile Fabrics.
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- ResearchGate. (n.d.). Polyphenols for Dyes Application | Request PDF.
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Application Notes & Protocols: Synthesis and Evaluation of Novel Corrosion Inhibitors Derived from 2-(2-Aminoethoxy)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the utilization of 2-(2-Aminoethoxy)phenol as a versatile precursor for the synthesis of advanced corrosion inhibitors. It encompasses the underlying scientific principles, detailed synthesis protocols, and robust methodologies for performance evaluation, designed to equip researchers with the knowledge to develop and validate new anti-corrosion agents.
Part 1: Scientific Foundation - The Rationale for this compound in Corrosion Inhibition
The persistent issue of metal corrosion presents a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The development of organic corrosion inhibitors, which can be added in small concentrations to a corrosive medium, is a primary strategy for mitigating this degradation. This compound is an exemplary starting material for designing such inhibitors due to its unique molecular architecture, which features multiple active centers for binding to metal surfaces.
Mechanism of Action: Adsorption and Protective Film Formation
Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption can occur through two primary mechanisms: physisorption, involving electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal.[2]
The efficacy of inhibitors derived from this compound is rooted in its trifunctional nature:
-
Phenolic Hydroxyl (-OH) Group: The oxygen atom possesses lone pair electrons and can coordinate with vacant d-orbitals of metal atoms.
-
Amine (-NH2) Group: The nitrogen atom also contains a lone pair of electrons, making it another active site for adsorption onto the metal surface.[3]
-
Ether (-O-) Linkage: The ether oxygen provides an additional site for coordination.
-
Aromatic Ring: The π-electrons of the benzene ring offer another avenue for interaction with the metal surface, enhancing the stability and coverage of the protective film.[4]
Derivatization, particularly through the formation of Schiff bases (imines), further enhances these properties by extending the conjugated system and introducing an azomethine (-C=N-) group, which is another effective coordination site.[5] This multi-center adsorption leads to the formation of a stable, dense, and highly effective protective layer.
Caption: Adsorption of inhibitor molecules on a metal surface to form a protective barrier.
Theoretical Basis for Inhibitor Design: Quantum Chemical Insights
Modern inhibitor development is often guided by computational chemistry, particularly Density Functional Theory (DFT), which correlates a molecule's electronic structure with its potential inhibition efficiency.[6] This in-silico approach allows for the pre-screening of candidate molecules, saving significant time and resources.[7][8]
Key quantum chemical parameters provide predictive insights into the inhibitor-metal interaction:
| Parameter | Symbol | Significance in Corrosion Inhibition |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[9] |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of the molecule. A lower ELUMO value suggests the molecule can more readily accept electrons from the metal, forming feedback bonds. |
| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with greater inhibition efficiency.[9] |
| Dipole Moment | µ | A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, potentially enhancing physisorption.[7] |
By synthesizing derivatives of this compound that optimize these parameters (e.g., high EHOMO, low ΔE), researchers can rationally design more effective corrosion inhibitors.
Part 2: Synthesis Protocol - From Precursor to a Schiff Base Inhibitor
The conversion of this compound into a more potent inhibitor is readily achieved through a condensation reaction with an aldehyde to form a Schiff base. This reaction is straightforward, often high-yielding, and allows for extensive structural modification to fine-tune the inhibitor's properties.[5][10]
Protocol: Synthesis of (E)-2-((2-hydroxybenzylidene)amino)ethoxy)phenol
This protocol details the synthesis of a representative Schiff base from this compound and salicylaldehyde. The causality for this choice is the introduction of a second hydroxyl group and an imine bond, creating a powerful chelating agent with multiple adsorption points.
Materials and Reagents:
-
This compound (1 mmol, 153.18 mg)
-
Salicylaldehyde (1 mmol, 122.12 mg, ~0.105 mL)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol with gentle stirring.
-
Aldehyde Addition: In a separate beaker, dissolve 1 mmol of salicylaldehyde in 5 mL of absolute ethanol. Add this solution dropwise to the flask containing the this compound solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) on a stirring hotplate. Maintain reflux for 3-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove unreacted starting materials.[11]
-
Drying: Dry the purified Schiff base product in a vacuum oven at 40-50°C.
-
Characterization: Confirm the structure of the synthesized product using standard analytical techniques such as FT-IR (to observe the C=N imine stretch, typically around 1600-1630 cm⁻¹) and NMR spectroscopy.
Caption: Comprehensive workflow for evaluating the performance of a synthesized corrosion inhibitor.
Conclusion
This compound stands out as a highly promising and adaptable platform for the development of new-generation corrosion inhibitors. Its derivatization into Schiff bases and other compounds offers a strategic route to creating molecules with superior adsorption properties and high protective efficiencies. By integrating rational design based on quantum chemistry with systematic synthesis and robust evaluation protocols, researchers can effectively harness the potential of this precursor to create advanced materials for asset protection in corrosive environments.
References
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate. Retrieved from [Link]
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(PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). ResearchGate. Retrieved from [Link]
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Corrosion rate and Corrosion Efficiency -Weight Loss Method. (n.d.). ResearchGate. Retrieved from [Link]
-
A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. Retrieved from [Link]
-
Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing. Retrieved from [Link]
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Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.). Retrieved from [Link]
-
Corrosion inhibition efficiency obtained from weight loss method for... (n.d.). ResearchGate. Retrieved from [Link]
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A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.). ResearchGate. Retrieved from [Link]
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Inhibition efficiency: Significance and symbolism. (2025). Retrieved from [Link]
-
Evaluation of corrosion inhibitors. (n.d.). Retrieved from [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of 2-Ethoxy-4-(oxiran-2-ylmethyl)phenol as a Potentially Effective Anti-Corrosion Agent for C38 Steel. (2024). ResearchGate. Retrieved from [Link]
-
The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Retrieved from [Link]
-
Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors. (2025). Retrieved from [Link]
-
Electrochemical and Economic Evaluation of the Cocoa Bean Shell as a Corrosion Inhibitor in Acidic Medium. (n.d.). SciELO. Retrieved from [Link]
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Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Schiff Bases and their role as corrosion inhibitors -An Overview. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. (2025). Retrieved from [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved from [Link]
-
Protection coatings for corrosion control of mild steel using phenolic polymeric deep eutectic solvents. (n.d.). RSC Publishing. Retrieved from [Link]
-
SYNTHESIS AND PERFORMANCE EVALUATION OFA BIS-SCHIFF BASE AMINO ACID CORROSION INHIBITOR. (2025). Retrieved from [Link]
-
New Eco-Friendly Corrosion Inhibitors Based on Phenolic Derivatives for Protection Mild Steel Corrosion. (2025). ResearchGate. Retrieved from [Link]
-
Journal of Materials and Engineering Schiff Bases as Corrosion Inhibitors: A Mini-Review. (2024). Retrieved from [Link]
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View of Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. (n.d.). Retrieved from [Link]
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Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (n.d.). Baghdad Science Journal. Retrieved from [Link]
-
Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid. (n.d.). Retrieved from [Link]
-
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (n.d.). Baghdad Science Journal. Retrieved from [Link]
-
(PDF) Corrosion Inhibition by Phenols – An Overview. (2015). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 2-(2-Aminoethoxy)phenol in Modern Pharmaceutical Synthesis
Abstract
Substituted phenols are foundational building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1] Among these, 2-(2-Aminoethoxy)phenol and its structural analogs represent a class of highly versatile intermediates. The presence of a primary amine, an ether linkage, and a phenolic hydroxyl group within a compact scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the application of this compound in key pharmaceutical syntheses, focusing on the mechanistic rationale behind its use and providing detailed, field-proven protocols for researchers and drug development professionals. We will specifically examine its role in the synthesis of Viloxazine and Carvedilol, highlighting strategies to optimize reactions and control impurity profiles.
Introduction: Physicochemical Profile and Strategic Value
This compound (CAS No: 40340-32-7) is an organic compound featuring a phenol ring substituted with an aminoethoxy side chain.[2] This bifunctional nature is central to its utility in medicinal chemistry. The primary amine serves as a potent nucleophile or a site for derivatization, while the phenolic hydroxyl group can be engaged in etherification or esterification reactions, or it can influence the electronic properties of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [3] |
| IUPAC Name | This compound | [2] |
The strategic value of this intermediate lies in its ability to introduce a flexible, hydrophilic side-chain that can participate in crucial binding interactions with biological targets or undergo intramolecular cyclization to form key heterocyclic scaffolds, such as the morpholine ring.
Core Application: Synthesis of Viloxazine
Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] Its chemical structure, (±)-2-[(2-ethoxyphenoxy)methyl]morpholine, is directly assembled using a precursor derived from a related phenol, 2-ethoxyphenol. The synthesis showcases a classic strategy involving epoxide formation and subsequent ring-opening/cyclization.
Synthetic Strategy and Mechanism
The synthesis of the Viloxazine core involves a multi-step process where a phenoxy-epoxide intermediate is reacted with an amino-containing component to form the morpholine ring.[5][6]
-
Epoxide Formation : 2-Ethoxyphenol is reacted with an epoxide source, typically epichlorohydrin, in the presence of a base. The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenol, which then acts as a nucleophile, attacking the least hindered carbon of epichlorohydrin to displace the chloride. A subsequent intramolecular reaction forms the key intermediate, 2-((2-ethoxyphenoxy)methyl)oxirane.[6][7]
-
Ring-Opening and Cyclization : The formed epoxide is then subjected to a nucleophilic attack by an amine. In the case of Viloxazine, 2-aminoethyl hydrogen sulfate is often used in the presence of a strong base.[4] The amine opens the epoxide ring, and the resulting intermediate undergoes an intramolecular cyclization to form the desired morpholine ring structure of Viloxazine.[4]
This pathway is a robust method for constructing the 2-aryloxymethyl morpholine core.
Visualization of Viloxazine Synthesis Pathway
Caption: Synthetic pathway for Viloxazine Hydrochloride.
Detailed Protocol: Synthesis of Viloxazine Precursor
This protocol details the formation of the key epoxide intermediate from 2-ethoxyphenol.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 2-Ethoxyphenol | 94-71-3 | Standard Supplier | Purity >98% |
| Epichlorohydrin | 106-89-8 | Standard Supplier | Purity >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Standard Supplier | Anhydrous, finely ground |
| Toluene | 108-88-3 | Standard Supplier | Anhydrous |
| Sodium Chloride (NaCl) | 7647-14-5 | Standard Supplier | For brine solution |
Procedure
-
Reaction Setup : To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-ethoxyphenol (50 g). Dissolve it in an aqueous solution of sodium hydroxide.[7]
-
Reagent Addition : Slowly add epichlorohydrin (100.4 kg for a 50 kg batch of 2-ethoxyphenol) to the mixture at a controlled temperature of 25-30°C.[7]
-
Reaction : Stir the mixture vigorously at 25-30°C for 10-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Second Base Addition : Slowly add a second portion of aqueous sodium hydroxide solution and continue stirring for an additional 4-6 hours.[7]
-
Work-up : Add Toluene (250 L for the 50 kg batch) to the mixture and stir for 15 minutes.[7] Separate the organic layer from the aqueous layer.
-
Washing : Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual base and water-soluble impurities.[7]
-
Isolation : Distill off the toluene under reduced pressure to obtain the crude 2-((2-ethoxyphenoxy)methyl)oxirane intermediate.[7] This intermediate can then be carried forward to the next step for cyclization.
Core Application: Synthesis of Carvedilol
Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure. Its synthesis critically involves the reaction of an aminoethoxyphenol derivative, specifically 2-(2-methoxyphenoxy)ethanamine, with a carbazole-based epoxide.
Synthetic Strategy and Impurity Control
The primary synthetic route involves the nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole by 2-(2-methoxyphenoxy)ethanamine.[9][10]
Causality of Experimental Choice: The choice of this specific amine is crucial as it introduces the entire side chain responsible for Carvedilol's beta-blocking activity in a single, convergent step.
A major challenge in this synthesis is the formation of a "bis impurity" (Impurity B), where a second molecule of the epoxide reacts with the secondary amine of the newly formed Carvedilol product.[9][10] This side reaction can significantly reduce the yield and complicate purification.
Strategies to Mitigate Impurity B:
-
Protecting Groups : The amine on 2-(2-methoxyphenoxy)ethanamine can be protected (e.g., with a benzyl or tosyl group).[9][10] The protected amine is then reacted with the epoxide, and the protecting group is removed in a final step. This prevents the secondary amine from being present to form the bis impurity.
-
Oxazolidinone Intermediate : An alternative approach involves converting the carbazole epoxide into a 5-substituted-2-oxazolidinone intermediate. This intermediate is then condensed with a derivative of the side chain, followed by hydrolysis to yield Carvedilol, a method that effectively avoids the formation of Impurity B.
Visualization of Carvedilol Synthesis and Impurity Formation
Caption: Convergent synthesis of Carvedilol and the side reaction leading to Impurity B.
Detailed Protocol: Synthesis of Carvedilol (Unprotected Route)
This protocol outlines the direct condensation method, which requires careful control to minimize side reactions.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | 51997-51-4 | Standard Supplier | Purity >98% |
| 2-(2-Methoxyphenoxy)ethanamine | 1836-33-5 | Standard Supplier | Purity >98% |
| Toluene or C₂-C₅ Alcohol | 108-88-3 | Standard Supplier | Anhydrous |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Standard Supplier | Base |
Procedure
-
Reaction Setup : In a suitable reactor, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) in a solvent such as toluene or isopropanol.[10][11]
-
Addition of Amine and Base : Add potassium carbonate (2.0 to 5.0 equivalents) followed by 2-(2-methoxyphenoxy)ethanamine (2.0 to 5.0 equivalents).[10][11] Using an excess of the amine can help drive the reaction to completion but may require more rigorous purification.
-
Heating : Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for several hours until the starting epoxide is consumed, as monitored by TLC or HPLC.[10]
-
Cooling and Filtration : Cool the reaction mass to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃).[10]
-
Solvent Removal : Wash the filter cake with the reaction solvent. Combine the filtrates and distill the solvent under reduced pressure to obtain a crude residue.[10]
-
Purification : The crude Carvedilol is typically purified by recrystallization from a suitable solvent like ethyl acetate.[11] The use of activated carbon during crystallization can help remove colored impurities.[11] Column chromatography is another option for achieving high purity.[12]
Safety, Handling, and Analytical Control
Hazard and Safety Information
Phenolic compounds require careful handling due to their potential toxicity and corrosive nature.[13]
-
Hazards : this compound and related compounds can cause skin irritation and serious eye irritation.[14][15] Inhalation may cause respiratory irritation.[14] Always consult the specific Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat.[15] All manipulations should be performed in a well-ventilated fume hood.[13]
-
First Aid :
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[13][14] Keep containers tightly closed.
Analytical Quality Control
Rigorous analytical monitoring is essential for ensuring the quality and purity of intermediates and the final API.
-
Chromatography : HPLC is the primary method for monitoring reaction progress and determining the purity of the final product.[8] It is highly effective for separating the desired product from starting materials and by-products like Impurity B in Carvedilol synthesis.
-
Spectroscopy :
-
NMR (¹H and ¹³C) : Used for structural elucidation of intermediates and the final API, confirming that the desired transformations have occurred.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compounds.
-
-
UV-Vis Spectrophotometry : Can be used for quantitative analysis of phenolic compounds in mixtures, often after derivatization.[16][17]
Conclusion
This compound and its analogs are indispensable tools in the pharmaceutical industry. Their unique structural features enable the efficient construction of complex molecular architectures found in important drugs like Viloxazine and Carvedilol. A thorough understanding of the reaction mechanisms, careful control of reaction conditions to minimize side-product formation, and robust analytical oversight are paramount to leveraging these intermediates successfully. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis and development of new therapeutic agents.
References
-
Technical Disclosure Commons. (2023-08-25). An isolated dimer impurity of Viloxazine. Available from: [Link]
-
Quick Company. “Process For The Preparation Of Viloxazine Hydrochloride”. Available from: [Link]
-
Journal of Chemical Research. (Year not specified). Notes A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Available from: [Link]
- Google Patents. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
-
LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Journal of Organic & Pharmaceutical Chemistry. Facile Synthesis of Carvedilol from Correspo. Available from: [Link]
-
Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Available from: [Link]
- Google Patents. US20060167077A1 - Process for preparation of carvedilol.
-
RSC Advances. (2024-05-17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. (2025-12-18). Analytical Methods in Photoelectrochemical Treatment of Phenol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 50634-76-9: 4-(2-Aminoethoxy)phenol | CymitQuimica [cymitquimica.com]
- 4. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 6. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. “Process For The Preparation Of Viloxazine Hydrochloride” [quickcompany.in]
- 9. jocpr.com [jocpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Illuminating Cellular Zinc: A Technical Guide to Fluorescent Probes from 2-(2-Aminoethoxy)phenol Analogs
Introduction: The Power of a Versatile Scaffold
In the intricate world of cellular biology, metal ions are critical signaling molecules, and among them, zinc (Zn²⁺) is a key player in a vast array of physiological and pathological processes, including gene expression, enzymatic activity, and neurotransmission.[1] To visualize these dynamic zinc pools in real-time, researchers rely on highly specific and sensitive fluorescent probes. The 2-(2-Aminoethoxy)phenol scaffold and its structural analogs represent a class of foundational building blocks for creating such probes. Their inherent structure, featuring a phenolic hydroxyl group, an ether oxygen, and a terminal primary amine, provides a perfect pre-organized tridentate chelation site for metal ions like Zn²⁺. Through a straightforward Schiff base condensation, this scaffold is readily converted into powerful "turn-on" fluorescent sensors, offering a robust method to illuminate the secrets of cellular zinc signaling.
This guide provides a detailed overview of the design, mechanism, and application of a representative Schiff base fluorescent probe, herein referred to as Zn-APN , derived from a this compound analog. We will explore the causality behind its design and provide field-proven protocols for its synthesis, characterization, and use in live cell imaging.
Application Note: Zn-APN, a Selective "Turn-On" Fluorescent Probe for Zinc (II)
Design Rationale and Synthesis
The design of the Zn-APN probe is centered on the principles of Chelation-Enhanced Fluorescence (CHEF).[2] The probe is synthesized via a one-step Schiff base condensation between an aldehyde-bearing fluorophore (e.g., 2-hydroxy-1-naphthaldehyde) and an amino-ether-phenol analog.
The resulting Schiff base ligand is designed to be weakly fluorescent in its free state. The lone pair of electrons on the imine nitrogen participates in non-radiative decay pathways, such as C=N isomerization, which effectively quenches fluorescence.[2] The this compound-derived moiety provides a flexible N,O,O-coordination pocket. When the target ion, Zn²⁺, is introduced, it is captured by this pocket, forming a rigid, planar complex. This binding event inhibits the C=N isomerization, shutting down the non-radiative decay pathway and causing a significant increase in fluorescence quantum yield—a classic "turn-on" response.[1][2]
Caption: Synthesis of the Zn-APN Schiff base probe.
Protocol 1: Synthesis of Zn-APN Probe
This protocol is adapted from established methods for Schiff base synthesis.[3]
-
Reagent Preparation: Dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Amine: To the stirred solution, add a solution of the this compound analog (1.0 mmol) in 10 mL of absolute ethanol dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified yellow solid under vacuum.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final compound, Zn-APN, desiccated and protected from light.
Mechanism of Action: A CHEF-Driven "Off-On" Switch
The fluorescence sensing mechanism of Zn-APN for Zn²⁺ is a textbook example of Chelation-Enhanced Fluorescence (CHEF) coupled with the inhibition of C=N bond isomerization.
-
"Off" State (Free Probe): The free Zn-APN ligand is flexible. The energy absorbed upon excitation is efficiently dissipated through non-radiative pathways, primarily via rotation/isomerization around the C=N imine bond. This results in very weak fluorescence emission.
-
"On" State (Probe + Zn²⁺): Upon binding Zn²⁺, the ligand wraps around the metal ion, forming a rigid 1:1 complex.[1] This rigidification severely restricts the C=N bond's freedom of rotation. With the non-radiative decay channel blocked, the excited molecule is forced to release its energy radiatively, resulting in a dramatic increase in fluorescence intensity.[2]
Caption: "Off-On" switching mechanism of the Zn-APN probe.
Technical Data Summary
The performance of a fluorescent probe is defined by its spectroscopic properties, sensitivity, and selectivity. The following table summarizes typical characteristics for this class of Schiff base zinc sensors.
| Parameter | Typical Value | Significance |
| Excitation Max (λex) | ~415 nm | Optimal wavelength for exciting the probe-Zn²⁺ complex. |
| Emission Max (λem) | ~530 nm | Wavelength of maximum fluorescence intensity for detection. |
| Stokes Shift | >100 nm | A large shift minimizes self-absorption and spectral overlap.[4] |
| Fluorescence Enhancement | >500-fold | Indicates a high signal-to-background ratio ("turn-on" efficiency).[2] |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Confirmed by Job's plot analysis.[1] |
| Detection Limit (LOD) | 10-100 nM | Demonstrates high sensitivity for detecting low concentrations of Zn²⁺.[5] |
| Selectivity | High for Zn²⁺ | Shows minimal fluorescence response to other common biological cations like Na⁺, K⁺, Ca²⁺, Mg²⁺, and even competing transition metals like Fe²⁺, Cu²⁺, and Cd²⁺.[6] |
Protocols for Use
Protocol 2: In Vitro Spectroscopic Analysis of Zn-APN
This protocol outlines the steps to characterize the probe's response to zinc ions using a fluorescence spectrophotometer.
Caption: Workflow for in vitro characterization of the probe.
Step-by-Step Methodology:
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of Zn-APN in anhydrous DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare the working buffer: 10 mM HEPES, pH 7.4.
-
-
Titration Experiment:
-
In a quartz cuvette, add 2 mL of HEPES buffer.
-
Add the requisite volume of the Zn-APN stock solution to achieve a final concentration of 10 µM. Mix well.
-
Place the cuvette in a fluorescence spectrophotometer and record the initial emission spectrum (excitation at ~415 nm).
-
Add small, precise aliquots of the ZnCl₂ stock solution to the cuvette. After each addition, mix gently and allow the signal to stabilize (approx. 1-2 minutes) before recording the new emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau (saturates).
-
-
Selectivity Test:
-
Prepare a series of 10 µM Zn-APN solutions in buffer.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different metal salt (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, CdCl₂).
-
Record the fluorescence spectrum for each and compare it to the spectrum of Zn-APN with Zn²⁺ to assess selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~530 nm) against the concentration of added Zn²⁺ to generate a binding curve.
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the binding curve.
-
Protocol 3: Live Cell Imaging of Intracellular Zinc
This protocol provides a general framework for using Zn-APN to visualize labile zinc in cultured mammalian cells. Optimization may be required depending on the cell type and instrumentation.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat) on glass-bottom dishes.[6]
-
Zn-APN stock solution (1 mM in DMSO).
-
Imaging medium (e.g., HBSS or phenol red-free DMEM).
-
Zinc sulfate (ZnSO₄) and TPEN (a zinc chelator) for positive and negative controls.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set for probe's spectra).
Step-by-Step Methodology:
-
Cell Culture: Plate cells on glass-bottom imaging dishes and grow to 60-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the Zn-APN DMSO stock to a final concentration of 5-10 µM in serum-free imaging medium.
-
Remove the culture medium from the cells and wash once with warm imaging medium.
-
Add the Zn-APN loading solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells twice with warm imaging medium to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Excite the cells at ~415 nm and capture the emission at ~530 nm. Cells with higher labile zinc will exhibit brighter fluorescence.
-
-
Controls (Recommended):
-
Positive Control: After initial imaging, treat a dish of loaded cells with 50 µM ZnSO₄ (co-incubated with a zinc ionophore like pyrithione) for 15-20 minutes. A significant increase in fluorescence intensity should be observed.
-
Negative Control: Treat another dish of loaded cells with 50 µM TPEN for 15-20 minutes. A decrease in fluorescence intensity should be observed as the probe is stripped of zinc.[5]
-
-
Cytotoxicity Assessment (Self-Validation):
-
Perform an MTT assay or use a live/dead stain on cells incubated with the working concentration of Zn-APN for the duration of the experiment to ensure the probe is not toxic to the cells.[5]
-
Troubleshooting and Considerations
-
Photobleaching: Schiff base probes can be susceptible to photobleaching. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
Autofluorescence: Cellular autofluorescence is often more prominent in the blue-green region. Ensure you have a "cells only" control to establish a baseline. The large Stokes shift of Zn-APN helps mitigate this issue.
-
Probe Compartmentalization: The probe may accumulate in specific organelles. Co-localization studies with organelle-specific trackers may be necessary to interpret results accurately.
-
Buffer Choice: Avoid phosphate-based buffers during in vitro titration, as phosphate can precipitate zinc ions. HEPES is a suitable alternative.[6]
Conclusion
Fluorescent probes derived from this compound and its analogs are powerful tools for chemical biology. Through simple and efficient synthesis, they provide robust, "turn-on" sensors that are highly selective for Zn²⁺. The Zn-APN probe described herein serves as a prime example of how rational design based on fundamental chemical principles like CHEF can yield invaluable reagents for visualizing the dynamic and vital role of metal ions in living systems.
References
-
Kim, K.B., Kim, H., Song, E.J., et al. (2013). A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. Dalton Transactions, 42(46), 16569-16577. [Link]
-
Ríos-Gutiérrez, F., Galindo-Murillo, R., & Barba-Behrens, N. (2015). Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference. Dalton Transactions, 44(2), 756-768. [Link]
-
Li, J., Wang, Y., Li, Y., et al. (2020). A novel peptide-based fluorescent probe for sensitive detection of zinc (II) and its applicability in live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 240, 118549. [Link]
-
Lian, C., Hsieh, M.C., Chen, Y.T., et al. (2022). An environmentally sensitive zinc-selective two-photon NIR fluorescent turn-on probe and zinc sensing in stroke. Sensors and Actuators B: Chemical, 352, 131018. [Link]
-
Zhang, X., Li, J., Xiang, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3825. [Link]
-
Zhang, X., Li, J., Xiang, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules (Basel, Switzerland), 26(13), 3825. [Link]
-
Chen, C. T., & Wu, A. T. (2010). A selective NIR-emitting zinc sensor by using Schiff base binding to turn-on excited-state intramolecular proton transfer. Organic letters, 12(15), 3536–3539. [Link]
-
You, Z. L., Dai, G. R., Li, J. Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3825. [Link]
-
Li, Z., & Mintz, K. J. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Chemosensors, 10(9), 358. [Link]
-
Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Imaging mobile zinc in biology. Current opinion in chemical biology, 12(2), 244–250. [Link]
Sources
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel peptide-based fluorescent probe for sensitive detection of zinc (II) and its applicability in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two fluorescent Schiff base sensors for Zn(2+): the Zn(2+)/Cu(2+) ion interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Aminoethoxy)phenol Derivatives
Welcome to the technical support center for the purification of 2-(2-Aminoethoxy)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique amphoteric nature of these molecules, possessing both a basic amino group and an acidic phenolic hydroxyl group, presents distinct challenges that require carefully considered strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound derivatives so challenging?
The primary challenge stems from the molecule's amphoteric character. It contains a basic amine, which is readily protonated under acidic conditions, and an acidic phenol, which is deprotonated under basic conditions.[1] This dual functionality means the compound's solubility and chromatographic behavior can change dramatically with pH. Furthermore, both phenols and aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and degradation, complicating purification and affecting final product stability.[2][3]
Q2: What are the most common impurities I should expect?
Impurities are typically related to the synthetic route employed. Common contaminants may include:
-
Unreacted Starting Materials: Such as the parent phenol or the aminoethoxy precursor.
-
By-products of N-alkylation or O-alkylation: Depending on the synthesis, you might have dialkylated species or regioisomers.
-
Oxidation Products: Phenols and anilines can oxidize to form quinone-like structures, which are often highly colored.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup can be carried through.[4]
A summary of potential impurities is provided in the table below.
| Impurity Type | Common Examples | Typical Origin |
| Starting Materials | Unreacted substituted phenol, 2-chloroethylamine | Incomplete reaction |
| Side Products | N,N-dialkylated species, O,O-dialkylated species | Non-selective reaction conditions |
| Degradation Products | Quinones, polymerized material | Oxidation during reaction or workup[3] |
| Process Impurities | Residual solvents (e.g., DMF, DMSO), reagents | Inadequate workup or purification |
Q3: Which primary purification technique should I start with?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Acid-Base Extraction: This is an excellent first-pass purification technique to separate your amphoteric product from neutral or exclusively acidic/basic impurities. It leverages the unique pH-dependent solubility of your compound.[1][5]
-
Column Chromatography: This is the most versatile technique for removing closely related impurities. However, it requires careful optimization to prevent issues like streaking.[6]
-
Recrystallization: If your crude product is of relatively high purity (>90%) and is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.[7][8]
The following workflow provides a general decision-making framework.
Caption: General purification strategy workflow.
Troubleshooting Guide
Problem: My compound streaks badly on a silica gel TLC plate, making column chromatography impossible.
Causality: This is the most common issue encountered with this class of compounds. Streaking (or tailing) on silica gel occurs because the basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base interactions. The phenolic hydroxyl group can also contribute to this effect.[9][10] This leads to a slow, continuous elution rather than a compact spot or band.
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to neutralize the acidic sites on the silica or ensure your compound is in its neutral, free-base form.
-
Add a Competing Base: Incorporate a small amount of a volatile amine, such as 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide, into your eluent system (e.g., Ethyl Acetate/Hexane).[11] The modifier competitively binds to the silica's active sites, allowing your compound to elute more cleanly.
-
Use an Alcohol: Sometimes, using a more polar solvent like methanol or isopropanol (e.g., 5% Methanol in Dichloromethane) can effectively mask the silanol groups and improve chromatography.[10]
-
-
Switch the Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[10]
-
Amine-Functionalized Silica: Pre-treated silica columns where the silanol groups are functionalized with amino groups are commercially available and can provide excellent separation for amines.
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase flash chromatography using a mobile phase like acetonitrile/water can be highly effective. Adding a modifier like triethylamine to keep the mobile phase basic (pH > 8) will ensure the amine is in its neutral form, leading to better retention and separation.[11]
-
Problem: I'm getting a very low yield after my acid-base extraction.
Causality: Low yields can result from several factors, including incomplete extraction at a given pH, emulsion formation, or degradation of the product.
Solutions:
-
Optimize pH for Each Step:
-
Acid Wash: When extracting into the aqueous acidic layer, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the amine.[5] Use a pH meter or pH paper to verify.
-
Basification: Before back-extracting into the organic layer, ensure the pH is high enough (typically pH 9-10) to neutralize the ammonium salt back to the free amine. Be cautious not to go too high (e.g., >12), as this will deprotonate the phenol, making the compound water-soluble again as a phenoxide salt and preventing its extraction into the organic phase.[1] This is a critical balancing act for amphoteric molecules.
-
-
Break Emulsions: Emulsions are common during extractions involving amines. They can be broken by adding brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or by filtering the mixture through a pad of Celite.
-
Perform Multiple Extractions: Perform three to four extractions with smaller volumes of solvent rather than one large extraction to ensure quantitative transfer of your compound between phases.
The diagram below illustrates the delicate pH control required.
Caption: pH-dependent solubility of functional groups.
Problem: My compound turned dark purple/brown during purification.
Causality: This indicates oxidation. Phenols, especially aminophenols, are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities. This process can be accelerated by exposure to light, heat, or trace metals.
Solutions:
-
Use an Inert Atmosphere: Whenever possible, conduct purification steps under an inert atmosphere of nitrogen or argon, especially during solvent removal or when heating.[2]
-
Degas Solvents: Using solvents that have been degassed by sparging with nitrogen or argon can minimize exposure to dissolved oxygen.
-
Add Antioxidants: During aqueous workups, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can help prevent oxidation.[12]
-
Minimize Heat and Light Exposure: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. Protect flasks containing the compound from direct light by wrapping them in aluminum foil.
Key Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to separate the amphoteric this compound derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Isolating the Amine):
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer 3 times with 1M hydrochloric acid (HCl).
-
Causality: The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic phase.[5]
-
Combine the aqueous acidic layers. The desired product is now in this phase. The organic layer can be discarded.
-
-
Neutralization and Re-extraction:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) with stirring until the pH is between 8 and 9. Crucially, monitor the pH closely.
-
Causality: This neutralizes the ammonium salt to the free amine, making it organic-soluble again. Keeping the pH below 10 prevents significant deprotonation of the phenol group.[1]
-
Extract the now basic aqueous layer 3-4 times with fresh ethyl acetate or DCM.
-
-
Final Steps:
-
Combine the organic layers from the previous step.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Flash Column Chromatography with a Modifier
This protocol is for purifying the product from closely related, less-polar, or more-polar impurities.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or methanol/DCM) that gives your product an Rf value of approximately 0.2-0.3.
-
To the chosen solvent system, add 1% triethylamine (TEA) to prevent streaking. For example, if your system is 50% EtOAc/Hexane, your mobile phase will be 49.5% EtOAc, 49.5% Hexane, and 1% TEA.
-
-
Column Packing:
-
Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase (containing TEA).[13]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, applying gentle air pressure.[13]
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require placing the product under high vacuum for an extended period.
-
References
Sources
- 1. quora.com [quora.com]
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- 3. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
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- 12. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-(2-Aminoethoxy)phenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(2-Aminoethoxy)phenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and potential challenges. The two most common routes are the Williamson ether synthesis starting from catechol and a multi-step synthesis commencing with 2-aminophenol or 2-nitrophenol. Understanding the nuances of each route is critical for impurity profiling and process optimization.
Diagram: Synthetic Routes Overview
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Williamson Ether Synthesis from Catechol
The Williamson ether synthesis is a straightforward approach but can be prone to selectivity issues when using a di-hydroxy starting material like catechol.
Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?
Answer:
This is a classic issue of over-alkylation. The high molecular weight byproduct is almost certainly 1,2-bis(2-aminoethoxy)benzene .
-
Causality: Catechol has two acidic phenolic hydroxyl groups. After the first hydroxyl group reacts to form the desired mono-ether, the second hydroxyl group can also be deprotonated and react with another molecule of the alkylating agent, leading to the di-substituted product.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a molar ratio of catechol to the alkylating agent (e.g., 2-chloroethylamine or its protected form) of at least 2:1, or even higher, to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature to the reaction mixture containing the deprotonated catechol. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
-
Choice of Base: A weaker base or a controlled amount of a strong base can help to selectively deprotonate only one hydroxyl group. For instance, using one equivalent of sodium hydroxide (NaOH) is a common strategy.
-
Question 2: The yield of my reaction is very low, and I'm recovering a lot of unreacted catechol. What could be the problem?
Answer:
Low conversion can be attributed to several factors related to the reaction conditions.
-
Causality: Incomplete deprotonation of catechol, insufficient reaction temperature or time, or a poor choice of solvent can all lead to low yields.
-
Troubleshooting & Mitigation:
-
Base Strength and Equivalents: Ensure you are using a sufficiently strong base to deprotonate the phenol. While phenols are more acidic than aliphatic alcohols, a strong base like sodium hydroxide or potassium carbonate is still necessary.[1] Ensure at least one full equivalent of base is used.
-
Reaction Temperature and Time: The Williamson ether synthesis often requires heating.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A typical temperature range is 50-100 °C.[3]
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions.[3] If you are using a less polar solvent, consider switching to one of these.
-
Question 3: I am observing an impurity with a similar polarity to my product, making purification difficult. What could it be?
Answer:
Besides the di-alkylated product, another common impurity is the product of elimination, especially if you are using a secondary or tertiary alkyl halide. However, with a primary halide like 2-chloroethylamine, this is less likely. A more probable impurity is an isomer, 3-(2-aminoethoxy)phenol , if your starting catechol is contaminated with resorcinol.
-
Causality: The purity of your starting materials is paramount. Commercial catechol can sometimes contain small amounts of its isomers, resorcinol and hydroquinone.
-
Troubleshooting & Mitigation:
-
Starting Material Purity: Always verify the purity of your starting catechol using a suitable analytical method like GC-MS or HPLC before starting the synthesis.
-
Purification Strategy: If isomeric impurities are present, purification can be challenging. Fractional distillation under reduced pressure or column chromatography may be necessary.[4]
-
Route 2: Synthesis from 2-Aminophenol or 2-Nitrophenol
This route avoids the issue of di-alkylation but introduces the challenge of selective O-alkylation over N-alkylation.
Question 1: My reaction with 2-aminophenol and 2-chloroethanol is giving me a mixture of products, including one where the nitrogen is alkylated. How can I achieve selective O-alkylation?
Answer:
This is a common challenge due to the nucleophilicity of both the amino and hydroxyl groups. Selective O-alkylation requires careful control of reaction conditions or the use of protecting groups.
-
Causality: The nitrogen of the amino group is generally more nucleophilic than the oxygen of the phenolic hydroxyl group.[5] Therefore, direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[6]
-
Troubleshooting & Mitigation:
-
Protecting Group Strategy: The most reliable method is to protect the more nucleophilic amino group before performing the Williamson ether synthesis. A common protecting group is the Schiff base formed by reacting the aminophenol with an aldehyde (e.g., benzaldehyde). After O-alkylation, the protecting group can be easily removed by hydrolysis.[7]
-
pH Control: In some cases, careful control of pH can favor O-alkylation. Under basic conditions, the phenoxide is formed, which is a potent nucleophile. However, the amino group remains a strong nucleophile.
-
Question 2: After the alkylation of 2-aminophenol, I am observing an unexpected cyclized impurity. What could be the structure and how is it formed?
Answer:
The likely impurity is a benzoxazine or a related heterocyclic compound.
-
Causality: The intermediate product, 2-(2-hydroxyethoxy)aniline, contains both a nucleophilic amino group and an electrophilic carbon (from the alkyl chain, especially if activated). Under certain conditions (e.g., heat or presence of an acid/base catalyst), an intramolecular cyclization can occur.[8][9]
-
Troubleshooting & Mitigation:
-
Mild Reaction Conditions: Use the mildest possible conditions for the deprotection step (if a protecting group is used) to avoid inducing cyclization.
-
Isolate the Intermediate: If possible, isolate and purify the O-alkylated intermediate before proceeding to the next step. This can help to remove any reagents that might catalyze cyclization.
-
Question 3: I started with 2-nitrophenol to avoid N-alkylation, but the reduction of the nitro group is proving to be problematic. What are the common issues?
Answer:
Reduction of a nitro group in the presence of other functional groups can sometimes lead to side reactions or incomplete conversion.
-
Causality: The choice of reducing agent and reaction conditions is crucial. Harsh reducing agents might affect other parts of the molecule. Incomplete reduction will leave the starting material, 2-(2-aminoethoxy)nitrophenol, as an impurity.
-
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) is often a clean and effective method for nitro group reduction.[10] Other methods include using tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the nitro group.
-
Analytical Methods for Purity Assessment
Accurate assessment of purity and impurity profiles is essential for quality control.
| Analytical Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Purity determination, quantification of impurities. | Reversed-phase HPLC with a C18 column is commonly used for phenols and amines. A UV detector is suitable for detection. A gradient elution with a mobile phase consisting of acetonitrile and water with a pH modifier (e.g., formic or phosphoric acid) is often employed.[11][12] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and byproducts. | Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the analyte and related compounds.[13] A non-polar or medium-polarity column is typically used.[14] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying the substitution pattern on the aromatic ring. |
Experimental Protocol: HPLC Purity Analysis
This is a general starting method that may require optimization for your specific system and impurity profile.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Purification Protocols
| Impurity | Purification Method | Rationale |
| Unreacted Catechol | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., NaHCO₃). Catechol, being more acidic, will be extracted into the aqueous layer. | The desired product has a basic amino group and a less acidic phenolic group compared to catechol, allowing for selective extraction. |
| 1,2-bis(2-aminoethoxy)benzene (Di-alkylated product) | Column Chromatography or Fractional Distillation: These techniques can separate compounds based on differences in polarity and boiling point. | The di-alkylated product is significantly less polar and has a higher boiling point than the mono-alkylated product. |
| Isomeric Impurities | Fractional Distillation or Recrystallization: These methods can be effective if the isomers have sufficiently different physical properties. | Isomers often have slight differences in boiling points and crystal lattice energies. |
| N-alkylated and Cyclized Byproducts | Column Chromatography: This is often the most effective method for separating structurally similar impurities. | The differences in polarity between the desired O-alkylated product and the N-alkylated or cyclized byproducts are usually sufficient for separation on silica gel. |
Diagram: Troubleshooting Workflow
Caption: A general troubleshooting workflow for the synthesis of this compound.
References
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. The Journal of Organic Chemistry, 84(23), 15027-15037. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014, October 12). Quora. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Selective alkylation of the amino group of aminophenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Yildirim, P., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the preparation of catechol and 2,2' - dihydroxydiphenylamine or lower alkyl ethers thereof. (1970). U.S.
-
Catechol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. Retrieved from [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. Retrieved from [Link]
-
Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Keglevich, G., et al. (2023). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances, 13(5), 3249-3257. [Link]
-
2-(2-Aminoethoxy)ethanol GC method? (2012, June 8). Chromatography Forum. Retrieved from [Link]
-
C(sp)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (n.d.). ResearchGate. Retrieved from [Link]
- Method of synthesis of 2-chloro-4-nitrophenol. (1995).
-
Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (2011). Organic Letters, 13(16), 4252-4255. [Link]
-
Preparation and cyclization of 2-(2-vinyl)phenoxy-tert-anilines (14a–i) to oxazonine products (15a–i). (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. (2012). LCGC North America, 30(11), 974-981. [Link]
-
Synthesis of 2-amino-5-nitrophenol by two step process. (2007). Chinese Journal of Organic Chemistry, 27(6), 768-771. [Link]
-
Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives. (2015). Organic Chemistry Frontiers, 2(7), 809-813. [Link]
- Method for separating and purifying catechol mixtures. (1997). U.S.
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (2010). Organic Letters, 12(18), 4124-4127. [Link]
-
PRODUCTION OF CATECHOLS. (2001). Wageningen University & Research. Retrieved from [Link]
-
PROCESS FOR PRODUCING CATECHOL DERIVATIVES. (1999). European Patent No. EP 0900775 A1. [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. Retrieved from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2014). Metabolites, 4(3), 597-623. [Link]
-
Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 473-478. [Link]
-
GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. (2023). The Journal of Phytopharmacology, 12(4), 253-258. [Link]
-
Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. agilent.com [agilent.com]
- 12. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 2-(2-Aminoethoxy)phenol Schiff Base Formation
Welcome to the technical support center for Schiff base synthesis involving 2-(2-Aminoethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific condensation reaction. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My reaction yield is consistently low, or I fail to isolate any product. What is going wrong?
Probable Cause(s):
-
Reaction Equilibrium: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[1][2] If water is not removed from the reaction medium, the equilibrium will favor the starting materials (amine and aldehyde), leading to low product yield.
-
Incorrect pH: The reaction is typically catalyzed by mild acid or base.[1] If the pH is too low (highly acidic), the primary amine of this compound will be protonated to an ammonium salt (-NH3+), rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon. If the pH is too high, it may not sufficiently catalyze the rate-limiting dehydration step.[1]
-
Sub-optimal Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol or methanol are commonly used to dissolve the reactants, they can also participate in the equilibrium, potentially hindering the removal of water.[3]
Recommended Solution(s):
-
Water Removal:
-
Azeotropic Distillation: For solvents that form an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to continuously remove water as it is formed, driving the reaction to completion.
-
Dehydrating Agents: Add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Note that this is less efficient for reactions at reflux.
-
-
pH Optimization:
-
If not using a catalyst, consider adding a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the dehydration of the carbinolamine intermediate.[4]
-
If using a base, a non-nucleophilic organic base like triethylamine (Et₃N) can be effective.[3]
-
Perform small-scale trial reactions across a range of catalyst concentrations to find the optimal condition for your specific aldehyde substrate.
-
-
Solvent Strategy:
-
Begin by dissolving reactants in a minimal amount of a suitable solvent like ethanol at room temperature.[5]
-
For reactions requiring heat, consider switching to a higher-boiling, non-polar solvent like toluene in conjunction with a Dean-Stark trap.
-
.dot graph TD { subgraph "Troubleshooting Low Yield" A[Start: Low Product Yield] --> B{Is water being actively removed?}; B -- No --> C[Implement water removal strategy]; C --> D["Use Dean-Stark trap with Toluene"]; C --> E["Add molecular sieves (for RT reactions)"]; B -- Yes --> F{Is the pH optimized?}; F -- No --> G["Add catalytic acid (e.g., Acetic Acid)"]; F -- Yes --> H{Is the solvent appropriate?}; H -- No --> I["Switch to a solvent allowing azeotropic removal of water"]; I --> J[Re-run Reaction]; G --> J; D --> J; E --> J; H -- Yes --> K[Consider other issues: reactant purity, temperature]; end
} .dot Caption: Troubleshooting workflow for low reaction yield.
Q2: My final product is discolored (e.g., brown, pink, or dark yellow) and appears impure. What causes this and how can I purify it?
Probable Cause(s):
-
Oxidation of the Phenol Group: The 2-aminophenol moiety is highly susceptible to air oxidation, which can form highly colored quinone-like byproducts. This process can be accelerated by heat, light, or the presence of trace metal impurities.
-
Aldehyde Self-Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization, leading to oily or polymeric impurities.[1]
-
Thermal Decomposition: Excessive heat during the reaction or workup can lead to the decomposition of the starting materials or the Schiff base product itself.
Recommended Solution(s):
-
Preventing Oxidation:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Use degassed solvents to remove dissolved oxygen.
-
Store the this compound starting material under inert gas and protect it from light.
-
-
Purification Protocol:
-
Recrystallization: This is the most effective method for purifying solid Schiff bases.[5] Ethanol is often a good starting solvent. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The pure Schiff base should crystallize out, leaving colored impurities in the mother liquor.[5]
-
Activated Charcoal: If the discoloration is intense, add a small amount of activated charcoal to the hot solution during recrystallization, then filter it through Celite while hot to remove the charcoal and adsorbed impurities before cooling.
-
Column Chromatography: For non-crystalline or oily products, silica gel column chromatography can be used. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically employed.[5]
-
| Purification Method | Best For | Key Considerations |
| Recrystallization | Crystalline solids | Choice of solvent is critical for good recovery.[5] |
| Activated Charcoal | Removing colored impurities | Use sparingly; can adsorb the desired product. |
| Column Chromatography | Oily or non-crystalline products | Can be time-consuming; potential for product hydrolysis on silica gel. |
Caption: Comparison of common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation and its key intermediates?
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine (also called a hemiaminal).
-
Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The nitrogen's lone pair then helps to expel the water molecule, forming a C=N double bond. The resulting species is a protonated imine, or iminium ion . A weak base (like water or the amine itself) removes the final proton from the nitrogen to give the neutral Schiff base product.[1][6]
Q2: My target application is in an aqueous buffer. How stable is my Schiff base to hydrolysis?
Schiff bases are generally susceptible to hydrolysis, which is the reverse of the formation reaction.[7] The stability is highly pH-dependent:
-
Acidic Conditions (pH < 7): Hydrolysis is rapid. The imine nitrogen is easily protonated, making the imine carbon highly electrophilic and susceptible to attack by water.[7][8]
-
Neutral to Mildly Basic Conditions (pH 7-10): Schiff bases are generally more stable in this range, as the concentration of H+ needed to catalyze hydrolysis is low.[9] However, the equilibrium still exists.
-
Strongly Basic Conditions (pH > 11): While less prone to acid-catalyzed hydrolysis, other degradation pathways can occur.
The structure of the parent aldehyde also plays a crucial role. Schiff bases derived from aromatic aldehydes are significantly more stable than those from aliphatic aldehydes due to electronic conjugation between the aromatic ring and the imine double bond.[1]
Q3: Are there any specific side reactions related to the this compound structure I should be aware of?
Yes, the unique structure of this amine presents a potential for intramolecular side reactions that are not possible with simpler amines.
Potential for Intramolecular Cyclization:
The flexible ethoxy side chain places the phenolic hydroxyl group in potential proximity to the newly formed imine bond. It is mechanistically plausible for an intramolecular nucleophilic attack to occur from the phenolic oxygen onto the imine carbon, especially if the imine is transiently protonated. This would lead to the formation of a stable five- or six-membered heterocyclic ring structure. While less likely, the ether oxygen could also participate in a similar reaction.
Key Indicators of Cyclization:
-
Appearance of unexpected peaks in ¹H and ¹³C NMR spectra.
-
Mass spectrometry data showing a product with the same mass as the expected Schiff base (as cyclization is an isomerization) but with different fragmentation.
-
Anomalous results in biological or chelation assays where the expected open-chain structure is required for activity.
Mitigation Strategies:
-
Strict pH Control: Avoid strongly acidic conditions that would excessively protonate the imine, making it more susceptible to nucleophilic attack.
-
Solvent Choice: Using a non-polar, aprotic solvent may disfavor the formation of the charged intermediates necessary for cyclization.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can help minimize side reactions.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol provides a general starting point. Molar ratios, solvent, and temperature may require optimization.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).
-
Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.0 eq.) dropwise at room temperature. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. If necessary, perform a full recrystallization from a suitable solvent (e.g., ethanol, methanol).[3][10]
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still highly colored, add a spatula-tip of activated charcoal, swirl for 1-2 minutes, and immediately perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry under vacuum.[5]
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, A. A. (2015). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 5(118), 97811-97818. [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PubMed Central. [Link]
-
Jebiti, M., et al. (2022). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]
-
Shekhawat, A. S., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Yildiz, M., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI. [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]
-
Dash, A. C., & Sahoo, S. (2012). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. ResearchGate. [Link]
-
NASA. (1965). SOME SELECTED SCHIFF-BASE EXCHANGE REACTIONS. NASA Technical Reports Server. [Link]
-
Mahale, R. G., & Base, S. (2016). Synthesis, characterisation and thermal. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bazzicalupi, C., et al. (2011). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions. [Link]
-
Parente, A. (2019). BRM #16 – Schiff base formation. YouTube. [Link]
-
Hassib, L. A., & El-Gamel, N. E. A. (2012). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. International Journal of Chemical Kinetics. [Link]
-
Aslam, M., et al. (2013). 2-[(2-Methoxybenzylidene)amino]phenol. ResearchGate. [Link]
-
Yildiz, M., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity... MDPI. [Link]
-
Suleiman, A. K., et al. (2019). Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate. [Link]
-
Gaffer, H. E., et al. (2021). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. [Link]
-
Yousuf, S., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. PubMed Central. [Link]
-
Lee, H., et al. (2020). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PubMed Central. [Link]
-
Al-jeboori, M. J., & Mohammed, H. H. (2020). New Schiff Base Crystal Ligand type [NO 2 ] derived from the interacting of 2-aminophenol with Glyoxylic acid, and its [N 2 O 4 ] Mn п Complex, Synthesizing and Characterizing. ResearchGate. [Link]
-
user13227. (2020). Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. [Link]
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Ali, M. A., et al. (2014). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. Bioinorganic Chemistry and Applications. [Link]
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Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PubMed Central. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Al-Ghamdi, A. A., & El-Sawaf, A. K. (2014). Preparation, Characterization and Biological Study of New Boron Compound and Schiff Base Derived From 2-Aminophenol with Their C. IOSR Journal of Applied Chemistry. [Link]
-
GenScript. (n.d.). Peptide cyclization. GenScript. [Link]
-
El-Sayed, B. A., & Mohamed, G. G. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF TWO PHENOL- SCHIFF BASES AND FORMALDEHYDE RESIN COBALT (II) - COMPLEXES. Eurasian Journal of Analytical Chemistry. [Link]
-
Reddy, V. P., et al. (2018). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. ResearchGate. [Link]
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- 10. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 2-(2-Aminoethoxy)phenol
Welcome to the technical support guide for the synthesis of 2-(2-Aminoethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase product yield and purity. The information provided herein is based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2][3] This involves the O-alkylation of a protected 2-aminophenol, such as guaiacol (2-methoxyphenol), with a suitable 2-aminoethylating agent, followed by demethylation. A common alternative involves the reaction of catechol with a protected 2-aminoethyl halide, followed by selective deprotection.
Q2: Why is protecting the amino and/or phenol groups often necessary?
A2: Both the amino and phenolic hydroxyl groups are nucleophilic and can react with the alkylating agent. Uncontrolled reactions can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, significantly reducing the yield of the desired this compound and complicating purification.
Q3: What are the key reaction parameters to control for maximizing yield?
A3: The critical parameters to optimize are:
-
Base Selection: The choice of base is crucial for deprotonating the phenol without causing unwanted side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[4][5]
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[6]
-
Temperature: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions like elimination or decomposition.
-
Stoichiometry: The molar ratio of the reactants, particularly the alkylating agent and the base, should be optimized to drive the reaction to completion while minimizing byproduct formation.
Q4: What are the most common impurities encountered, and how can they be minimized?
A4: Common impurities include the starting materials, N-alkylated byproducts, dialkylated products, and products of side reactions with the solvent. Minimization strategies include:
-
Using a suitable protecting group for the amine.
-
Careful control of reaction stoichiometry and temperature.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[7]
Q5: What are the recommended purification techniques for this compound?
A5: Purification typically involves a combination of techniques:
-
Extraction: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is often used to separate the desired product from closely related impurities.[8]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Distillation: For liquid products, distillation under reduced pressure can be employed.[9][10]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Inactive alkylating agent. 3. Suboptimal reaction temperature. 4. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. Ensure the base is fresh and properly handled. 2. Check the purity and integrity of the alkylating agent. Consider using a more reactive leaving group (e.g., tosylate or mesylate instead of a halide).[2] 3. Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or HPLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Formation of Multiple Products (Low Selectivity) | 1. N-alkylation competing with O-alkylation. 2. Dialkylation of the starting material. 3. C-alkylation of the phenoxide. | 1. Protect the amino group before the alkylation step. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). 2. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to minimize over-alkylation. 3. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation over C-alkylation.[6] |
| Presence of Starting Material Post-Reaction | 1. Insufficient reaction time. 2. Inadequate amount of base or alkylating agent. 3. Reversible reaction. | 1. Extend the reaction time and monitor for completion using TLC or HPLC. 2. Re-evaluate the stoichiometry and consider using a slight excess of the alkylating agent and base. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
| Difficult Purification | 1. Formation of closely related byproducts. 2. Product is an oil and difficult to crystallize. 3. Product is highly polar and streaks on silica gel. | 1. Optimize the reaction conditions to minimize byproduct formation. Employ high-resolution chromatography techniques if necessary. 2. Consider converting the product to a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify.[11] 3. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues in the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for a high-yield synthesis of this compound via the Williamson ether synthesis, incorporating best practices for maximizing yield and purity. This protocol assumes the use of 2-methoxyphenol (guaiacol) as the starting material.
Reaction Scheme
Caption: Two-step synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Methoxyphenol (Guaiacol)
-
2-Chloroethylamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Dimethylformamide (DMF), anhydrous
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-(2-Aminoethoxy)anisole
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.
-
Add anhydrous DMF to the flask to dissolve the solids.
-
To the stirred mixture, add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-aminoethoxy)anisole.
Step 2: Demethylation to this compound
-
To the crude 2-(2-aminoethoxy)anisole, add 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux (approximately 120-125 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.
IV. Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the optimized protocol.
| Parameter | Step 1: O-Alkylation | Step 2: Demethylation |
| Key Reagents | Guaiacol, 2-Chloroethylamine HCl, K₂CO₃, KI | 2-(2-Aminoethoxy)anisole, 48% HBr |
| Solvent | Anhydrous DMF | None (HBr is the solvent) |
| Temperature | 80-90 °C | 120-125 °C (Reflux) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% (crude) | 70-85% (after purification) |
V. References
-
Hellal, M., Singh, S., & Cuny, G. D. (2012). Synthesis of 2-(2-aminoethyl)phenols. Tetrahedron, 68(6), 1674-1681.
-
Frank, R. L., & Hall, H. K. (1950). 3-Ethoxy-2-cyclohexenone. Organic Syntheses, 30, 34.
-
Wright, J. B., et al. (1968). Oxygen-Arylation of 2,6-Di-isopropylphenol. The Journal of Organic Chemistry, 33(3), 1245-1247.
-
Kishida, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Rhenium-Catalyzed ortho-Alkylation of Phenols. Synlett, 2003(15), 2428-2439.
-
US Patent 2021/0040029A1, "Synthesis of 2-(2-aminoethoxy) ethanol," 2021.
-
Diazotization and Phenol Synthesis Part II. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. [Link]
-
Purification of Phenol. (n.d.). Retrieved from [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021, May 1). Quora. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]
-
Synthesis of Phenols. (2023, January 22). Chemistry LibreTexts. [Link]
-
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 1). National Institutes of Health. [Link]
-
Synthesis of phenol. (2018, March 27). YouTube. [Link]
-
US Patent 11,155,516B2, "Synthesis of 2-(2-aminoethoxy) ethanol," 2021.
-
DE Patent 19651040C2, "Process for the preparation of 2-amino-5-alkyl-phenols," 1998.
-
Process for the preparation of 2-ethoxy-phenol. (2022, September 19). Technical Disclosure Commons. [Link]
-
Process for the purification of p-aminophenol. (n.d.). PubChem. [Link]
-
US Patent 2,782,242A, "Purification of phenol," 1957.
-
Cumene process. (n.d.). Wikipedia. [Link]
-
Chapter 21 Part 2 - Phenol Reaction Mechanisms. (2016, April 12). YouTube. [Link]
-
3-ethoxy-2-cyclohexenone. (n.d.). Organic Syntheses. [Link]
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- 5. reddit.com [reddit.com]
- 6. pharmaxchange.info [pharmaxchange.info]
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- 10. gccpo.org [gccpo.org]
- 11. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for 2-(2-Aminoethoxy)phenol Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Aminoethoxy)phenol and its metal complexes. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges encountered during the synthesis, purification, and characterization of these versatile compounds. My aim is to not only provide step-by-step protocols but also to explain the underlying chemical principles to empower you to make informed decisions in your own experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound metal complexes.
Q1: What is the role of this compound as a ligand in coordination chemistry?
A: this compound is a versatile tridentate ONO donor ligand. The phenolate oxygen, the ether oxygen, and the amino nitrogen can coordinate to a metal center. This coordination can lead to the formation of stable five- and six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complex. The flexibility of the ethoxy chain allows it to accommodate a variety of metal ions with different coordination geometries.
Q2: Which metal ions are typically complexed with this compound and its derivatives?
A: This ligand and its Schiff base derivatives are effective in forming stable complexes with a wide range of transition metals. Commonly used metal ions include, but are not limited to, Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺).[1] The choice of the metal ion is dictated by the desired application of the complex, such as catalysis, biological activity, or material science.
Q3: What are the most suitable solvents for the synthesis of these complexes?
A: Alcohols, particularly methanol and ethanol, are the most frequently used solvents.[1] They are good at dissolving both the ligand and many common metal salts. For complexes with lower solubility, or for recrystallization purposes, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be employed.[1][2] However, be aware that DMSO can sometimes coordinate to the metal center, potentially leading to unwanted side products.[2]
Q4: Is an inert atmosphere necessary for the synthesis?
A: This is highly dependent on the metal ion's susceptibility to oxidation. For instance, Co(II) complexes can be sensitive to air oxidation, potentially forming Co(III) species. In such cases, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial.[1] For less air-sensitive metals like Zn(II) or Cu(II), an inert atmosphere may not be strictly required, but it is generally good practice to minimize the risk of side reactions.[1]
Q5: My Schiff base ligand, derived from this compound, appears to be unstable in solution. What could be the cause?
A: Some Schiff bases can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. Potentiometric studies have shown that some Schiff bases are not stable over a wide pH range in aqueous solutions.[3] However, coordination to a metal ion often significantly stabilizes the azomethine (imine) linkage.[3] If you suspect instability, ensure you are using dry solvents and consider synthesizing the metal complex in situ without isolating the free Schiff base ligand.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experimental work.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Metal Complex | 1. Incorrect Stoichiometry: Inaccurate molar ratios of ligand to metal. 2. Suboptimal pH: The pH may be too low for deprotonation of the phenolic hydroxyl group or too high, causing precipitation of metal hydroxides.[4] 3. Incomplete Reaction: Insufficient reaction time or temperature.[1] 4. Ligand or Metal Salt Impurities: Impurities can lead to side reactions.[4] | 1. Verify Stoichiometry: Carefully calculate and weigh your reactants. For a 1:1 or 2:1 ligand-to-metal complex, a slight excess of the ligand can sometimes improve the yield.[1] 2. Optimize pH: The deprotonation of the phenolic -OH group is crucial for coordination. A weak base, such as triethylamine or sodium acetate, is often added to facilitate this.[5][6] Monitor the pH during the reaction; a neutral to slightly basic environment is often ideal.[4] 3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[4] If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] 4. Ensure Purity of Reagents: Use high-purity starting materials. If necessary, purify the ligand before use.[4] |
| Unexpected Product Color | 1. Incorrect Complex Formation: The solvent may be coordinating to the metal, or an unintended side reaction may have occurred. 2. Change in Metal Oxidation State: For redox-active metals like Co(II), oxidation to Co(III) can occur in the presence of air.[1] | 1. Verify Starting Materials: Confirm the identity and purity of your ligand and metal salt. 2. Control Atmosphere: If you are working with an air-sensitive metal, ensure your reaction is performed under an inert atmosphere (e.g., N₂ or Ar).[1] A distinct color change is expected upon complex formation, but a drastic or unexpected change warrants investigation.[1] |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Reaction Solvent: The complex may not precipitate out of solution upon cooling. 2. Formation of an Oil instead of a Solid: This can occur if the product has a low melting point or if impurities are present. | 1. Induce Precipitation: If the product doesn't precipitate upon cooling, try reducing the volume of the solvent by rotary evaporation. Alternatively, add a non-solvent (an "antisolvent") in which your complex is insoluble but is miscible with the reaction solvent to induce precipitation.[7] 2. Trituration: If an oil forms, try adding a small amount of a non-solvent and scratching the side of the flask with a glass rod to induce crystallization. You may also try dissolving the oil in a minimal amount of a good solvent and then adding a non-solvent. |
| Product is Difficult to Purify/Crystallize | 1. Amorphous Product: The reaction conditions may favor rapid precipitation, leading to an amorphous solid rather than crystalline material. 2. Presence of Impurities: Impurities can inhibit crystal growth.[8] 3. Inappropriate Crystallization Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization. | 1. Control Precipitation Rate: Slower addition of reactants or conducting the reaction at a lower temperature can sometimes promote the formation of a more crystalline product.[9] 2. Wash Thoroughly: Ensure the crude product is washed with appropriate solvents to remove unreacted starting materials and soluble byproducts.[1] 3. Systematic Crystallization Trials: Recrystallization is often a trial-and-error process.[2] Try various techniques such as slow evaporation, vapor diffusion, or layering of a solvent/antisolvent system.[7] Common solvent systems for recrystallization include DCM/heptane, acetonitrile/ether, or DMF/ethanol.[7] |
| Characterization Data is Inconsistent with Expected Structure | 1. Presence of Solvent in the Final Product: Solvents like water, ethanol, or DMF can be incorporated into the crystal lattice.[10] 2. Unexpected Coordination Mode: The ligand may be coordinating in a different manner than anticipated. 3. Decomposition: The complex may have decomposed during work-up or analysis.[2] | 1. Analyze for Solvents: Thermogravimetric Analysis (TGA) can quantify the amount of solvent present.[11] Broad peaks in the IR spectrum around 3400 cm⁻¹ can indicate the presence of water or alcohol.[11] 2. Thorough Spectroscopic Analysis: Use a combination of techniques like IR, NMR, UV-Vis, and Mass Spectrometry to elucidate the structure.[5][10] For paramagnetic complexes, NMR may not be as informative. Single-crystal X-ray diffraction provides definitive structural information. 3. Check Stability: Assess the stability of your complex under the conditions used for analysis. Some complexes may be sensitive to air, moisture, or certain solvents.[3] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a 2:1 Ligand-to-Metal Complex
This protocol describes a general method for synthesizing a metal(II) complex with a Schiff base derived from this compound.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde)
-
Metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride)
-
Methanol or Ethanol
-
Triethylamine (or another suitable base)
Procedure:
-
Ligand Synthesis (in situ):
-
In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of warm methanol.
-
In a separate beaker, dissolve the aldehyde/ketone (2 mmol) in 10 mL of methanol.
-
Add the aldehyde/ketone solution dropwise to the stirring this compound solution.
-
Add a few drops of a base like triethylamine to the mixture.
-
Reflux the mixture for 1-2 hours. The formation of the Schiff base is often accompanied by a color change.
-
-
Complexation:
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of methanol (approx. 10-15 mL).[1]
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution.[1]
-
A color change and/or the formation of a precipitate should be observed.[1]
-
Continue to reflux the reaction mixture for another 2-4 hours to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for about 30 minutes to maximize precipitation.[4]
-
Collect the solid product by suction filtration.
-
Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials, followed by a small amount of diethyl ether to aid in drying.[1]
-
Dry the product in a desiccator or under vacuum.
-
-
Recrystallization (if necessary):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., DMF, DMSO, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator.
-
Collect the purified crystals by suction filtration.
-
Below is a diagram illustrating the general workflow for the synthesis and work-up of these metal complexes.
Caption: A step-by-step workflow for the synthesis and purification of this compound metal complexes.
Protocol 2: Troubleshooting Crystallization
This diagram outlines a logical approach to troubleshooting issues with obtaining crystalline material.
Caption: A decision tree for troubleshooting the crystallization of metal complexes.
References
-
ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place? ResearchGate. Available at: [Link]
-
El-Gamel, N. E. A., & El-Reash, G. M. A. (2012). Metal(II) Complexes of Compartmental Polynuclear Schiff Bases Containing Phenolate and Alkoxy Groups. Molecules, 17(8), 9123-9141. Available at: [Link]
-
Samani, Z. R., & Mehranpour, A. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22353-22364. Available at: [Link]
-
Bazzicalupi, C., Bencini, A., Berni, E., Bianchi, A., Fornasari, P., Giorgi, C., & Valtancoli, B. (2006). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (15), 1891-1901. Available at: [Link]
-
Samani, Z. R., & Mehranpour, A. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Semantic Scholar. Available at: [Link]
-
Balachandran, G., Dhamotharan, A., Kaliyamoorthy, K., Rajammal, K. S., Kulandaiya, R., & Raja, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Engineering Proceedings, 61(1), 26. Available at: [Link]
-
ResearchGate. (2012). Why I am not getting crystals? ResearchGate. Available at: [Link]
-
S. S. S. & R. S. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(30), 27148–27161. Available at: [Link]
-
Tano, C. (2021). CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. YouTube. Available at: [Link]
-
Reddit. (2021). Recrystallizing organometallic complexes. Reddit. Available at: [Link]
-
Singh, J., & Gupta, S. P. (1976). Thermal and Antimicrobial studies of Synthesized and Characterized Rhodium, Platinum and Gold Metal Complexes Derived from (2E). International Journal of Scientific Research in Science and Technology, 8(4), 1-8. Available at: [Link]
-
Bavane, J., & Mohod, R. (2016). Synthesis, characterisation and thermal studies of Schiff base metal complexes. Journal of Chemical and Pharmaceutical Research, 8(3), 913-916. Available at: [Link]
-
Mersmann, A. (2001). Problems, potentials and future of industrial crystallization. Chemical Engineering and Processing: Process Intensification, 40(2), 95-101. Available at: [Link]
-
Bianchi, A., & Bencini, A. (2009). Synthesis and Spectroscopy of Transition Metal Complexes. In Inorganic and Bio-Inorganic Chemistry. EOLSS Publishers. Available at: [Link]
-
Truman State University. (2013). Synthesis and Characterization of Coordination Compounds. Truman ChemLab. Available at: [Link]
-
Goldberg, I. (1992). Complexation-mediated crystallization. Pure and Applied Chemistry, 64(10), 1435-1440. Available at: [Link]
-
Samani, Z. R., & Mehranpour, A. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22353-22364. Available at: [Link]
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes. ResearchGate. Available at: [Link]
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Rasul, S. M., & Meena, B. I. (2024). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Oriental Journal of Chemistry, 41(4). Available at: [Link]
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ResearchGate. (n.d.). General outline for the synthesis of amino acid metal(II) complexes. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. ResearchGate. Available at: [Link]
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MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]
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El-Sayed, Y. S., et al. (2025). Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives. Journal of Molecular Structure, 1311, 138245. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. Available at: [Link]
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ResearchGate. (2020). How to Purify Organometallic Complexes? ResearchGate. Available at: [Link]
- Google Patents. (1991). Process for purifying phenol.
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ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. Available at: [Link]
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Technical Support Center: HPLC Monitoring of 2-(2-Aminoethoxy)phenol Reactions
Welcome to the technical support hub for monitoring reactions involving 2-(2-Aminoethoxy)phenol using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during experimental work. The content is structured in a question-and-answer format to directly address specific issues, providing not just procedural steps but also the scientific reasoning behind them.
Section 1: Foundational Knowledge & Initial Setup
This section addresses common queries related to the fundamental properties of this compound and the initial setup of an HPLC method for its analysis.
Q1: What are the key chemical properties of this compound that influence its HPLC analysis?
A1: Understanding the structure of this compound is critical for developing a robust HPLC method. The molecule possesses both a phenolic hydroxyl group and a primary amine group.[1] This dual functionality is the primary driver of its chromatographic behavior.
-
Basic Amine Group: The amino group is basic and readily protonated in acidic mobile phases. This positive charge can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns.[2][3] This interaction is a major cause of peak tailing.[2][4]
-
Acidic Phenolic Group: The phenolic hydroxyl group is weakly acidic.[5] In mobile phases with a pH above its pKa, the phenol will be deprotonated, becoming anionic. This can also influence retention and peak shape.
-
Polarity: The presence of both hydroxyl and amino groups, along with the ether linkage, makes the molecule relatively polar.[6] This dictates the choice of mobile phase composition in reversed-phase HPLC.
Q2: I'm setting up a new HPLC method for a reaction with this compound. What is a good starting point for column and mobile phase selection?
A2: A successful HPLC method hinges on choosing the right column and mobile phase to mitigate the challenges posed by the analyte's structure.
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| HPLC Column | C18, end-capped, or a base-deactivated stationary phase (e.g., polar-embedded). | Standard C18 columns can have exposed silanol groups that interact with the basic amine of your analyte, causing peak tailing.[7] End-capping or using a base-deactivated column minimizes these secondary interactions, leading to better peak symmetry.[2] |
| Mobile Phase (Aqueous) | 20-25 mM Phosphate or Formate Buffer, pH 2.5-3.5. | Operating at a low pH ensures that the silanol groups on the silica surface are protonated (neutral), preventing strong ionic interactions with the protonated amine of the analyte.[3][8] This significantly reduces peak tailing. |
| Mobile Phase (Organic) | Acetonitrile or Methanol. | Both are common organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.[9] |
| Detection | UV-Vis Detector at ~274 nm. | Phenolic compounds typically exhibit strong UV absorbance around this wavelength.[10] It's always best to determine the absorbance maximum of your specific compound by running a UV scan. |
Experimental Protocol: Initial Method Setup
-
Column Installation: Install a C18 end-capped column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 25 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid (Aqueous) and Acetonitrile (Organic).
-
System Equilibration: Equilibrate the column with a starting mobile phase composition (e.g., 90% Aqueous: 10% Organic) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of this compound standard to determine its retention time and initial peak shape.
Section 2: Troubleshooting Common Chromatographic Problems
This section provides a systematic approach to diagnosing and resolving frequent issues encountered during the HPLC analysis of this compound.
Q3: My peak for this compound is tailing significantly. What is causing this and how can I fix it?
A3: Peak tailing is the most common issue when analyzing basic compounds like this compound.[4] It's characterized by an asymmetric peak where the latter half is broader than the front half.[7]
Primary Cause: Secondary interactions between the protonated basic amine group of your analyte and ionized residual silanol groups on the silica stationary phase.[3]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: Reducing the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like formic or phosphoric acid will protonate the silanol groups, minimizing their interaction with the basic analyte.[11]
-
Add a Competing Base: Introducing a small concentration (e.g., 5 mM) of a competing base like triethylamine (TEA) to the mobile phase can help.[8] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, this can shorten column lifetime.[8]
-
Use a Different Column: If the above options don't suffice, switching to a high-purity, base-deactivated, or end-capped column is the most effective solution.[7] These columns have fewer accessible silanol groups.
-
Increase Column Temperature: Slightly increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape, though the effect may be minor.[11]
Q4: I'm observing drifting retention times for my analyte peak. What are the likely causes?
A4: Drifting retention times can compromise the reliability of your quantitative analysis. The issue can stem from several factors related to the column, mobile phase, or hardware.[12]
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient time (at least 15-20 column volumes) after changing the mobile phase composition or before starting a new sequence.[12] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase ratio over time, leading to shorter retention times.[13] If using an online mixer, ensure it is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[13] |
| Column Contamination | If retention times are consistently decreasing and peak shape is deteriorating, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) or replace it if necessary.[12] |
| Leaks in the System | Check for any loose fittings, especially between the injector and the column, and between the column and the detector. Leaks can cause pressure fluctuations and, consequently, retention time drift.[14] |
Q5: My reaction mixture contains several components, and I'm struggling to get good resolution between this compound and a closely eluting impurity. What can I do?
A5: Achieving adequate resolution between closely eluting peaks often requires fine-tuning the mobile phase composition or switching to a more selective column.
Strategies for Improving Resolution:
-
Optimize the Organic Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of all components, which can often improve resolution. Try decreasing the organic content in 1-2% increments.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. These solvents interact differently with the analyte and the stationary phase, which can change the elution order and improve resolution.[9]
-
Implement a Gradient: If an isocratic method is not providing sufficient resolution, a shallow gradient can help separate closely eluting peaks. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with similar polarities.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.
Section 3: Advanced Topics & FAQs
This section covers more complex scenarios and frequently asked questions.
Q6: Could this compound degrade during the analysis, and how would I detect it?
A6: Yes, phenolic compounds can be susceptible to degradation, particularly oxidation. The presence of the amino group can also make the molecule reactive.[6] Degradation can be influenced by factors like pH, temperature, and exposure to air (oxygen).
Detection of Degradation Products:
-
Appearance of New Peaks: The most obvious sign of degradation is the appearance of new, unexpected peaks in your chromatogram over time.
-
Decrease in Analyte Peak Area: A corresponding decrease in the peak area of this compound would suggest it is being converted into other species.
-
Baseline Changes: Some degradation products may be UV active and could lead to a rising or noisy baseline.
Preventing Degradation:
-
Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation.
-
Control pH: Ensure your sample diluent is buffered and compatible with your mobile phase to maintain a stable pH.
-
Use an Autosampler with Temperature Control: If available, keep your samples cooled in the autosampler to minimize thermal degradation.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant to the sample diluent may be necessary, but this should be carefully validated to ensure it does not interfere with the chromatography.
Q7: What are some potential reaction side products or impurities I should be aware of when monitoring a synthesis involving this compound?
A7: The potential side products will depend heavily on the specific reaction being performed. However, given the structure of this compound, some general possibilities include:
-
Oxidation Products: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.
-
Products of N-alkylation or N-acylation: If alkylating or acylating agents are present, they can react with the primary amine.
-
Products of O-alkylation or O-acylation: The phenolic hydroxyl group can also be a site for alkylation or acylation reactions.[15]
-
Polymerization: Under certain conditions, phenolic compounds can undergo polymerization.
To identify these, it is often necessary to use a mass spectrometer (LC-MS) in conjunction with your HPLC-UV setup.
Q8: How do I ensure my HPLC method is robust and reproducible for routine reaction monitoring?
A8: A robust method consistently delivers accurate and precise results despite small variations in experimental conditions.
Key Steps for Method Validation and Ensuring Robustness:
-
System Suitability Testing: Before each batch of samples, inject a standard solution multiple times to check for consistency in retention time, peak area, tailing factor, and theoretical plates.[16] This ensures the HPLC system is performing as expected.
-
Linearity and Range: Establish the concentration range over which the detector response is linear for your analyte. This is crucial for accurate quantification.
-
Precision and Accuracy: Assess the method's precision (repeatability) by analyzing the same sample multiple times and its accuracy by analyzing samples with known concentrations (e.g., spiked samples).
-
Specificity: Ensure that you can resolve the analyte peak from other components in the reaction mixture, such as starting materials, reagents, and potential byproducts.
By systematically addressing these common issues and following the principles of good chromatographic practice, you can develop a reliable and robust HPLC method for monitoring reactions involving this compound.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Chrom Tech, Inc.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Element Lab Solutions. Peak Tailing in HPLC.
- PubChem. This compound.
- Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
- ACD/Labs.
- CymitQuimica. CAS 50634-76-9: 4-(2-Aminoethoxy)phenol.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Benchchem. HPLC method for 3-(2-Aminopropyl)phenol analysis.
- SCION Instruments. HPLC Troubleshooting Guide.
- LCGC International.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Chemistry LibreTexts. 17.10: Reactions of Phenols.
- Chemistry Steps. Reactions of Phenols.
- Chemistry LibreTexts. Acidity of Phenols.
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- 15. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: TLC Analysis of 2-(2-Aminoethoxy)phenol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis involving 2-(2-Aminoethoxy)phenol. This molecule is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its unique combination of a nucleophilic primary amine and an acidic phenol.[1] However, these very functional groups can present challenges during chromatographic monitoring.
This guide is structured to provide direct, actionable solutions to common problems encountered during the TLC analysis of reactions involving this compound. We will move from foundational protocols to specific troubleshooting scenarios in a practical question-and-answer format, grounded in the chemical principles governing the separation.
Core Principles: The Chromatographic Challenge of an Amphipathic Molecule
This compound possesses both a basic amino group and an acidic phenolic hydroxyl group. This dual nature means it can interact with the acidic silica gel stationary phase in multiple ways:
-
The basic amine can undergo strong ionic interactions with the acidic silanol groups (Si-OH) on the silica surface.
-
The acidic phenol can hydrogen bond strongly with the surface.
These strong interactions are the primary cause of common TLC issues like streaking and poor mobility. Understanding this is key to effective troubleshooting.
Experimental Protocols
1. Recommended Solvent Systems
The choice of mobile phase (eluent) is critical for achieving good separation. Since this compound is highly polar, a relatively polar solvent system is required to move it from the baseline.[2] The ideal system will depend on the polarity of your reaction product.
| Solvent System (v/v) | Polarity | Typical Application & Rationale |
| 30-70% Ethyl Acetate / Hexanes | Medium | A good starting point for less polar reaction products (e.g., after protecting the amine). This compound will likely remain at or near the baseline. |
| 5-10% Methanol / Dichloromethane | High | An excellent general-purpose system for polar compounds.[3] This is often the most effective starting point for reactions involving this compound itself. |
| Chloroform / Ethyl Acetate / Formic Acid (5:4:1) | High (Acidic) | This system is specifically useful for analyzing phenolic compounds.[4][5] The formic acid helps to suppress the basicity of the amine, leading to sharper spots. |
| 1-2% Triethylamine in 5% MeOH / DCM | High (Basic) | Adding a small amount of a basic modifier like triethylamine (Et₃N) can neutralize the acidic sites on the silica gel, preventing the basic amine from streaking.[6][7] |
2. Step-by-Step TLC Protocol
-
Plate Preparation: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.
-
Sample Preparation: Dissolve your crude reaction mixture and starting material controls in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of ~2-5%.
-
Spotting: Use a capillary tube to apply small, concentrated spots of your starting material, your reaction mixture, and a "co-spot" (where both starting material and the reaction mixture are applied to the same spot) onto the baseline.[8] Ensure spots are small and allow the solvent to fully evaporate between applications.[9]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (~0.5 cm depth). Ensure the solvent level is below your baseline.[6] Cover the chamber to ensure it is saturated with solvent vapors.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely. Visualize the spots using the methods described below.
3. Visualization Techniques
Since spots may not always be visible to the naked eye, a visualization step is required. Always start with non-destructive methods first.
-
UV Light (Non-destructive): View the plate under a UV lamp (254 nm). The aromatic phenol ring in this compound and many of its derivatives will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[10] Circle any visible spots with a pencil.
-
Chemical Stains (Destructive): If spots are not visible under UV, or for additional confirmation, use a chemical stain.
-
Iron (III) Chloride (FeCl₃): This is a highly specific stain for phenols.[10] Dipping or spraying the plate with a dilute solution of FeCl₃ in ethanol will produce distinct colored spots (often blue, green, or purple) where a phenol is present.[4]
-
Ninhydrin: This stain reacts with primary and secondary amines to produce a characteristic purple or pink spot (Ruhemann's purple), making it ideal for tracking the consumption of the starting material's amino group.[11] Gentle heating is usually required for the color to develop.
-
Potassium Permanganate (KMnO₄): A good general-purpose stain that reacts with any compound that can be oxidized, including phenols and amines.[10] It produces yellow-brown spots on a purple background.
-
Troubleshooting Guide (Q&A)
Here are solutions to the most common issues encountered when running TLC for this compound reactions.
dot
Caption: A troubleshooting decision tree for common TLC issues.
Q1: My spot for this compound is a long, vertical streak instead of a tight circle. What's wrong?
Answer: This is the most common problem and is called "streaking" or "tailing." It occurs because the polar amino and phenolic groups in your molecule are interacting too strongly with the acidic silica gel stationary phase. This can also be caused by applying too much sample ("overloading").[9]
Solutions:
-
Reduce Concentration: The simplest first step is to dilute your sample and re-spot the TLC plate. A streaky spot is often just an overloaded spot.[6]
-
Modify the Mobile Phase: If dilution doesn't help, the issue is chemical. You need to add a modifier to your eluent to suppress the strong interactions:
-
To Counteract the Basic Amine: Add 0.5-2% of an acid like acetic acid or formic acid to your mobile phase.[6][7] This protonates the amine, reducing its interaction with the silica.
-
To Counteract the Acidic Phenol: Add 0.5-2% of a base like triethylamine (Et₃N) or a few drops of ammonia to your mobile phase.[7] This deprotonates the acidic silanol groups on the plate, preventing the phenol from sticking.
-
-
Pro-Tip: The choice between adding an acid or a base depends on your product. If your product is acid-sensitive, use a basic modifier and vice-versa.
Q2: My spots won't move off the baseline (Rf value is close to 0). How can I fix this?
Answer: An Rf value near zero means your compound is too strongly adsorbed to the stationary phase and the mobile phase is not polar enough to move it up the plate.[6] This is expected for a highly polar molecule like this compound in non-polar eluents like pure hexanes or dichloromethane.
Solutions:
-
Increase Eluent Polarity: The solution is to increase the polarity of your solvent system.[10]
-
If you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
-
A more effective solution is often to switch to a more polar solvent combination entirely, such as methanol in dichloromethane (DCM). Start with 2-5% MeOH in DCM and increase the MeOH percentage until you see the spots lift off the baseline to an ideal Rf range of 0.2-0.4.[3]
-
Q3: My starting material and product spots have very similar Rf values and are difficult to resolve.
Answer: This indicates that your starting material and product have very similar polarities in the chosen solvent system.
Solutions:
-
Change the Solvent System: Different solvent systems have different selectivities. If an ethyl acetate/hexane mixture doesn't work, try a methanol/DCM mixture or a system containing another solvent like diethyl ether or acetone.[6] The goal is to find a system that interacts differently with the functional groups of your two compounds.
-
Use the Co-spot: The co-spot lane is crucial here. If the co-spot shows a single, well-defined spot, your starting material and product are likely identical (i.e., no reaction has occurred).[8] If it shows an elongated spot or two slightly resolved spots, you can be more confident that you have a mixture.
-
Run a 2D TLC: For very complex mixtures or to confirm if a compound is degrading on the plate, you can run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a different solvent system.[2] If a compound is stable, it will lie on the diagonal. Any spots below the diagonal represent decomposition products.[2]
Q4: I've developed my TLC plate, but I can't see any spots under the UV lamp.
Answer: This can happen for a few reasons: your compound may not be UV-active, it may not be present, or its concentration is simply too low to detect.[6]
Solutions:
-
Check Your Sample Concentration: Your sample might be too dilute. Try re-spotting the plate several times in the same location, allowing the solvent to dry completely between each application to build up the concentration.[9]
-
Use a Chemical Stain: This is the most reliable solution. As mentioned in the protocols, a stain specific to the functional groups in your molecules is your best tool.
-
Use the FeCl₃ stain to check for the presence of the phenol in your starting material and product.[10]
-
Use the Ninhydrin stain to see if the amine starting material is still present.[11]
-
Use a general oxidizing stain like potassium permanganate as a catch-all if you are unsure of the product's structure.[10]
-
Frequently Asked Questions (FAQs)
Q: How do I know if my reaction is complete? A: On a properly run TLC plate, a complete reaction is indicated by the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot for the product.[8] Comparing the reaction lane to the starting material control and the co-spot lane is essential for this analysis.
Q: Can I use a pen to draw the baseline? A: No. The ink from a pen contains organic dyes that will dissolve in the mobile phase and travel up the plate, creating confusing streaks and extra spots that will interfere with your analysis.[9] Always use a soft graphite pencil.
Q: What does it mean if my spots are shaped like crescents or are distorted? A: A downward-pointing crescent can occur if you accidentally score the silica layer when spotting. If the solvent front runs unevenly, it can also lead to distorted spots; this happens if the plate is tilted in the chamber or if the chamber was disturbed during development.[12]
dot
Caption: Idealized TLC plate for monitoring a reaction's progress.
References
- TLC Visualization Methods. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- SiliCycle. (2021, December 8).
- ECHEMI. (n.d.). How to analysis the phenolic compounds by TLC, the method and....
- Chemistry LibreTexts. (2022, April 7). 2.
- Bober-Majnusz, K. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs.
- University of Rochester. (n.d.).
- ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?.
- Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- ChemBAM. (n.d.). TLC troubleshooting.
- Mohammad, A., & Agrawal, V. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- SiliCycle. (n.d.).
- ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol.
- ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC... Any advice?.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS.
- SiliCycle. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (1945). 2-amino-4-nitrophenol. Org. Synth., 25, 5.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Peak table with Rf values, height and area of phenols and unknown compounds.
- PubMed. (1998).
- ResearchGate. (n.d.). R F values and color reactions standards of phenolic acids and compounds identified.
- Gomathi, V., et al. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Discover Chemistry, 2, 103.
- Google Patents. (n.d.).
- King's College London. (n.d.). Answer Sheet. KCL ChemOutreach.
- Reddit. (2015, October 15). Please help me find the Rf values of all amino acids in 2% ammonium hydroxide- isopropyl alcohol solvent system. r/chemhelp.
- Larionov, O. V., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7547–7573.
- ResearchGate. (n.d.). Prodrugs of Alcohols and Phenols.
- Abourashed, E. A. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 133.
- National Center for Biotechnology Information. (n.d.). Phenol.
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Technical Support Center: Navigating Byproducts in Reactions of 2-(2-Aminoethoxy)phenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(2-Aminoethoxy)phenol. This versatile bifunctional molecule is a valuable building block in medicinal chemistry and materials science. However, its unique structure, containing both a nucleophilic amine and an easily oxidizable phenol, presents a distinct set of challenges in synthetic chemistry. Undesired side reactions can lead to complex product mixtures, low yields, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic origins of common byproducts, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses specific, observable problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemistry and a detailed protocol for resolution.
Q1: My reaction mixture turned dark brown/black almost immediately after adding an oxidant. What is happening, and can I salvage my product?
A: This is the most frequently reported issue and is almost certainly due to the rapid oxidation of the phenol ring. Phenols are highly susceptible to oxidation, especially under basic or neutral conditions, and in the presence of transition metals or common oxidants.
The Chemistry Behind the Color:
The initial step in the oxidation of a phenol is the formation of a phenoxyl radical. This can then be converted into a variety of highly conjugated, colored species. The dark color you are observing is likely a mixture of:
-
Benzoquinones: The phenol ring is oxidized to ortho- or para-benzoquinone. These molecules contain extended π-systems that absorb visible light, appearing yellow to dark brown.
-
Charge-Transfer Complexes: Dihydroxylated intermediates (like catechol or hydroquinone) can form charge-transfer complexes with their corresponding quinones (e.g., quinhydrone), which are often intensely colored.[1]
-
Polymerization Products: Phenoxyl radicals can couple to form polymeric materials, which are typically dark, insoluble tars.[2]
The reaction is often catalyzed by trace metal impurities and can be accelerated by air (oxygen).
Experimental Protocol: Mitigation and Prevention
Immediate Actions (Salvage Attempt):
-
Quench Promptly: Immediately cool the reaction to 0 °C to slow the rate of degradation.
-
Introduce a Reducing Agent: Add a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), dropwise until the dark color dissipates. This will reduce the quinones back to the less colored phenol form.
-
Acidify and Extract: Adjust the pH to ~3-4 with 1M HCl. This protonates the amine, making it water-soluble, and stabilizes the phenol. Extract the aqueous layer with a non-polar solvent (e.g., toluene, DCM) to remove non-basic organic impurities.
-
Isolate Product: Basify the aqueous layer with NaHCO₃ or a weak base to deprotonate the amine and extract your desired product with a polar organic solvent like ethyl acetate.
-
Purify Immediately: The crude product is likely still unstable. Proceed with column chromatography without delay.
Preventative Measures for Future Reactions:
-
Inert Atmosphere: The most critical control. Rigorously degas all solvents and run the reaction under a positive pressure of an inert gas like Argon or Nitrogen.[3]
-
Controlled Reagent Addition: Add the oxidant slowly, preferably via syringe pump, at a low temperature (e.g., 0 °C or below) to control the exothermic reaction and minimize localized overheating.
-
Use of Antioxidants: If compatible with your reaction, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in catalytic amounts can inhibit polymerization pathways.
Q2: I'm observing a significant byproduct with a mass corresponding to M-2 or M+14 in my LC-MS. What are these species?
A: These mass changes often point towards intramolecular cyclization or over-oxidation, reactions to which the this compound scaffold is prone.
Plausible Chemical Structures:
-
Byproduct (M-2): Oxidative Cyclization. A loss of two mass units (2 Daltons) strongly suggests the loss of a hydrogen molecule (H₂), which is characteristic of an intramolecular oxidative cyclization. The amino group can attack the activated phenol ring to form a dihydrobenzoxazine derivative. This is a common pathway for ortho-substituted phenols.[4]
-
Byproduct (M+14): Over-oxidation to Benzoxazole. In the presence of strong oxidants, the initial product can be further oxidized. For instance, an M+14 peak could correspond to the formation of a benzoxazole derivative from an intermediate. While less direct, this type of transformation from related aminophenols has been observed.[5] It's crucial to consider that this could also be an N-methylated impurity from a contaminated reagent.
Workflow for Byproduct Identification
Below is a logical workflow to confirm the identity of these unexpected byproducts.
Caption: Logical workflow for identifying unknown reaction byproducts.
Q3: My reaction yield is consistently low, and I have a complex mixture of products. How do I simplify the reaction outcome?
A: The bifunctional nature of this compound means the amine and phenol groups can compete in reactions. The best strategy to improve yield and selectivity is to use protecting groups.
The Rationale for Protection:
-
Amine Protection: The primary amine is both a good nucleophile and a base. Protecting it, for example as a carbamate (e.g., Boc), temporarily removes its nucleophilicity and basicity. This allows you to perform reactions selectively on the phenol group (e.g., O-alkylation, electrophilic aromatic substitution) without interference from the amine.
-
Phenol Protection: The phenol is acidic and its corresponding phenoxide is a strong nucleophile. Protecting it as an ether (e.g., Benzyl or TBS ether) allows you to perform selective chemistry on the amine group (e.g., N-acylation, reductive amination) without the phenol interfering.
Data Presentation: Impact of Protecting Group Strategy
| Target Reaction | Protecting Group | Typical Unprotected Outcome | Protected Reaction Outcome |
| N-Acylation | Protect Phenol (e.g., as Bn-ether) | Complex mixture due to competing O-acylation and low solubility. | Clean conversion to the desired N-acyl product. High yield. |
| O-Alkylation | Protect Amine (e.g., as Boc-carbamate) | Low yield due to N-alkylation side products and potential polymerization. | Selective O-alkylation. Yields often >90%. |
| Friedel-Crafts Acylation | Protect Amine (e.g., as Boc-carbamate) | Reaction fails. The Lewis acid catalyst complexes with the free amine, deactivating the ring. | Successful acylation, typically at the position para to the hydroxyl group. |
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and preventative strategies for working with this compound.
Q4: What are the most common classes of byproducts I should expect when working with this compound?
A: Nearly all undesired byproducts stem from three primary reaction pathways originating from the starting material: Oxidation, Intramolecular Cyclization, and Intermolecular Reactions (Polymerization/Dimerization). Understanding these pathways is key to predicting and avoiding side products.
Caption: Common byproduct pathways from this compound.
Q5: How can I best prevent the oxidation of the phenol group during a reaction targeting the amino group?
A: Preventing phenol oxidation requires a multi-faceted approach focusing on rigorous control of the reaction environment.
-
Atmosphere Control: This is non-negotiable. Use Schlenk line techniques or a glovebox. Purge the reaction vessel thoroughly with an inert gas (Argon is preferred due to its density) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous, degassed solvents. Solvents stored for long periods can accumulate peroxides, which are potent oxidants. Some solvents may also contain metallic impurities from storage containers that can catalyze oxidation.[6]
-
Temperature Management: Many oxidation reactions have a higher activation energy than the desired reaction. Running your experiment at the lowest possible temperature that allows for a reasonable reaction rate can significantly suppress the formation of oxidative byproducts.
-
pH Control: Phenols are much more readily oxidized in their phenoxide form (basic conditions). If your reaction can tolerate it, maintaining a neutral or slightly acidic pH can dramatically increase the stability of the phenol group.
Q6: What is the best general strategy for purifying my desired product away from these common byproducts?
A: A combination of acid-base extraction followed by column chromatography is the most robust and generally applicable purification strategy.
Experimental Protocol: General Purification Workflow
-
Initial Quench & Solvent Removal: After the reaction is complete, cool it to room temperature. If the reaction was performed in a high-boiling solvent, remove it under reduced pressure (rotary evaporation).
-
Aqueous Workup (Acid-Base Extraction):
-
Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Transfer the solution to a separatory funnel and extract with a weak acid (e.g., 1M HCl or 5% citric acid solution). Your desired product, containing a basic amine, will move into the aqueous layer, leaving non-basic impurities (like some polymers or protected intermediates) in the organic layer.
-
Separate the layers. Wash the organic layer once more with the acidic solution to ensure complete extraction.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is ~8-9. You may see your product precipitate or become cloudy.
-
Extract the now basic aqueous solution 3-4 times with a fresh organic solvent (Ethyl Acetate or DCM). Your deprotonated, neutral product will now move back into the organic layer.
-
-
Drying and Concentration: Combine the final organic extracts. Dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the default.
-
Mobile Phase Selection: The polarity of the byproducts provides a good handle for separation.
-
Oxidized Byproducts (Quinones): These are often less polar than the starting material. They will elute first.
-
Desired Product: this compound is quite polar.
-
Polymeric Material: Will often remain at the baseline (Rf = 0).
-
-
Recommended Eluent System: A gradient system of Heptane/Ethyl Acetate or DCM/Methanol is effective. Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Heptane) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the amine product from streaking on the acidic silica gel, leading to much better peak shape and separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
References
- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
- C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines.
- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- Oxidation of phenols and resulting products.
- Synthesis of 2-(2-aminoethoxy) ethanol.
- Reactions of Phenols.Chemistry LibreTexts.
- Changes in solution color during phenol oxid
- Pharmaceutical Impurities: An Overview.
- Stability and degradation of 2-(Phenylthio)ethanol under different conditions.Benchchem.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(2-Aminoethoxy)phenol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and biological research.[1] This guide provides an in-depth comparison of key analytical techniques for the structural validation of 2-(2-Aminoethoxy)phenol derivatives, a class of compounds with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The molecular structure of this compound, with its combination of a phenolic ring, an ether linkage, and a primary amine, presents a unique set of analytical challenges and opportunities. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and potential as a therapeutic agent.
The Analytical Triad: NMR, MS, and X-ray Crystallography
A multi-faceted approach is essential for the robust validation of novel chemical entities. While each technique provides a unique piece of the structural puzzle, their combined application offers a comprehensive and definitive picture.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Non-destructive, provides detailed information on molecular framework in solution | Can be complex to interpret, may not provide absolute stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula | Does not directly provide 3D structure, fragmentation can be complex |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state | Unambiguous determination of absolute structure and stereochemistry | Requires a suitable single crystal, which can be challenging to obtain |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[2][3] For this compound derivatives, NMR is indispensable for confirming the connectivity of the aminoethoxy side chain to the phenol ring.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Aromatic protons will appear in the 6.5-8.0 ppm region, with splitting patterns indicative of the substitution on the phenol ring.[4]
-
The protons of the ethoxy group (-O-CH₂-CH₂-N-) will typically appear as two distinct triplets in the 2.5-4.5 ppm range.[5]
-
The phenolic -OH proton signal can be broad and its chemical shift is highly dependent on solvent and concentration, typically appearing between 3 and 8 ppm. The amino -NH₂ protons will also present as a broad signal. A "D₂O shake" experiment can be used to confirm the identity of these exchangeable protons, as the corresponding peaks will disappear from the spectrum upon addition of deuterium oxide.[6]
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the 110-160 ppm region.[7]
-
The carbons of the ethoxy side chain will appear in the more upfield region, typically between 40 and 70 ppm.
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -OH and -NH₂ protons.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is assigned a chemical shift of 0.0 ppm.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Following this, acquire the ¹³C NMR spectrum. For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.[8]
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons in each environment. Analyze the chemical shifts and coupling constants to deduce the molecular structure.
II. Mass Spectrometry: Weighing the Molecule and Its Fragments
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components.
Expected Fragmentation Pattern for this compound:
The molecular ion peak (M⁺) for this compound (C₈H₁₁NO₂) is expected at m/z 153.[10] Electron ionization (EI) is a common technique that can induce fragmentation.[9] Key fragmentation pathways for this molecule would likely involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pattern for amines, which would lead to a characteristic fragment.[11]
-
Cleavage of the ether bond: The bond between the ethoxy group and the phenol ring can break, leading to fragments corresponding to the phenoxy radical and the aminoethoxy cation.
-
Loss of small neutral molecules: Dehydration (loss of H₂O) can occur, particularly in phenols.[12]
The interpretation of mass spectra for phenolic compounds can be complex due to their tendency to fragment, sometimes resulting in a low abundance of the molecular ion peak.[13]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique often preferred for polar molecules like phenols as it typically results in less fragmentation and a more prominent molecular ion peak.[14]
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[14]
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights. Compare the observed fragmentation with known fragmentation pathways for similar compounds.[15][16]
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[17][18] It provides an unambiguous map of atom types, their arrangement, and how they are connected in space.[19]
The Crystallographic Workflow
The successful application of this technique hinges on the ability to grow high-quality single crystals of the compound.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified this compound derivative is dissolved in a suitable solvent or solvent mixture to near saturation. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques used to induce crystallization.[18]
-
Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality is selected under a microscope and mounted on a goniometer head.[17]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[17]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The positions of the atoms in the crystal lattice are then determined using computational methods. The structural model is then refined to achieve the best fit with the experimental data.[1]
Conclusion
The structural validation of this compound derivatives requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational map of atomic connectivity in solution. Mass spectrometry confirms the molecular weight and offers clues to the molecular framework through fragmentation analysis. Finally, single-crystal X-ray crystallography, when feasible, provides the ultimate, unambiguous 3D structure in the solid state. By integrating the data from these complementary methods, researchers can confidently establish the structure of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
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School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. [Link]
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Excillum. Small molecule crystallography. [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
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Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(7), 2537-2570. [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry. [Link]
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Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol. [Link]
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McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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University of Arizona. Interpretation of mass spectra. [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). [Link]
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Field, L. D., Sternhell, S., & Kalman, J. R. (2013). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Alu'datt, M. H., et al. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]
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Song, F., et al. (2014). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1735-1742. [Link]
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University of Colorado Boulder. Interpretation Mass spectral interpretation. [Link]
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Wakeford, M. (2020, May 22). Interpreting Mass Spectra. YouTube. [Link]
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Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Journal of Elementology, 24(1). [Link]
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Doc Brown's Chemistry. mass spectrum of phenol. [Link]
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Syrjänen, K., et al. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry, 48(11), 5211-5215. [Link]
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Aslam, M., et al. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1436. [Link]
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Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... [Link]
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ResearchGate. FTIR chart of poly(2-aminothiophenol). [Link]
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ResearchGate. The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol.... [Link]
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Loba Chemie. 2-ETHOXYPHENOL. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 2-(2-Aminoethoxy)phenol: A Comparative Look at GC-MS and Alternative Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(2-Aminoethoxy)phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its polar nature, containing both a phenolic hydroxyl and a primary amine group. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other robust analytical techniques for the purity assessment of this compound, grounded in experimental data and practical insights.
The Challenge: Analyzing a Polar, Multifunctional Molecule
Direct analysis of this compound by Gas Chromatography (GC) is fraught with difficulties. The presence of active hydrogen atoms in the hydroxyl (-OH) and amine (-NH2) groups leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing), low volatility, and potential thermal degradation in the injector port.[1] To overcome these challenges and achieve reliable, quantitative results, a derivatization step is essential.[2][3]
Gold Standard Under Scrutiny: Purity by GC-MS
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive identification through mass spectrometry. For a compound like this compound, a silylation derivatization is the key to unlocking the capabilities of GC-MS.[2][4]
The "Why": Causality in Experimental Choices
Derivatization Agent Selection: We opt for N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst. BSTFA is a potent silylating agent that effectively derivatizes both hydroxyl and amine groups.[4] The TMCS catalyst enhances the reactivity of BSTFA, ensuring a complete and rapid reaction, which is critical for quantitative accuracy.[4] This process replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.[2][3]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Derivatization: Add 500 µL of pyridine (as a solvent and acid scavenger) and 500 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Data Presentation: GC-MS Parameters and Hypothetical Purity Profile
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[5] |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp allows for the separation of any potential impurities with different boiling points. |
| Carrier Gas | Helium, 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 40-550 m/z | Covers the expected mass range of the derivatized parent compound and potential fragments. |
Hypothetical Purity Results:
| Peak No. | Retention Time (min) | Area % | Identification (by MS) |
| 1 | 8.5 | 0.25 | Related Impurity A |
| 2 | 9.2 | 99.5 | Di-TMS-2-(2-Aminoethoxy)phenol |
| 3 | 10.1 | 0.15 | Related Impurity B |
| 4 | 11.5 | 0.10 | Unknown |
Alternative Methodologies: A Comparative Perspective
While GC-MS is a powerful tool, it is not always the most suitable for every analytical need. Here, we explore two strong alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is inherently well-suited for the analysis of polar compounds, often without the need for derivatization.[6] This makes it a more direct and potentially faster method for routine quality control.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[7][8][9] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[10]
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Purity Calculation: Calculate the purity by comparing the integral of a characteristic analyte peak to the integral of the internal standard peak.[8]
Head-to-Head Comparison of Analytical Techniques
| Feature | GC-MS (with Derivatization) | HPLC-UV | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for volatile/derivatizable compounds. | Excellent for polar, non-volatile compounds.[6] | Broadly applicable to soluble compounds. |
| Sample Preparation | More complex (derivatization required).[11] | Simple dissolution. | Simple dissolution with internal standard.[10] |
| Specificity | Very High (separation + mass spectrum). | Moderate to High (retention time + UV spectrum). | Very High (unique chemical shifts). |
| Sensitivity | High to Very High. | Moderate.[12][13] | Lower than MS-based methods. |
| Quantitation | Relative (% Area); requires reference standards for absolute quantitation. | Relative and Absolute (with reference standards). | Absolute (primary method with internal standard).[7][9] |
| Throughput | Moderate (derivatization adds time). | High. | Moderate. |
| Information Provided | Purity, impurity identification. | Purity, quantitation. | Purity, structural confirmation, quantitation.[7] |
Decision Framework: Selecting the Right Tool for the Job
The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be for routine quality control, impurity identification, or reference standard certification.
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A Comparative Guide to the Analytical Techniques for Purity Assessment of 2-(2-Aminoethoxy)phenol
<
Introduction: The Critical Role of Purity in 2-(2-Aminoethoxy)phenol Applications
This compound, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals, demands stringent purity control to ensure the safety, efficacy, and stability of the final products. Even trace impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate methods for their specific requirements.
The structural features of this compound, including a primary amine, a phenolic hydroxyl group, and an ether linkage, necessitate a multi-faceted analytical approach. No single technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is often employed to identify and quantify potential impurities, which may include starting materials, by-products from synthesis, and degradation products.
This guide will delve into the principles, experimental considerations, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion will be grounded in the principles of scientific integrity and will adhere to the validation guidelines established by the International Council for Harmonisation (ICH) to ensure the reliability and reproducibility of the presented methods.[1][2][3][4]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for purity assessment is a critical decision that depends on the specific goals of the analysis, such as routine quality control, impurity profiling, or structural elucidation of unknown impurities. The following sections provide a detailed comparison of the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC, particularly in its reverse-phase mode, is the cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target analyte from a wide range of potential impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column with modified silica) and a liquid mobile phase. For this compound, a C18 column is a common choice, offering a good balance of hydrophobicity for retaining the analyte and related impurities.[5] The separation is influenced by the composition of the mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[5][6]
Experimental Workflow:
HPLC Experimental Workflow
Performance Comparison:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds.[7] | Volatile and thermally stable compounds.[8][9] |
| Derivatization | Generally not required. | Often required for polar compounds to increase volatility.[8] |
| Resolution | High, especially with modern U-HPLC systems.[7] | Very high, particularly with capillary columns.[10] |
| Sensitivity | High (ng to pg range) with UV or MS detection. | High (pg to fg range) with FID or MS detection.[10] |
| Quantification | Excellent, based on peak area relative to standards. | Excellent, with internal or external standards.[9] |
Data Presentation: HPLC Purity Assessment of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Unknown Impurity |
| 2 | 5.2 | 99.75 | This compound |
| 3 | 7.8 | 0.10 | Related Substance |
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
While this compound itself has limited volatility, GC can be an invaluable technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. For the analysis of the main component, derivatization is often necessary to increase its volatility and thermal stability.
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. A carrier gas (mobile phase) transports the vaporized sample through the column. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds due to its high sensitivity and wide linear range.[8][11]
Experimental Workflow:
GC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound and any impurities present. ¹H NMR is particularly useful for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a unique spectrum that provides a fingerprint of the molecule. For this compound, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the ethoxy chain, and the amine and hydroxyl protons.[12][13][14]
Data Presentation: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.8-7.2 | m | 4H | Aromatic protons |
| 4.1 | t | 2H | -OCH₂- |
| 3.1 | t | 2H | -CH₂N- |
| 4.5 (broad) | s | 1H | -OH |
| 2.5 (broad) | s | 2H | -NH₂ |
Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of this compound can be determined with high accuracy and precision.[15]
Mass Spectrometry (MS): For Definitive Identification and High-Sensitivity Detection
Mass spectrometry is an indispensable tool for confirming the identity of this compound and for the structural elucidation of unknown impurities. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it provides both separation and definitive identification.
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation pattern of the molecular ion provides valuable structural information. For this compound, characteristic fragments would arise from cleavage of the ether bond and loss of the aminoethoxy side chain.[16][17][18]
Experimental Workflow (LC-MS):
LC-MS Experimental Workflow
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-FID Method for Volatile Impurities
-
Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 50 mg of this compound in 1 mL of methanol.
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Cap and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Processing:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a strategic combination of analytical techniques.
-
For routine quality control and quantification of known impurities, a validated HPLC-UV method is the preferred choice due to its robustness, precision, and ease of implementation.
-
To analyze for volatile impurities and residual solvents, GC-FID is the most suitable technique.
-
For the definitive structural elucidation of unknown impurities and for orthogonal confirmation of purity, LC-MS and ¹H NMR are indispensable.
-
For determining the absolute purity without the need for specific impurity reference standards, qNMR offers a highly accurate and direct measurement.
By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream applications. Adherence to the principles of method validation as outlined by the ICH is paramount for generating reliable and defensible analytical data.[1][2][19]
References
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). [Link]
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Analytical methods validation as per ich & usp | PPT - Slideshare. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). [Link]
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This compound | C8H11NO2 | CID 21248430 - PubChem. [Link]
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2-(2-Aminoethoxy)ethanol GC method? - Chromatography Forum. (2012-06-08). [Link]
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ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. [Link]
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Separation of Phenol, 2-(2-hydroxyethoxy)- on Newcrom R1 HPLC column. SIELC. [Link]
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Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. [Link]
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Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - NIH. (2024-05-17). [Link]
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Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. [Link]
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Separation of Phenols by Gas Chromatography. [Link]
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17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
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1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... - ResearchGate. [Link]
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17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022-09-24). [Link]
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. [Link]
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Analytical Methods in Photoelectrochemical Treatment of Phenol - ResearchGate. (2025-12-18). [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. [Link]
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Method 604: Phenols - EPA. [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
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Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012-01-06). [Link]
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17.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2023-01-14). [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014-06-20). [Link]
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A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-(2-Aminoethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Aminoethoxy)phenol. Due to the scarcity of publicly available experimental mass spectra for this specific molecule, this document establishes a predicted fragmentation pathway based on well-understood principles of mass spectrometry for its constituent functional groups. We will then compare this predicted pattern to that of its structural isomer, 4-aminophenol, for which experimental data is available, to highlight the influence of substituent positioning on fragmentation. This approach offers valuable insights for the structural elucidation and identification of these important chemical entities.
Fundamental Principles of Fragmentation in EI-MS
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral radicals, with specific functional groups directing the fragmentation in predictable ways.[2]
For a molecule like this compound, the key functional groups influencing fragmentation are the aromatic ring, the phenol group, the ether linkage, and the primary amine.
-
Aromatic Systems: Aromatic rings are inherently stable, often resulting in a prominent molecular ion peak.[3][4]
-
Phenols: The fragmentation of phenols is characterized by the loss of a hydrogen atom, a CO molecule, or a CHO radical.[5]
-
Ethers: Aliphatic ethers tend to undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[6][7] Aromatic ethers also exhibit cleavage at the bond beta to the aromatic ring.[6]
-
Amines: Aliphatic amines are well-known to undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to the formation of a stable iminium ion.[8][9]
Predicted Fragmentation Pattern of this compound
The structure of this compound contains several potential sites for initial ionization and subsequent fragmentation. The lone pair electrons on the oxygen and nitrogen atoms are the most likely sites of electron removal.[2]
Proposed Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Key Predicted Fragments for this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 153 | [C8H11NO2]+• | Molecular Ion (M+•) |
| 123 | [C7H7O2]+ | Loss of the aminoethyl radical (•CH2CH2NH2) |
| 111 | [C6H7O2]+ | Cleavage of the C-O bond of the ether |
| 94 | [C6H6O]+• | Subsequent loss of CHO from the m/z 123 fragment |
| 45 | [C2H5N]+• | Cleavage of the aryl-O bond |
| 30 | [CH2NH2]+ | α-cleavage of the ethylamine side chain |
The most characteristic fragmentation for primary amines is α-cleavage, which would lead to a prominent peak at m/z 30, corresponding to the [CH2NH2]+ ion.[9] Another significant fragmentation pathway for ethers is cleavage of the C-O bond, which in this case would result in a fragment at m/z 111.
Comparative Analysis: this compound vs. 4-Aminophenol
To provide context for the predicted fragmentation of this compound, we will compare it to the known fragmentation of 4-aminophenol.[10]
Fragmentation Pattern of 4-Aminophenol
The mass spectrum of 4-aminophenol is well-documented.[10][11] Its fragmentation is primarily driven by the phenolic group.
Caption: Known EI-MS fragmentation of 4-Aminophenol.
Key Fragments for 4-Aminophenol: [10]
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 109 | [C6H7NO]+• | Molecular Ion (M+•) |
| 81 | [C5H7N]+• | Loss of carbon monoxide (CO) |
| 80 | [C5H6N]+ | Loss of formyl radical (•CHO) |
| 65 | [C5H5]+ | Loss of hydrogen cyanide (HCN) from m/z 93 |
Comparison and Insights
| Feature | Predicted for this compound | Observed for 4-Aminophenol |
| Molecular Ion (m/z) | 153 (Expected to be moderately intense) | 109 (Intense) |
| Base Peak | Likely m/z 30 or 123 | m/z 109 or 80 |
| Key Fragments | m/z 123, 111, 94, 45, 30 | m/z 81, 80, 65 |
| Characteristic Losses | •CH2CH2NH2, •CHO, C2H4N | CO, •CHO, HCN |
The comparison highlights that the presence of the aminoethoxy side chain in this compound introduces several new and dominant fragmentation pathways that are not available to 4-aminophenol. The α-cleavage leading to the m/z 30 fragment is a strong diagnostic peak for the primary aminoethyl group. The fragmentation of the ether linkage provides additional characteristic ions. In contrast, the fragmentation of 4-aminophenol is dominated by rearrangements and losses from the aromatic ring and its immediate substituents.
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization is often employed for phenolic compounds to enhance their volatility for GC analysis.[12]
Sample Preparation (Derivatization with BSTFA)
-
Objective: To increase the volatility of the analyte for GC-MS analysis.
-
Procedure:
-
Accurately weigh 1-5 mg of the aminophenol sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[12]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[12]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
-
Inlet Temperature: 250°C.[12]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.[12]
-
-
MSD Transfer Line Temperature: 280°C.[12]
-
Ion Source Temperature: 230°C.[12]
-
Quadrupole Temperature: 150°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Scan Range: m/z 40-400.[12]
Caption: GC-MS analysis workflow.
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry is predicted to be rich in structural information, driven by the interplay of its phenolic, ether, and primary amine functionalities. The presence of the aminoethoxy side chain is expected to yield characteristic fragments at m/z 30 (from α-cleavage) and m/z 111 (from C-O bond cleavage), which would readily distinguish it from its simpler analog, 4-aminophenol. The provided experimental protocol offers a robust method for obtaining the mass spectra of these and related compounds, enabling their unambiguous identification and structural characterization. This comparative guide serves as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.
References
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Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available at: [Link]
-
Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. RSC Publishing. Available at: [Link]
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mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
4-Aminophenol, TMS derivative. NIST WebBook. Available at: [Link]
-
HPLC mass spectra of 4-aminophenol formed in supernatants after... ResearchGate. Available at: [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]
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HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
GCMS Section 6.13. Whitman College. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]
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Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. Available at: [Link]
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fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
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Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]
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A Comparative Guide to the Synthesis of Functionalized Aromatics: 2-(2-Aminoethoxy)phenol versus Traditional Aminophenols
For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Aminophenols are a cornerstone in the synthesis of a vast array of compounds, from pharmaceuticals to high-performance polymers. This guide provides an in-depth technical comparison of 2-(2-Aminoethoxy)phenol against its traditional counterparts—2-aminophenol, 3-aminophenol, and 4-aminophenol—with a focus on their application in the synthesis of advanced materials like benzoxazines and crown ethers.
Introduction: The Aminophenol Family and the Unique Proposition of this compound
Aminophenols are aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. The positional isomerism (ortho, meta, and para) significantly influences their chemical reactivity and applications.[1] 2-Aminophenol, with its adjacent amino and hydroxyl groups, is particularly adept at forming heterocyclic compounds.[2] 3-Aminophenol is a key intermediate for dyes and pharmaceuticals, while 4-aminophenol is a precursor to the widely used analgesic, paracetamol.[3][4]
This compound introduces a flexible aminoethoxy side chain to the phenolic backbone. This structural modification offers distinct advantages in synthesis, particularly in the formation of polymers and macrocycles, by imparting flexibility and altering solubility and chelation properties. This guide will explore these advantages through a comparative analysis of their chemical properties and performance in key synthetic applications.
Comparative Analysis of Physicochemical Properties
The inherent properties of the aminophenol starting material have a profound impact on reaction kinetics and product characteristics.
| Property | This compound | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| Molecular Formula | C₈H₁₁NO₂[5] | C₆H₇NO[2] | C₆H₇NO[3] | C₆H₇NO[4] |
| Molecular Weight ( g/mol ) | 153.18[5] | 109.13[2] | 109.13[3] | 109.13[4] |
| Melting Point (°C) | Not readily available | 174[2] | 122-123 | 187.5[4] |
| Boiling Point (°C) | Not readily available | Sublimes at 153 (at 1.47 kPa) | 164 (at 1.47 kPa) | 284 (decomposes) |
| Key Structural Feature | Ortho-aminophenol with a flexible aminoethoxy side chain | Ortho-disubstituted benzene ring | Meta-disubstituted benzene ring | Para-disubstituted benzene ring |
The addition of the ethoxy group in this compound increases its molecular weight and is expected to influence its boiling point and solubility compared to the parent 2-aminophenol. The flexible side chain can also impact the conformation and reactivity of the molecule in solution.[4][6]
Application in Benzoxazine Synthesis: A Comparative Perspective
Benzoxazines are a class of thermosetting phenolic resins with applications in high-performance composites and electronics due to their excellent thermal and mechanical properties.[7] The synthesis typically involves the reaction of a phenol, a primary amine, and formaldehyde.
The Synthetic Advantage of the Aminoethoxy Group
The presence of the flexible aminoethoxy side chain in this compound can offer several advantages in benzoxazine synthesis and the properties of the resulting polymer:
-
Increased Flexibility: The ether linkages in the side chain can translate to increased flexibility in the final polymer backbone, potentially leading to materials with improved toughness and impact resistance.[6]
-
Modified Solubility: The aminoethoxy group can alter the solubility of both the monomer and the resulting polymer, which can be advantageous for processing.
-
Internal Catalysis: The terminal primary amine on the flexible arm can participate in the ring-opening polymerization of the benzoxazine, potentially influencing the curing kinetics.
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A Comparative Guide to the Reactivity of 2-(2-Aminoethoxy)phenol and 3-aminophenol for Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency of a synthetic route and the ultimate success of a drug candidate. Aminophenols, as a class of bifunctional molecules, are invaluable intermediates. This guide provides an in-depth technical comparison of the reactivity of two such aminophenols: 2-(2-Aminoethoxy)phenol and 3-aminophenol. Our focus will be on the practical implications of their structural differences for researchers, scientists, and drug development professionals.
Introduction to the Contenders: Structural and Electronic Profiles
At first glance, both this compound and 3-aminophenol offer a phenolic hydroxyl group and a primary amino group, making them versatile for a range of chemical transformations. However, the positioning of these functional groups and the nature of the substituents on the benzene ring give rise to distinct electronic and steric environments, which in turn dictate their reactivity.
3-Aminophenol is a simple monosubstituted aminophenol with the amino and hydroxyl groups in a meta-relationship. This arrangement has significant implications for the electronic properties of the aromatic ring. Both the hydroxyl and amino groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. However, their meta-positioning means their activating effects are not fully synergistic for substitution at a single position.
This compound , on the other hand, presents a more complex picture. The hydroxyl group is at position 1, and an aminoethoxy group is at the ortho-position (position 2). This ortho-relationship introduces both electronic and steric factors that are absent in 3-aminophenol. The ethoxy linker in the side chain also imparts different solubility and conformational properties.
Unveiling Reactivity: A Tale of Two Isomers
The reactivity of these molecules can be dissected by considering several key aspects: the nucleophilicity of the amino group, the acidity of the phenolic hydroxyl group, and the susceptibility of the aromatic ring to electrophilic substitution.
Nucleophilicity of the Amino Group: A Matter of Basicity
The reactivity of the amino group, particularly in reactions like acylation to form amides, is directly related to its basicity (pKa of the conjugate acid). A higher pKa indicates a more basic and generally more nucleophilic amine.
For 3-aminophenol , the pKa of the anilinium ion is approximately 4.37[1][2]. This value is slightly higher than that of aniline itself, suggesting that the meta-hydroxyl group has a mild electron-donating inductive effect.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic hydroxyl group is a key factor in reactions involving this moiety, such as O-alkylation or esterification. A lower pKa indicates a more acidic phenol.
The pKa of the hydroxyl group in 3-aminophenol is approximately 9.82[1][2].
For This compound , we can estimate the pKa by looking at a similar structure, 2-ethoxyphenol, which has a pKa of about 10.11[1][4]. The presence of the amino group in the side chain is expected to have a minor influence on the acidity of the phenolic hydroxyl group. Therefore, the hydroxyl group in this compound is likely to be slightly less acidic than that in 3-aminophenol.
Electrophilic Aromatic Substitution: The Directing Effects of Substituents
In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile.
In 3-aminophenol , both the -OH and -NH2 groups are ortho-, para-directing. This leads to substitution primarily at the 2, 4, and 6 positions.
In This compound , the -OH group is a strong ortho-, para-director, and the ortho-aminoethoxy group is also activating and ortho-, para-directing. The combined effect of these two groups will strongly activate the ring for electrophilic substitution, with the incoming electrophile likely directed to the positions para to the hydroxyl group and para to the aminoethoxy group. However, the ortho-position to the hydroxyl group is sterically hindered by the bulky aminoethoxy group[5].
Quantitative Comparison of Reactivity
While direct comparative kinetic data for these two specific molecules is scarce, we can infer relative reactivity from reported yields in similar reactions.
| Reaction Type | Substrate | Reagents | Product | Yield | Reference |
| Acylation | p-Aminophenol | Acetic Anhydride | Acetaminophen | High (often >85%) | [6] |
| Acylation | 3-Aminophenol | Acylating agent | N-acyl-3-aminophenol | Generally high | [7] |
| Diazotization | p-Aminophenol | NaNO2, H2SO4 | p-Hydroxyphenyldiazonium sulfate | High (used in situ) | [8] |
| Diazotization | 3-Aminophenol | NaNO2, H2SO4 | 3-Hydroxyphenyldiazonium sulfate | High (used in situ) | [9] |
From this, we can deduce that both molecules are expected to undergo these reactions with good efficiency. The key differences will lie in the specific reaction conditions required and the potential for side products due to their differing electronic and steric properties.
Experimental Protocols: A Head-to-Head Comparison of Acylation
To provide a practical comparison, we present a detailed, self-validating protocol for the acylation of both aminophenols with a generic acid chloride (R-COCl).
Diagram: Comparative Acylation Workflow
Caption: Comparative workflow for the acylation of the two aminophenols.
Protocol 1: Acylation of this compound
Rationale: The higher predicted basicity of the aliphatic-like amine in this compound suggests it will be more nucleophilic and react faster. A standard base like triethylamine should be sufficient.
Materials:
-
This compound (1.0 eq)
-
Acid chloride (R-COCl) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve this compound and triethylamine in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acylation of 3-Aminophenol
Rationale: The aniline-like amine of 3-aminophenol is less nucleophilic. A slightly stronger base like pyridine can be used to both scavenge the HCl byproduct and catalyze the reaction. The potential for O-acylation of the phenol exists, but N-acylation is generally favored under these conditions.
Materials:
-
3-Aminophenol (1.0 eq)
-
Acid chloride (R-COCl) (1.1 eq)
-
Pyridine (1.5 eq)
-
Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve 3-aminophenol in THF and add pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion: Making an Informed Choice
The choice between this compound and 3-aminophenol will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule.
-
3-Aminophenol is a straightforward, commercially available building block. Its reactivity is well-understood, and its meta-substitution pattern offers a distinct scaffold for drug design.
-
This compound offers a more nuanced reactivity profile. The potentially more nucleophilic amine may allow for milder reaction conditions in amide bond formation. The ortho-substitution pattern and the flexible aminoethoxy side chain can be leveraged to explore different regions of chemical space and may offer advantages in terms of solubility and target engagement. However, the increased steric hindrance around the phenolic hydroxyl group and the potential for intramolecular interactions should be carefully considered.
By understanding the underlying principles of their reactivity, researchers can make a more informed decision and design more efficient and successful synthetic routes in their drug development endeavors.
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
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A Comparative Study of Ortho- vs. Para-Aminoethoxy Phenols: Unveiling the Impact of Isomeric Position on Physicochemical Properties and Biological Activity
Abstract
The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's physicochemical properties and its interactions with biological systems. This guide provides a comparative analysis of ortho- and para-aminoethoxy phenols, two isomers with significant potential in drug discovery and materials science. By examining their structural nuances, we aim to elucidate the causal relationships behind their differing reactivity, biological activities, and potential applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental insights and protocols to facilitate further investigation.
Introduction: The Significance of Isomeric Purity
Phenolic compounds are a cornerstone in medicinal chemistry and materials science due to their antioxidant properties and versatile reactivity.[1][2][3][4] The introduction of an aminoethoxy side chain enhances their utility, imparting greater solubility and providing a reactive handle for further functionalization.[1] However, the seemingly subtle difference in the placement of this side chain—ortho (1,2-substitution) versus para (1,4-substitution)—can lead to dramatic divergences in molecular behavior.
Understanding these differences is paramount. In drug development, the specific orientation of functional groups dictates receptor binding, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. In materials science, isomeric purity can affect polymerization processes, and the thermal and mechanical properties of the resulting polymers. This guide will dissect the key distinctions between ortho- and para-aminoethoxy phenols to empower researchers to make informed decisions in their synthetic strategies and applications.
Structural and Physicochemical Comparison
The fundamental difference between the ortho and para isomers lies in the spatial relationship between the hydroxyl (-OH) and the aminoethoxy (-OCH₂CH₂NH₂) groups on the phenol ring.
Caption: Chemical structures of ortho- and para-aminoethoxy phenol.
Intramolecular vs. Intermolecular Hydrogen Bonding
A key differentiator is the potential for intramolecular hydrogen bonding in the ortho isomer. The proximity of the hydroxyl proton and the lone pair of electrons on the ether oxygen or the amino nitrogen allows for the formation of a stable six or seven-membered ring, respectively. This internal bonding significantly impacts the molecule's physical properties.
In contrast, the para isomer's functional groups are too distant for intramolecular interactions. Consequently, it relies on intermolecular hydrogen bonding with neighboring molecules. This fundamental difference manifests in several observable properties.
Comparative Physicochemical Properties
| Property | Ortho-Aminoethoxy Phenol | Para-Aminoethoxy Phenol | Rationale |
| Boiling Point | Lower | Higher | Intramolecular H-bonding in the ortho isomer reduces intermolecular forces, requiring less energy to vaporize. The para isomer's extensive intermolecular H-bonding leads to a higher boiling point. |
| Solubility in Nonpolar Solvents | Higher | Lower | The intramolecularly hydrogen-bonded ortho isomer presents a more nonpolar "face" to the solvent, enhancing its solubility in nonpolar media. |
| Solubility in Polar Solvents | Lower | Higher | The para isomer's free hydroxyl and amino groups readily form hydrogen bonds with polar solvents like water, increasing its solubility.[1] |
| Acidity (pKa of -OH) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | Intramolecular hydrogen bonding in the ortho isomer stabilizes the proton on the hydroxyl group, making it more difficult to remove. The electron-donating effect of the aminoethoxy group is also more pronounced at the para position, which can influence the acidity of the phenoxide ion. |
| Basicity (pKa of -NH₂) | Lower pKa (Less Basic) | Higher pKa (More Basic) | The proximity of the electron-withdrawing hydroxyl group in the ortho isomer reduces the electron density on the amino group, decreasing its basicity. |
Synthesis and Reactivity
The synthesis of these isomers typically involves the reaction of the corresponding nitrophenol with an appropriate aminoethoxy precursor, followed by reduction of the nitro group.[5] The choice of starting material dictates the final product.
General Synthetic Workflow
Caption: Generalized synthetic route to aminoethoxy phenols.
Differential Reactivity
The electronic and steric environments of the ortho and para isomers lead to distinct reactivity patterns.
-
Ortho Isomer: The hydroxyl and aminoethoxy groups can act as a bidentate ligand, chelating with metal ions. The steric hindrance from the adjacent aminoethoxy group can influence reactions at the hydroxyl group or the aromatic ring.
-
Para Isomer: The functional groups react more independently. The para position allows for the formation of quinone-like structures upon oxidation, a common feature in the metabolism of phenolic compounds.[6]
Biological Activity and Applications
The isomeric positioning of the aminoethoxy group has profound implications for biological activity. This is often due to the specific geometric requirements of enzyme active sites and cellular receptors.
Antioxidant Activity
Both isomers are expected to exhibit antioxidant properties due to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[3] However, the kinetics and efficacy of this process can differ. The intramolecular hydrogen bonding in the ortho isomer might slightly hinder the donation of the phenolic proton, potentially leading to a lower antioxidant capacity compared to the more accessible hydroxyl group of the para isomer.
Enzyme Inhibition and Receptor Binding
In drug development, the precise spatial arrangement of functional groups is critical for molecular recognition. For instance, if a target protein has a binding pocket that requires hydrogen bond donors and acceptors at a specific distance, one isomer may bind with high affinity while the other is inactive. The para isomer, with its more extended structure, may be better suited for binding sites that span a larger area, whereas the more compact ortho isomer might fit into smaller, more constrained pockets.
Potential Therapeutic Applications
-
Anticancer Agents: Para-aminophenol derivatives have been investigated as building blocks for oncology drugs.[7] The ability of the para isomer to be oxidized to a reactive quinone imine is a mechanism that can be exploited for cytotoxic effects against cancer cells.
-
Analgesics: The well-known analgesic, paracetamol (acetaminophen), is a derivative of p-aminophenol.[8] This highlights the importance of the para substitution pattern for this class of drugs.
-
Dye Synthesis: Both o- and p-aminophenols are important intermediates in the synthesis of various dyes.[5][8] The position of the amino group influences the final color and stability of the dye molecule.
Experimental Protocols
Synthesis of 4-(2-Aminoethoxy)phenol (Para Isomer)
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
4-Nitrophenol
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 4-nitrophenol (1 eq.) and sodium hydroxide (2.2 eq.) in water.
-
Add a solution of 2-chloroethylamine hydrochloride (1.1 eq.) in water dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(2-aminoethoxy)-1-nitrobenzene.
-
-
Reduction:
-
Dissolve the crude 4-(2-aminoethoxy)-1-nitrobenzene in methanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(2-aminoethoxy)phenol.
-
Purify by column chromatography or recrystallization.
-
Comparative Antioxidant Activity Assay (DPPH)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, and the absorbance at 517 nm decreases.
Procedure:
-
Prepare stock solutions of ortho- and para-aminoethoxy phenols (e.g., 1 mg/mL in methanol).
-
Prepare a series of dilutions for each isomer.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compounds (and a methanol blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
The positional isomerism of ortho- and para-aminoethoxy phenols gives rise to significant differences in their physicochemical properties and biological activities. The presence of intramolecular hydrogen bonding in the ortho isomer is a primary driver of its distinct behavior compared to the intermolecularly interacting para isomer. These differences in solubility, acidity, and reactivity have important implications for their application in drug discovery and materials science. A thorough understanding of these structure-activity relationships is essential for the rational design of new molecules with desired properties. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and utilization of these versatile chemical entities.
References
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Introduction: The Imperative of Chirality in Drug Development
An In-Depth Guide to the Chiral Separation of 2-(2-Aminoethoxy)phenol Derivatives
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For molecules like this compound derivatives, which possess at least one stereocenter, the individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, the ability to separate and quantify these enantiomers—a process known as chiral separation—is a cornerstone of modern drug discovery, development, and quality control.[1][2]
This guide provides a comparative analysis of the primary chromatographic and electrophoretic techniques used for the chiral separation of this compound derivatives. We will delve into the mechanistic principles, practical advantages, and experimental considerations of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering researchers, scientists, and drug development professionals the insights needed to select and optimize the most effective method for their specific needs.
The Principle of Chiral Recognition
Successful chiral separation hinges on the principle of chiral recognition. This is achieved by introducing a chiral environment that interacts differently with each enantiomer of the analyte. This environment is typically a Chiral Stationary Phase (CSP) in HPLC and SFC, or a Chiral Selector (CS) added to the background electrolyte in CE. The separation occurs because transient, diastereomeric complexes form between the selector and the individual enantiomers.[3][4] For these complexes to have different formation constants, and thus be separable, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is required. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion complexation.[3][5]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 2-(2-Aminoethoxy)phenol Isomers
This guide provides a comprehensive spectroscopic framework for the differentiation of the ortho, meta, and para isomers of 2-(2-Aminoethoxy)phenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of FT-IR, UV-Vis, and NMR spectroscopy can be leveraged to unambiguously identify each isomer, a critical step in ensuring chemical purity, efficacy, and safety in pharmaceutical applications.
Introduction: The Challenge of Positional Isomerism
Positional isomers, such as the ortho-, meta-, and para- variants of this compound, often exhibit vastly different pharmacological, toxicological, and material properties. The subtle shift of the aminoethoxy group on the phenol ring can profoundly impact molecular symmetry, electronic distribution, and intermolecular interactions. Consequently, the ability to accurately identify and distinguish these isomers is not merely an academic exercise but a crucial requirement for quality control, regulatory compliance, and the development of effective molecular agents. This guide details the spectroscopic methodologies and interpretive logic required to achieve this distinction.
The three isomers at the center of this analysis are:
-
ortho-isomer: this compound[1]
-
meta-isomer: 3-(2-Aminoethoxy)phenol
Below is a visualization of their structural relationship.
Caption: Structural relationship of the three positional isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations
Expertise & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The position of these absorption bands is highly sensitive to the bond type, its strength, and its environment. For the this compound isomers, the key diagnostic region involves the stretching frequencies of the O-H (hydroxyl) and N-H (amine) groups.
The ortho-isomer is unique due to the spatial proximity of the hydroxyl group and the ether oxygen or amine nitrogen of the substituent. This allows for strong intramolecular hydrogen bonding. This internal bonding weakens the O-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (typically a broad band around 3200-3400 cm⁻¹) compared to its isomers, where intermolecular hydrogen bonding is dominant. The meta- and para-isomers, lacking this proximity, will exhibit sharper, higher-frequency O-H and N-H stretching bands, characteristic of intermolecular interactions which are concentration-dependent.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid samples, mix approximately 1 mg of the isomer with 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or ATR accessory in the spectrometer's sample compartment.
-
Collect a background spectrum of ambient air (or the empty ATR crystal).
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the key absorption bands, paying close attention to the O-H and N-H stretching regions (3200–3600 cm⁻¹) and the C-O stretching and aromatic C-H bending regions (1000–1600 cm⁻¹).
-
Comparative FT-IR Data (Expected)
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer | Rationale for Distinction |
| O-H Stretch | Broad, ~3350 cm⁻¹ | Sharper, ~3450 cm⁻¹ | Sharper, ~3450 cm⁻¹ | Intramolecular H-bonding in the ortho-isomer causes significant broadening and a redshift. |
| N-H Stretch | Two bands, ~3300-3400 cm⁻¹ | Two bands, ~3350-3450 cm⁻¹ | Two bands, ~3350-3450 cm⁻¹ | Similar to O-H, intramolecular interactions may slightly shift the N-H bands in the ortho-isomer. |
| Aromatic C-H Bending (Out-of-Plane) | ~750 cm⁻¹ | ~780 cm⁻¹ and ~880 cm⁻¹ | ~830 cm⁻¹ | The substitution pattern on the benzene ring creates a unique fingerprint in this region. |
Note: Wavenumbers are approximate and can vary based on the sampling method and physical state. The out-of-plane bending patterns are particularly powerful for confirming the substitution pattern on the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically π→π* and n→π* transitions in aromatic systems. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups (like -OH and the aminoethoxy substituent) that can donate electron density to the aromatic ring.
All three isomers are expected to show characteristic absorption bands related to the phenolic chromophore. However, the position of the substituent alters the electronic communication with the hydroxyl group. The para-isomer typically exhibits the most significant bathochromic (red) shift, resulting in the highest λmax. This is because the electron-donating aminoethoxy group is in direct conjugation with the hydroxyl group through the benzene ring, facilitating a more stable excited state. The ortho-isomer will also show a significant shift, while the meta-isomer , where the groups are not in direct conjugation, will have a λmax value closer to that of unsubstituted phenol. This difference in conjugation provides a clear method for differentiation[4][5].
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of each isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 0.8 a.u. for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Compare the λmax values of the three isomers.
-
Comparative UV-Vis Data (Expected)
| Isomer | Expected λmax (nm) | Rationale for Distinction |
| ortho-Isomer | ~275 - 285 nm | Conjugation between substituents and the ring. Intramolecular H-bonding can slightly alter the energy of the transition compared to the para-isomer. |
| meta-Isomer | ~270 - 280 nm | Substituents are not in direct conjugation, leading to a lower λmax, similar to a simple phenol. |
| para-Isomer | ~285 - 295 nm | Direct end-to-end conjugation between the electron-donating groups results in the lowest energy transition and the highest λmax. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
Expertise & Causality: NMR spectroscopy provides the most definitive structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), signal splitting (multiplicity), and integration are all directly tied to the molecular structure.
-
¹H NMR: The key to distinguishing the isomers lies in the aromatic region (typically 6.5–8.0 ppm). The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique proton signals and their splitting patterns.
-
The para-isomer is the most symmetric, resulting in a simple AA'BB' system, which often appears as two distinct doublets.
-
The ortho-isomer is asymmetric, leading to four distinct signals in the aromatic region, each with complex splitting from its neighbors.
-
The meta-isomer is also asymmetric but will have a different set of splitting patterns and chemical shifts compared to the ortho-isomer. Furthermore, the phenolic -OH proton in the ortho-isomer may be shifted significantly downfield due to strong intramolecular hydrogen bonding.[6][7][8]
-
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum is a direct indicator of molecular symmetry.
-
The para-isomer , due to its C2 symmetry axis, will show fewer aromatic carbon signals (four) than the total number of carbons (six).
-
The ortho- and meta-isomers are both asymmetric and will therefore each display six unique signals for the six aromatic carbons. The chemical shifts, particularly of the ipso-carbons (the carbons directly attached to the substituents), will be distinct for each isomer.[9]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5–10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -OH and -NH₂.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring adequate spectral width and resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Reference the spectra to TMS.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the chemical shifts and splitting patterns in the aromatic region to deduce the substitution pattern.
-
Count the number of distinct signals in the ¹³C spectrum to confirm molecular symmetry.
-
Comparative NMR Data (Expected)
| Spectroscopic Feature | ortho-Isomer | meta-Isomer | para-Isomer |
| ¹H Aromatic Signals | 4 distinct multiplets | 4 distinct multiplets (different pattern) | 2 doublets (AA'BB' system) |
| ¹H -OH Chemical Shift | Potentially downfield (δ > 9 ppm) | Typical phenolic range (δ 5-7 ppm) | Typical phenolic range (δ 5-7 ppm) |
| ¹³C Aromatic Signals | 6 signals | 6 signals | 4 signals |
Integrated Analytical Workflow
The reliable identification of a specific isomer requires a multi-technique approach. The workflow below illustrates a systematic process for analysis, moving from rapid screening to definitive structural confirmation.
Caption: A systematic workflow for isomer differentiation.
Conclusion
The spectroscopic differentiation of this compound isomers is a clear-cut process when the correct analytical techniques are applied with an understanding of the underlying chemical principles.
-
FT-IR provides a rapid initial screen, with the broad O-H stretch of the ortho-isomer serving as a key indicator of intramolecular hydrogen bonding.
-
UV-Vis spectroscopy clearly distinguishes the para-isomer by its characteristically higher λmax, a direct result of extended conjugation.
-
NMR spectroscopy offers the final, definitive confirmation. The high symmetry of the para-isomer leads to a simplified spectrum with only four ¹³C aromatic signals, while the distinct splitting patterns in the ¹H spectrum can reliably separate the ortho- and meta- isomers.
By integrating these three techniques, researchers can confidently identify and differentiate these critical positional isomers, ensuring the integrity and quality of their work in drug discovery and materials science.
References
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Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]
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Barton, D. H. R., & Elmore, D. T. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. Available at: [Link]
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Schaefer, T. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Science Publishing. Available at: [Link]
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Jumabekova, G., et al. (2022). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. MDPI. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
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Zeslawska, E., et al. (2023). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. ResearchGate. Available at: [Link]
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Doc Brown's Chemistry (n.d.). 13C nmr spectrum of phenol. Available at: [Link]
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Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]
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Das, R., et al. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c.... ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-(2-Aminoethoxy)phenol. PubChem. Available at: [Link]
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- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HPLC Method Development for the Analysis of 2-(2-Aminoethoxy)phenol
Executive Summary
This guide provides a comprehensive, in-depth strategy for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Aminoethoxy)phenol. Moving beyond a simple recitation of steps, this document delves into the causal relationships between the analyte's physicochemical properties and the critical decisions made during method development. We will compare various stationary and mobile phase strategies, culminating in a detailed, optimized protocol. The framework presented herein is grounded in fundamental chromatographic principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and reproducible analytical method for this and structurally related polar aromatic compounds.
Introduction: The Analytical Challenge of this compound
This compound is a polar aromatic compound featuring both a weakly acidic phenolic hydroxyl group and a basic primary amine.[1] This amphoteric nature, combined with its solubility in polar solvents, presents a unique set of challenges and opportunities for chromatographic separation.[2] An effective analytical method must be capable of producing sharp, symmetrical peaks with consistent retention times, which requires precise control over the analyte's ionization state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₈H₁₁NO₂ | Provides the basis for molecular weight calculation.[1] |
| Molecular Weight | 153.18 g/mol | Suitable for standard HPLC column pore sizes (e.g., 100-120 Å).[3][4] |
| Structure | Phenolic ring, ether linkage, ethylamine chain | The aromatic ring allows for UV detection. The amine and phenol groups are ionizable, making mobile phase pH a critical parameter. |
| Polarity | High (XLogP3-AA estimate: 0.4) | Suggests that a reversed-phase method will require a relatively high aqueous content in the mobile phase for retention.[1] |
| Functional Groups | Phenolic -OH (acidic), Amino -NH₂ (basic) | The molecule is amphoteric. Mobile phase pH must be buffered to ensure a consistent charge state for reproducible chromatography.[5] |
Foundational Strategy: Reversed-Phase Chromatography
For polar aromatic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[6] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its non-polar regions (the benzene ring) and the stationary phase. Elution is achieved by increasing the organic solvent content of the mobile phase, which decreases its polarity and enhances the analyte's solubility, thereby moving it through the column.
Pillar 1: A Comparative Approach to Stationary Phase (Column) Selection
The choice of column is the most critical decision in method development, as it governs the selectivity of the separation.[7] For this compound, several reversed-phase chemistries should be considered.
Table 2: Comparison of Potential HPLC Columns
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound | Disadvantages/Considerations |
| C18 (ODS) | Hydrophobic | High retentive capacity, widely applicable, vast library of existing methods.[4] | Potential for peak tailing with the basic amine group due to interaction with residual silanols. May be overly retentive. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Offers alternative selectivity for aromatic compounds, potentially improving separation from related impurities.[4][7] | π-π interactions can be complex and may vary significantly with the mobile phase organic modifier. |
| C8 | Hydrophobic | Less retentive than C18, which can lead to shorter analysis times if retention on C18 is excessive.[4] | Lower retentive capacity might not be sufficient if the mobile phase is highly organic. |
Recommendation: Begin screening with a modern, base-deactivated C18 column. These columns have end-capping to minimize exposed silanol groups, which significantly improves peak shape for basic compounds. A Phenyl-Hexyl column should be evaluated in parallel to assess for alternative selectivity against potential impurities.
Pillar 2: Mobile Phase Optimization - The Key to Control
The mobile phase composition directly controls analyte retention and selectivity.[8] Its optimization involves a systematic adjustment of organic modifier, pH, and elution mode.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[8]
-
Acetonitrile: Generally preferred due to its lower viscosity (resulting in lower backpressure), better UV transparency at low wavelengths, and different selectivity profile.
-
Methanol: A more protic solvent that can offer unique selectivity, particularly through hydrogen bonding interactions. It is also more cost-effective.
Recommendation: Start with Acetonitrile due to its superior physical properties. If selectivity issues arise, substituting with Methanol is a powerful tool to alter peak elution order.
The Critical Role of pH and Buffering
For an ionizable compound like this compound, mobile phase pH is the most influential parameter for achieving reproducible results.[5][9] The goal is to operate at a pH at least 1.5-2 units away from the pKa of the ionizable functional groups to ensure a single, stable ionic form.
-
At Low pH (e.g., pH 2.5-3.5): The amino group will be fully protonated (-NH₃⁺), making the molecule more polar and thus less retained on a C18 column. The phenolic group will be neutral (-OH). This is often an ideal condition for good peak shape.
-
At High pH (e.g., pH > 9): The amino group will be neutral (-NH₂), but standard silica-based columns are not stable above pH 8. This range should be avoided unless using a specialized hybrid or polymer-based column.
Recommendation: Buffer the aqueous portion of the mobile phase to a pH between 2.5 and 3.5 using a buffer such as phosphate or formate. A buffer concentration of 10-25 mM is typically sufficient.
Elution Mode: Isocratic vs. Gradient
The choice between an isocratic (constant mobile phase composition) and gradient (changing composition) run depends on the complexity of the sample.
Table 3: Isocratic vs. Gradient Elution Comparison
| Elution Mode | Description | Pros | Cons | Best For... |
| Isocratic | Mobile phase composition remains constant throughout the run.[10] | Simpler, more robust, faster re-equilibration, no specialized pump required. | Poor resolution for analytes with widely different polarities, potential for broad peaks for late-eluting compounds. | Simple mixtures, quality control assays where only one or two components are of interest. |
| Gradient | The proportion of organic solvent is increased during the run.[8] | Excellent for complex samples, improves peak shape for late-eluting compounds, reduces total run time. | Requires a gradient pump, requires column re-equilibration between runs, more complex method transfer. | Method development, analysis of complex mixtures with a wide range of polarities (e.g., impurity profiling). |
Recommendation: For method development, always start with a broad gradient run to visualize all components in the sample. This information will guide the decision to either optimize the gradient or switch to a simpler isocratic method if feasible.
Pillar 3: Optimized Protocol and Method Validation
Following systematic development, a final method is established. However, the method is not complete until its performance has been rigorously verified through validation.
Optimized Experimental Protocol
This protocol represents a robust starting point derived from the principles discussed above.
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Water/Acetonitrile with 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: 5:95 Water/Acetonitrile with 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 70% B
-
15.1 min: 10% B
-
20.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV Diode Array Detector (DAD) at 275 nm.
-
Sample Diluent: Mobile Phase A.
Method Validation according to ICH Q2(R1) Guidelines
Method validation is the documented process that establishes that the performance characteristics of the analytical method are suitable for its intended application.[11][12] The following parameters must be evaluated as per ICH Q2(R1) guidelines.[13][14][15]
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte.[11][12] | Analyze placebo, stressed samples, and check peak purity with DAD. | Peak is spectrally pure; no interference at the analyte's retention time. Resolution > 2 from nearest peak. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze 5 standards across the expected range (e.g., 80-120% of nominal).[15] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Spike placebo with known analyte amounts at 3 levels (e.g., 80%, 100%, 120%).[14] | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | To show method consistency with the same operator/equipment over a short time. | 6 replicate injections of a single standard. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | To show method consistency across different days, analysts, or equipment. | Repeat precision experiment under varied conditions. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Determine concentration with a signal-to-noise ratio of ~10. | RSD at LOQ ≤ 10%. |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters. | Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2 units). | System suitability parameters (e.g., tailing factor, plate count) remain within limits. |
Conclusion
The development of a reliable HPLC method for this compound is a systematic process rooted in an understanding of the analyte's chemical nature. By beginning with a reversed-phase system, performing a comparative evaluation of C18 and Phenyl-Hexyl columns, and meticulously optimizing the mobile phase pH and gradient, a selective and robust separation can be achieved. This guide provides a clear, logical framework for this process. The final, crucial step of validating the method against ICH Q2(R1) guidelines transforms the procedure from an experiment into a trustworthy analytical tool, capable of generating accurate and reproducible data for research, quality control, and regulatory purposes.
References
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HPLC Column Selection Guide. Chromtech. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
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HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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4-(2-Aminoethoxy)phenol. PubChem, National Center for Biotechnology Information. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Analytics Community. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Separation of Phenol, 2-(2-hydroxyethoxy)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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Physical and Chemical Properties of Phenol. BYJU'S. [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
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Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
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Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-(2-Aminoethoxy)phenol: A Guide to Personal Protective Equipment and Disposal
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
It is imperative to obtain and meticulously review the official Safety Data Sheet from your chemical supplier before commencing any work with 2-(2-Aminoethoxy)phenol. This document will contain specific and authoritative information critical to your safety.
Understanding the Risks: A Profile of Structurally Similar Compounds
Compounds containing both a phenol group and an aminoethoxy group, such as the structural isomer 3-(2-Aminoethoxy)-phenol, are typically classified as irritants. Potential hazards include:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can lead to pain, redness, and potential damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
Phenols, as a chemical class, are known to be toxic and can be absorbed through the skin. Therefore, taking stringent precautions to prevent any direct contact is of utmost importance.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize the risk of exposure when handling this compound. The following table outlines the recommended PPE, drawing on best practices for handling phenols and similar chemical structures.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., neoprene, butyl rubber, or Viton™). | Prevents skin contact and absorption. It is crucial to select gloves with appropriate thickness and breakthrough times for the specific solvent being used. Double gloving can provide enhanced protection. |
| Body Protection | A fully buttoned laboratory coat. An impervious apron should be worn when there is a risk of splashing. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the inhalation of potentially harmful vapors or dust. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The proper sequence for putting on and taking off PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing of PPE.
Step-by-Step Protocols
Donning PPE:
-
Lab Coat: Put on a clean, fully buttoned laboratory coat.
-
Eye and Face Protection: Don chemical safety goggles. If a splash risk exists, add a face shield over the goggles.
-
Gloves: Select the appropriate chemically resistant gloves. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unbutton the lab coat and remove it by folding the contaminated outer surface inward.
-
Eye and Face Protection: Remove eye and face protection by handling the straps or earpieces, avoiding contact with the front surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Small Spills: For minor spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.
Disposal:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. Place waste in a clearly labeled, sealed, and compatible container.
References
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Standard Operating Procedures for Phenol. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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XiXisys. (n.d.). GHS rev.9 SDS Word Download CAS: 40340-32-7. Retrieved from [Link]
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Cefic. (n.d.). Poster for the SAFE USE of PHENOL. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
